Product packaging for DALDA(Cat. No.:CAS No. 68425-36-5)

DALDA

Cat. No.: B1606346
CAS No.: 68425-36-5
M. Wt: 611.7 g/mol
InChI Key: UEVAHGMTRWGMTB-JBXUNAHCSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

dermorphin analog

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H45N9O5 B1606346 DALDA CAS No. 68425-36-5

Properties

IUPAC Name

(2S)-6-amino-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]hexanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H45N9O5/c31-15-5-4-9-23(26(33)41)37-29(44)25(18-19-7-2-1-3-8-19)39-28(43)24(10-6-16-36-30(34)35)38-27(42)22(32)17-20-11-13-21(40)14-12-20/h1-3,7-8,11-14,22-25,40H,4-6,9-10,15-18,31-32H2,(H2,33,41)(H,37,44)(H,38,42)(H,39,43)(H4,34,35,36)/t22-,23-,24+,25-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEVAHGMTRWGMTB-JBXUNAHCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC2=CC=C(C=C2)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@@H](CCCN=C(N)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H45N9O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001045851
Record name Tyrosyl-arginyl-phenylalanyl-lysinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001045851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

611.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68425-36-5, 118476-85-0
Record name Hydrogenated peanut oil
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068425365
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tyrosyl-arginyl-phenylalanyl-lysinamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118476850
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Peanut oil, hydrogenated
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Tyrosyl-arginyl-phenylalanyl-lysinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001045851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Peanut oil, hydrogenated
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.063.936
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to Tyrosyl-arginyl-phenylalanyl-lysinamide (DALDA) and Related Tetrapeptides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic tetrapeptide Tyrosyl-arginyl-phenylalanyl-lysinamide, commonly known as DALDA. This compound is a potent and highly selective agonist for the µ-opioid receptor (MOR). Due to its inability to cross the blood-brain barrier, it exhibits peripherally selective actions, making it a valuable tool for investigating the peripheral opioid system and a potential therapeutic agent for conditions such as colitis and neuropathic pain. This document details the biochemical properties, mechanism of action, and signaling pathways of this compound and its analogue [Dmt¹]this compound, alongside a comparative analysis with the related endogenous tetrapeptide, Tyrosyl-arginyl-phenylalanyl-glycinamide. Detailed experimental protocols for solid-phase peptide synthesis and receptor binding assays are provided, and key signaling pathways are visualized through diagrams.

Introduction

Tyrosyl-arginyl-phenylalanyl-lysinamide (Tyr-Arg-Phe-Lys-NH₂), or this compound, is a synthetic opioid peptide that has garnered significant interest in pharmacology and drug development.[1] Its primary characteristic is its high affinity and selectivity for the µ-opioid receptor (MOR), a member of the G-protein coupled receptor (GPCR) family.[2][3] A key feature of this compound is its hydrophilic nature, which prevents it from crossing the blood-brain barrier, thus limiting its effects to the peripheral nervous system.[1] This peripheral selectivity makes this compound an invaluable research tool for differentiating between central and peripheral opioid effects and a promising candidate for therapeutic applications where peripheral opioid agonism is desired without the central side effects associated with traditional opioids, such as respiratory depression and addiction.

This guide will also discuss [Dmt¹]this compound (H-Dmt-D-Arg-Phe-Lys-NH₂), a potent analogue of this compound where the N-terminal tyrosine is replaced with 2',6'-dimethyltyrosine (Dmt). This modification significantly enhances its analgesic potency.[3] Furthermore, a comparative overview will be provided for the related tetrapeptide, Tyrosyl-arginyl-phenylalanyl-glycinamide (Tyr-Arg-Phe-Gly-NH₂), a dermorphin-related peptide that also exhibits µ-opioid receptor agonism.[4][5]

Biochemical Profile and Mechanism of Action

This compound and its analogues exert their effects by binding to and activating µ-opioid receptors. The µ-opioid receptor is a classic G-protein coupled receptor that primarily signals through the inhibitory G-protein, Gαi.

Binding Affinity and Potency

The binding affinity (Ki) and functional potency (EC50 or IC50) of these peptides for the µ-opioid receptor have been determined through various in vitro assays. The data highlights the high affinity and selectivity of this compound and the significantly enhanced potency of [Dmt¹]this compound.

PeptideReceptorAssay TypeKi (nM)EC50 (nM)Reference
**this compound (Tyr-Arg-Phe-Lys-NH₂) **µ-opioidRadioligand Binding1.69[6]
[Dmt¹]this compound µ-opioidRadioligand Binding0.143[6]
[Dmt¹]this compound human µ-opioidRadioligand Binding0.199 (Kd)[7]
This compound human µ-opioid[³⁵S]GTPγS Binding292-fold less potent than [Dmt¹]this compound[6]
[Dmt¹]this compound human µ-opioid[³⁵S]GTPγS Binding35-fold more potent than DAMGO[6]
Tyr-Arg-Phe-Gly-NH₂ µ-opioidGuinea Pig Ileum AssayPotent µ-agonist activity[8]

Signaling Pathways

Upon agonist binding, the µ-opioid receptor undergoes a conformational change, initiating a cascade of intracellular signaling events. The primary pathway involves the activation of the inhibitory G-protein, Gαi. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[9] Additionally, the βγ-subunits of the G-protein can modulate ion channels, such as promoting the opening of inwardly rectifying potassium channels and inhibiting voltage-gated calcium channels. This results in neuronal hyperpolarization and reduced neurotransmitter release.

A secondary signaling pathway involves the recruitment of β-arrestin. Following receptor phosphorylation by G-protein-coupled receptor kinases (GRKs), β-arrestin binds to the receptor, leading to its desensitization and internalization.[1][2][3] Furthermore, β-arrestin can act as a scaffold for other signaling proteins, initiating G-protein-independent signaling cascades, including the activation of the mitogen-activated protein kinase (MAPK) pathway, such as ERK1/2.[1][2][3]

mu_opioid_signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular cluster_g_protein G-Protein Signaling cluster_arrestin β-Arrestin Signaling This compound This compound / Opioid Agonist MOR µ-Opioid Receptor (GPCR) This compound->MOR Binds to G_protein Gαiβγ MOR->G_protein Activates GRK GRK MOR->GRK Activates G_alpha_i Gαi-GTP G_protein->G_alpha_i G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase G_alpha_i->AC Inhibits K_channel ↑ K+ Efflux G_beta_gamma->K_channel Ca_channel ↓ Ca2+ Influx G_beta_gamma->Ca_channel cAMP ↓ cAMP AC->cAMP Hyperpolarization Hyperpolarization & Reduced Neurotransmitter Release K_channel->Hyperpolarization Ca_channel->Hyperpolarization P_MOR Phosphorylated MOR GRK->P_MOR Phosphorylates beta_arrestin β-Arrestin P_MOR->beta_arrestin Recruits Internalization Receptor Internalization beta_arrestin->Internalization ERK_pathway MAPK/ERK Pathway Activation beta_arrestin->ERK_pathway

µ-Opioid Receptor Signaling Pathway

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of this compound

This protocol outlines the general steps for the synthesis of this compound (Tyr-Arg-Phe-Lys-NH₂) using Fmoc/tBu chemistry.

Materials:

  • Fmoc-Rink Amide MBHA resin

  • Fmoc-protected amino acids (Fmoc-Lys(Boc)-OH, Fmoc-Phe-OH, Fmoc-Arg(Pbf)-OH, Fmoc-Tyr(tBu)-OH)

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole)

  • Activator base: DIPEA (N,N-Diisopropylethylamine)

  • Fmoc deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)

  • Washing solvents: DMF, DCM (Dichloromethane), Methanol

  • Cleavage cocktail: Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5)

  • Ether for precipitation

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF, DCM, and methanol.

  • Amino Acid Coupling: a. Dissolve the first Fmoc-protected amino acid (Fmoc-Lys(Boc)-OH) in DMF. b. Add HBTU, HOBt, and DIPEA to activate the amino acid. c. Add the activated amino acid solution to the deprotected resin and shake for 2 hours. d. Wash the resin to remove excess reagents.

  • Repeat Deprotection and Coupling: Repeat steps 2 and 3 for the subsequent amino acids in the sequence: Fmoc-Phe-OH, Fmoc-Arg(Pbf)-OH, and Fmoc-Tyr(tBu)-OH.

  • Final Fmoc Deprotection: After the final coupling, remove the N-terminal Fmoc group as described in step 2.

  • Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.

  • Precipitation and Purification: Precipitate the crude peptide in cold ether, centrifuge, and wash the pellet. The crude peptide is then purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Lyophilization: Lyophilize the purified peptide to obtain a white powder.

sp_peptide_synthesis_workflow start Start: Swollen Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash Wash (DMF, DCM, MeOH) deprotection->wash coupling Amino Acid Coupling (Fmoc-AA-OH, HBTU/HOBt, DIPEA) coupling->wash wash->coupling repeat Repeat for each Amino Acid in Sequence wash->repeat repeat->deprotection Yes final_deprotection Final Fmoc Deprotection repeat->final_deprotection No cleavage Cleavage from Resin & Side-chain Deprotection (TFA Cocktail) final_deprotection->cleavage purification Purification (RP-HPLC) cleavage->purification end End: Purified Peptide purification->end

Solid-Phase Peptide Synthesis Workflow
Radioligand Receptor Binding Assay

This protocol describes a competitive binding assay to determine the binding affinity (Ki) of a test compound (e.g., this compound) for the µ-opioid receptor.

Materials:

  • Cell membranes expressing the µ-opioid receptor

  • Radioligand (e.g., [³H]DAMGO)

  • Test compound (unlabeled this compound)

  • Non-specific binding control (e.g., Naloxone)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Scintillation cocktail

  • Scintillation counter

  • 96-well plates

  • Filtration apparatus

Procedure:

  • Plate Setup: a. Total Binding: Add assay buffer, radioligand, and cell membranes. b. Non-specific Binding: Add assay buffer, radioligand, a high concentration of non-specific control (Naloxone), and cell membranes. c. Competitive Binding: Add assay buffer, radioligand, varying concentrations of the test compound (this compound), and cell membranes.

  • Incubation: Incubate the plates at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from unbound radioligand. Wash the filters with ice-cold assay buffer.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: a. Calculate specific binding by subtracting non-specific binding from total binding. b. Plot the percentage of specific binding against the logarithm of the test compound concentration. c. Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding) from the resulting sigmoidal curve. d. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Biological Effects and Therapeutic Potential

The primary biological effect of this compound is analgesia mediated by peripheral µ-opioid receptors. Studies have shown its efficacy in reducing inflammatory and neuropathic pain.[1] Its peripheral selectivity makes it an attractive candidate for treating pain where central side effects are undesirable. For instance, it has been investigated for the treatment of colitis.[1]

[Dmt¹]this compound, with its enhanced potency, also demonstrates significant antinociceptive effects.[3] Interestingly, this analogue has been shown to inhibit norepinephrine uptake in the spinal cord, suggesting a dual mechanism of action that contributes to its high analgesic potency.[3]

Tyrosyl-arginyl-phenylalanyl-glycinamide has also been evaluated for its analgesic properties, particularly in the context of postoperative pain management.[4]

Conclusion

Tyrosyl-arginyl-phenylalanyl-lysinamide (this compound) and its related tetrapeptides are important molecules in opioid research. This compound's high affinity, selectivity, and peripheral action make it a valuable pharmacological tool and a potential therapeutic lead. The enhanced potency of analogues like [Dmt¹]this compound highlights the potential for rational drug design to improve the therapeutic index of opioid peptides. Further research into these compounds could lead to the development of novel analgesics with improved side-effect profiles, addressing a significant unmet need in pain management.

References

An In-depth Technical Guide on the Chemical Properties and Structure of Tyr-Arg-Phe-Lys-NH₂

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the tetrapeptide Tyr-Arg-Phe-Lys-NH₂, a compound of interest in the field of opioid research and drug development. This document details its chemical properties, structure, and relevant biological activities, with a focus on its interaction with opioid receptors. Methodologies for its synthesis, purification, and characterization are presented, alongside descriptions of key in vitro functional assays. While specific experimental data for the L-Arginine variant is limited in publicly available literature, this guide leverages data from its extensively studied D-Arginine analog, DALDA (Tyr-D-Arg-Phe-Lys-NH₂), to provide a thorough understanding of this class of tetrapeptides.

Chemical Properties and Structure

The tetrapeptide Tyr-Arg-Phe-Lys-NH₂ is composed of four amino acid residues: Tyrosine (Tyr), Arginine (Arg), Phenylalanine (Phe), and Lysine (Lys), with an amidated C-terminus. The presence of basic (Arg, Lys) and aromatic (Tyr, Phe) residues defines its physicochemical characteristics.

Structure

The primary structure is the linear sequence of amino acids: Tyrosine - Arginine - Phenylalanine - Lysine, with the C-terminal carboxyl group converted to a primary amide.

Chemical Formula: C₃₀H₄₅N₉O₅

** IUPAC Name:** (2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]hexanamide

Physicochemical Properties
PropertyValue
Molecular Weight 611.7 g/mol
Exact Mass 611.35436557 Da
Topological Polar Surface Area 267 Ų
Hydrogen Bond Donor Count 9
Hydrogen Bond Acceptor Count 8
Rotatable Bond Count 19
XLogP3-AA -0.8

Biological Activity and Signaling Pathway

Tyr-Arg-Phe-Lys-NH₂ and its analogs are primarily recognized for their activity as agonists at opioid receptors, particularly the mu-opioid receptor (MOR). MORs are G-protein coupled receptors (GPCRs) that, upon activation, initiate a signaling cascade leading to analgesic and other physiological effects.

Opioid Receptor Signaling Pathway

The binding of an agonist like Tyr-Arg-Phe-Lys-NH₂ to the mu-opioid receptor induces a conformational change in the receptor. This triggers the exchange of GDP for GTP on the associated heterotrimeric G-protein (typically of the Gi/o family). The activated G-protein then dissociates into its Gα and Gβγ subunits, which in turn modulate downstream effectors. The primary signaling events include:

  • Inhibition of Adenylyl Cyclase: The Gα subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

  • Modulation of Ion Channels: The Gβγ subunit can directly interact with ion channels, leading to the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels (VGCCs).

  • Activation of MAPK Pathway: Opioid receptor activation can also lead to the stimulation of the mitogen-activated protein kinase (MAPK) cascade, which is involved in the regulation of various cellular processes.

GPCR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ligand Tyr-Arg-Phe-Lys-NH₂ receptor Mu-Opioid Receptor (GPCR) ligand->receptor Binding & Activation g_protein G-Protein (Gi/o) (αβγ-GDP) receptor->g_protein GDP-GTP Exchange g_protein_active G-Protein (Active) (α-GTP + βγ) g_protein->g_protein_active Activation & Dissociation ac Adenylyl Cyclase g_protein_active->ac α-GTP inhibits vgcc Voltage-Gated Ca²⁺ Channel g_protein_active->vgcc βγ inhibits girk GIRK K⁺ Channel g_protein_active->girk βγ activates mapk MAPK Cascade g_protein_active->mapk Activation camp cAMP ac->camp ATP to cAMP cellular_response Cellular Response (e.g., Analgesia) camp->cellular_response ↓ cAMP levels vgcc->cellular_response ↓ Ca²⁺ influx girk->cellular_response ↑ K⁺ efflux (Hyperpolarization) mapk->cellular_response Gene Expression Changes Peptide_Workflow cluster_synthesis Solid-Phase Peptide Synthesis cluster_purification Purification & Characterization resin_prep Resin Swelling deprotection1 Fmoc Deprotection resin_prep->deprotection1 coupling1 Couple Fmoc-Lys(Boc)-OH deprotection1->coupling1 deprotection2 Fmoc Deprotection coupling1->deprotection2 coupling2 Couple Fmoc-Phe-OH deprotection2->coupling2 deprotection3 Fmoc Deprotection coupling2->deprotection3 coupling3 Couple Fmoc-Arg(Pbf)-OH deprotection3->coupling3 deprotection4 Fmoc Deprotection coupling3->deprotection4 coupling4 Couple Fmoc-Tyr(tBu)-OH deprotection4->coupling4 final_deprotection Final Fmoc Deprotection coupling4->final_deprotection cleavage Cleavage from Resin & Side-chain Deprotection final_deprotection->cleavage precipitation Precipitation with Ether cleavage->precipitation crude_lyo Crude Lyophilization precipitation->crude_lyo hplc Preparative RP-HPLC crude_lyo->hplc fraction_analysis Purity Analysis of Fractions hplc->fraction_analysis pooling Pooling of Pure Fractions fraction_analysis->pooling final_lyo Final Lyophilization pooling->final_lyo ms Mass Spectrometry (ESI-MS) final_lyo->ms nmr NMR Spectroscopy final_lyo->nmr final_product Pure Tyr-Arg-Phe-Lys-NH₂ ms->final_product nmr->final_product

References

The Agonistic Mechanism of Tyr-Arg-Phe-Lys-NH2 (DALDA) at the µ-Opioid Receptor: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the mechanism of action of the tetrapeptide Tyr-Arg-Phe-Lys-NH2, commonly known as DALDA. As a potent and highly selective agonist for the µ-opioid receptor (MOR), this compound's interaction with this G-protein coupled receptor (GPCR) initiates a cascade of intracellular events with significant physiological consequences, including analgesia. This document outlines the core binding and activation properties of this compound, details the downstream signaling pathways, and provides comprehensive protocols for key experimental assays used to characterize its activity.

Core Mechanism of Action: Receptor Binding and Activation

This compound exerts its effects by binding to and activating the µ-opioid receptor, a class A GPCR. This interaction is characterized by high affinity and selectivity. The binding of this compound to the MOR induces a conformational change in the receptor, which in turn facilitates the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the associated heterotrimeric G-protein (Gαi/o subtype). This GTP binding leads to the dissociation of the Gαi/o subunit from the Gβγ dimer, both of which then act as intracellular signaling molecules.

Quantitative Analysis of this compound-MOR Interaction

The binding affinity and functional potency of this compound at the µ-opioid receptor have been quantified through various in vitro assays. The data presented below summarizes key parameters for human and rat receptors, providing a comparative perspective with the standard MOR agonist, DAMGO ([D-Ala², N-MePhe⁴, Gly⁵-ol]-enkephalin).

CompoundReceptor SpeciesAssay TypeParameterValueReference
This compound HumanCompetitive Radioligand BindingKi (nM) 6.36 ± 0.24[1]
Human[³⁵S]GTPγS BindingEC₅₀ (nM) 149 ± 28[1]
Human[³⁵S]GTPγS Binding% Stimulation 92 ± 2[1]
RatCompetitive Radioligand BindingKi (nM) 1.69[2]
DAMGO HumanCompetitive Radioligand BindingKi (nM) 1.46 ± 0.37[1]
Human[³⁵S]GTPγS BindingEC₅₀ (nM) 18.1 ± 2.0[1]
Human[³⁵S]GTPγS Binding% Stimulation 100[1]

Ki: Inhibitory constant, a measure of binding affinity. A lower Ki value indicates a higher binding affinity. EC₅₀: Half-maximal effective concentration, the concentration of a drug that gives half of the maximal response. A lower EC₅₀ value indicates a higher potency. % Stimulation: The maximal efficacy of the compound relative to a full agonist (DAMGO).

Downstream Signaling Pathways

The activation of the µ-opioid receptor by this compound triggers two primary downstream signaling cascades, both contributing to the overall inhibitory effect on neuronal activity.

  • Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit directly inhibits the enzyme adenylyl cyclase.[1][3][4] This leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP).[1] Reduced cAMP levels result in decreased activity of protein kinase A (PKA), which in turn modulates the phosphorylation state and activity of various downstream targets, including ion channels and transcription factors.

  • Activation of G-Protein-Gated Inwardly Rectifying Potassium (GIRK) Channels: The dissociated Gβγ dimer directly binds to and activates GIRK channels (also known as Kir3 channels).[2][5] This activation increases the efflux of potassium ions (K+) from the neuron, leading to hyperpolarization of the cell membrane. This hyperpolarization makes it more difficult for the neuron to reach the threshold for firing an action potential, thus reducing neuronal excitability.

The following diagram illustrates the signaling pathway initiated by this compound binding to the µ-opioid receptor.

DALDA_Signaling_Pathway MOR µ-Opioid Receptor G_protein Gαi/o-βγ (GDP-bound) MOR->G_protein Activates G_alpha Gαi/o (GTP-bound) G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts GIRK GIRK Channel (Closed) K_ion_out K+ GIRK:e->K_ion_out:w Efflux This compound This compound This compound->MOR Binds ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Hyperpolarization Hyperpolarization & Reduced Neuronal Excitability PKA->Hyperpolarization Modulates (indirectly) K_ion_out->Hyperpolarization K_ion_in K+ K_ion_in:e->GIRK:w G_alpha->AC Inhibits G_beta_gamma->GIRK Activates

This compound-induced µ-opioid receptor signaling cascade.

Experimental Protocols

The characterization of this compound's mechanism of action relies on specific in vitro assays. The following sections provide detailed methodologies for two key experiments.

Radioligand Competition Binding Assay

This assay is used to determine the binding affinity (Ki) of this compound for the µ-opioid receptor by measuring its ability to compete with a radiolabeled ligand.

Materials:

  • Cell Membranes: CHO-hMOR (Chinese Hamster Ovary cells stably expressing the human µ-opioid receptor) or rat brain homogenates.

  • Radioligand: [³H]DAMGO (a high-affinity, selective µ-opioid receptor agonist).

  • Non-specific Binding Control: Naloxone or unlabeled DAMGO at a high concentration (e.g., 10 µM).

  • Test Compound: this compound in a range of concentrations.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Glass Fiber Filters: (e.g., Whatman GF/B).

  • Scintillation Cocktail.

  • Scintillation Counter.

Procedure:

  • Prepare cell membrane homogenates from CHO-hMOR cells or rat brain tissue.

  • In a 96-well plate, add in the following order:

    • Assay buffer.

    • A fixed concentration of [³H]DAMGO (typically at its KD value).

    • Increasing concentrations of this compound (for the competition curve) or assay buffer (for total binding) or a saturating concentration of naloxone (for non-specific binding).

    • Cell membrane preparation (typically 50-200 µg of protein per well).

  • Incubate the plate at 25°C for 60-90 minutes to allow the binding to reach equilibrium.

  • Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and allow to equilibrate.

  • Quantify the radioactivity on the filters using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a one-site competition model to determine the IC₅₀ value.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/KD), where [L] is the concentration of the radioligand and KD is its dissociation constant.

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins by the µ-opioid receptor upon agonist binding. It is used to determine the potency (EC₅₀) and efficacy (Emax) of this compound.

Materials:

  • Cell Membranes: CHO-hMOR or other cells expressing the µ-opioid receptor.

  • Radioligand: [³⁵S]GTPγS (a non-hydrolyzable GTP analog).

  • GDP: Guanosine Diphosphate.

  • Test Compound: this compound in a range of concentrations.

  • Basal Binding Control: Assay buffer without agonist.

  • Non-specific Binding Control: A high concentration of unlabeled GTPγS.

  • Assay Buffer: e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • Other reagents and equipment are similar to the radioligand binding assay.

Procedure:

  • Prepare cell membrane homogenates.

  • In a 96-well plate, add in the following order:

    • Assay buffer containing GDP (e.g., 10-100 µM).

    • Increasing concentrations of this compound.

    • Cell membrane preparation.

  • Pre-incubate the plate at 30°C for 15-30 minutes.

  • Initiate the reaction by adding a fixed concentration of [³⁵S]GTPγS (e.g., 0.05-0.1 nM).

  • Incubate the plate at 30°C for 60 minutes.

  • Terminate the assay by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold wash buffer.

  • Quantify the bound [³⁵S]GTPγS using a scintillation counter.

  • Plot the specific binding (total minus non-specific) against the logarithm of the this compound concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Emax values.

The following diagram illustrates the workflow for the [³⁵S]GTPγS binding assay.

GTP_gamma_S_Workflow start Start prep_membranes Prepare Cell Membranes (e.g., CHO-hMOR) start->prep_membranes setup_plate Set up 96-well plate: - Assay Buffer with GDP - Increasing [this compound] - Cell Membranes prep_membranes->setup_plate pre_incubation Pre-incubate at 30°C (15-30 min) setup_plate->pre_incubation add_radioligand Add [³⁵S]GTPγS to initiate reaction pre_incubation->add_radioligand incubation Incubate at 30°C (60 min) add_radioligand->incubation filtration Terminate by Filtration (Glass Fiber Filters) incubation->filtration wash Wash filters with ice-cold buffer filtration->wash scintillation_count Quantify Radioactivity (Scintillation Counter) wash->scintillation_count data_analysis Data Analysis: - Plot dose-response curve - Determine EC₅₀ and Emax scintillation_count->data_analysis end End data_analysis->end

Workflow for the [³⁵S]GTPγS binding assay.

Conclusion

Tyr-Arg-Phe-Lys-NH2 (this compound) is a well-characterized, potent, and selective agonist of the µ-opioid receptor. Its mechanism of action involves high-affinity binding to the receptor, leading to the activation of Gαi/o proteins. This initiates downstream signaling through the inhibition of adenylyl cyclase and the activation of GIRK channels, both of which contribute to a reduction in neuronal excitability. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers in the fields of pharmacology, neuroscience, and drug development who are investigating the therapeutic potential and molecular pharmacology of µ-opioid receptor agonists.

References

An In-depth Technical Guide to the Biological Activity and Function of Tyrosyl-arginyl-phenylalanyl-lysinamide (DALDA)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tyrosyl-arginyl-phenylalanyl-lysinamide, commonly known as DALDA, is a synthetic tetrapeptide amide with the sequence H-Tyr-D-Arg-Phe-Lys-NH₂. It is a highly potent and selective agonist for the µ-opioid receptor (MOR), a key target in pain modulation. Originally developed as a more metabolically stable analog of the naturally occurring opioid peptide dermorphin, this compound has become a valuable pharmacological tool for investigating the therapeutic potential and physiological roles of peripherally restricted µ-opioid receptor activation. This technical guide provides a comprehensive overview of the biological activity, function, and underlying mechanisms of this compound, supported by quantitative data, detailed experimental protocols, and signaling pathway diagrams.

Physicochemical Properties and Structure

This compound is a tetrapeptide with a molecular formula of C₃₀H₄₅N₉O₅ and a molecular weight of approximately 611.74 g/mol .[1] The presence of a D-arginine at the second position confers significant resistance to enzymatic degradation, enhancing its metabolic stability compared to endogenous opioid peptides.[2][3] The C-terminal amidation also contributes to its stability and receptor binding affinity.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₃₀H₄₅N₉O₅[1]
Molecular Weight 611.74 g/mol [1]
Sequence H-Tyr-D-Arg-Phe-Lys-NH₂[1]
Synonyms This compound, Tyr-Arg-Phe-Lys-NH₂, (D-Arg², Lys⁴)-Dermorphin (1-4) amide[4]
Blood-Brain Barrier Permeability Low[3][5]

Biological Activity and Function

The primary biological activity of this compound stems from its potent and selective agonism at the µ-opioid receptor. This interaction mediates a range of physiological effects, most notably analgesia.

Analgesic Properties

This compound exhibits potent antinociceptive effects in various preclinical models of pain.[1] Due to its limited ability to cross the blood-brain barrier, its analgesic properties are primarily attributed to the activation of peripheral µ-opioid receptors, making it a subject of interest for developing analgesics with reduced central nervous system side effects.[5] Intracerebroventricular administration of this compound induces potent and long-lasting analgesia.[6]

Effects on Locomotor Activity

Central administration of this compound in animal models has been shown to have biphasic effects on locomotor activity, characterized by an initial inhibition followed by a period of activation.[5] This includes horizontal movement, rearing, and stereotypy.[5]

Neurotransmitter Modulation

As a µ-opioid receptor agonist, this compound can modulate the release of various neurotransmitters. For instance, it has been shown to inhibit the stimulus-evoked overflow of dopamine in the neostriatum, suggesting a presynaptic inhibitory control on dopaminergic terminals.[7]

Cardiovascular Effects

Direct studies on the cardiovascular effects of this compound are limited. However, µ-opioid receptor agonists, in general, can exert cardiovascular effects. These can include hypotension, bradycardia, and peripheral vasodilation.[2] In some contexts, central administration of µ-opioid agonists has been shown to produce increases in blood pressure and heart rate.[6] It is important to note that the cardiovascular response to opioids can be complex and dependent on the specific compound, dose, and physiological state.

Quantitative Data on Biological Activity

The interaction of this compound with the µ-opioid receptor has been quantified in various in vitro assays. The following tables summarize key binding affinity and functional potency data.

Table 2: µ-Opioid Receptor Binding Affinity of this compound and Analogs

CompoundReceptor/Tissue SourceRadioligandKᵢ (nM)Reference
This compound Rat Brain Membranes[³H]DAMGO1.69[4]
This compound CHO-hMOR Cell Membranes[³H]Diprenorphine1.8 ± 0.2[4]
[Dmt¹]this compound Rat Brain Membranes[³H]DAMGO0.143[4]
[Dmt¹]this compound CHO-hMOR Cell Membranes[³H]Diprenorphine0.067 ± 0.008[4]

Table 3: Functional Potency of this compound and Analogs at the µ-Opioid Receptor

CompoundAssay TypeCell LineEC₅₀ (nM)% Stimulation (vs. DAMGO)Reference
This compound [³⁵S]GTPγS BindingCHO-hMOR34.2 ± 6.1100 ± 5[4]
[Dmt¹]this compound [³⁵S]GTPγS BindingCHO-hMOR0.117 ± 0.012100 ± 3[4]

Signaling Pathways

This compound exerts its cellular effects by activating the µ-opioid receptor, a G-protein coupled receptor (GPCR). The canonical signaling pathway involves the activation of inhibitory G-proteins (Gαi/o).

DALDA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound (Tyr-Arg-Phe-Lys-NH2) MOR µ-Opioid Receptor (GPCR) This compound->MOR Binds and Activates G_protein Gi/o Protein (α, βγ subunits) MOR->G_protein Activates G_alpha Gαi/o (GTP-bound) G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase cAMP cAMP AC->cAMP Ca_channel Voltage-Gated Ca²⁺ Channel Ca_ion Ca²⁺ Influx Ca_channel->Ca_ion K_channel Inwardly Rectifying K⁺ Channel K_ion K⁺ Efflux K_channel->K_ion G_alpha->AC Inhibits G_beta_gamma->Ca_channel Inhibits G_beta_gamma->K_channel Activates ATP ATP ATP->AC Hyperpolarization Hyperpolarization & Reduced Neuronal Excitability K_ion->Hyperpolarization

Caption: this compound-induced µ-opioid receptor signaling pathway.

Upon binding of this compound to the µ-opioid receptor, the associated heterotrimeric G-protein (Gαi/o) is activated, leading to the dissociation of the Gα and Gβγ subunits. The activated Gαi/o subunit inhibits adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The Gβγ subunit can directly interact with and inhibit voltage-gated calcium channels, reducing calcium influx and subsequent neurotransmitter release. Additionally, the Gβγ subunit can activate G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium efflux, hyperpolarization of the neuronal membrane, and a decrease in neuronal excitability.

Experimental Protocols

Radioligand Binding Assay for µ-Opioid Receptor

This protocol is adapted from standard methods used to determine the binding affinity of a ligand for a receptor.

Radioligand_Binding_Assay prep 1. Membrane Preparation - Homogenize tissue/cells expressing µ-opioid receptors. - Centrifuge to isolate cell membranes. incubate 2. Incubation - Combine membranes, radioligand (e.g., [³H]Diprenorphine), and varying concentrations of this compound. - Incubate at room temperature for 1 hour. prep->incubate filter 3. Filtration - Rapidly filter the mixture through glass fiber filters to separate bound from unbound radioligand. incubate->filter wash 4. Washing - Wash filters multiple times with buffer to remove non-specifically bound radioligand. filter->wash count 5. Scintillation Counting - Place filters in scintillation vials with cocktail. - Measure radioactivity to quantify bound radioligand. wash->count analyze 6. Data Analysis - Plot bound radioactivity against this compound concentration. - Calculate IC₅₀ and Kᵢ values using non-linear regression. count->analyze

Caption: Workflow for a radioligand binding assay.

Detailed Methodology:

  • Membrane Preparation: Tissues or cells expressing µ-opioid receptors are homogenized in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4). The homogenate is then centrifuged at high speed, and the resulting pellet containing the cell membranes is resuspended in the assay buffer. Protein concentration is determined using a standard method like the Bradford assay.

  • Incubation: In assay tubes, the membrane preparation (e.g., 20 µg of protein) is incubated with a fixed concentration of a radiolabeled opioid ligand (e.g., 0.2 nM [³H]-diprenorphine) and a range of concentrations of the unlabeled test compound (this compound). The total volume is brought up with assay buffer. A set of tubes containing the radioligand and a high concentration of a non-specific ligand (e.g., 10 µM naloxone) is included to determine non-specific binding. The incubation is typically carried out at room temperature for 60 minutes to allow the binding to reach equilibrium.[6]

  • Filtration and Washing: The incubation is terminated by rapid filtration through Whatman GF/C filters using a cell harvester. The filters are then washed multiple times with ice-cold assay buffer to remove unbound radioligand.[6]

  • Scintillation Counting: The filters are placed in scintillation vials with a scintillation cocktail, and the radioactivity retained on the filters is measured using a liquid scintillation counter.[6]

  • Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The data are then analyzed using a non-linear regression to fit a one-site competition model, from which the IC₅₀ (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined. The Kᵢ (inhibition constant) is then calculated using the Cheng-Prusoff equation.

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins by an agonist.

GTPgS_Binding_Assay prep 1. Membrane Preparation - Prepare cell membranes expressing µ-opioid receptors as in the radioligand binding assay. incubate 2. Incubation - Incubate membranes with GDP, [³⁵S]GTPγS, and varying concentrations of this compound. - Incubate at 30°C for 60-90 minutes. prep->incubate filter 3. Filtration - Rapidly filter the mixture through glass fiber filters. incubate->filter wash 4. Washing - Wash filters to remove unbound [³⁵S]GTPγS. filter->wash count 5. Scintillation Counting - Measure radioactivity on the filters. wash->count analyze 6. Data Analysis - Plot [³⁵S]GTPγS binding against this compound concentration. - Calculate EC₅₀ and Eₘₐₓ values. count->analyze

Caption: Workflow for a [³⁵S]GTPγS binding assay.

Detailed Methodology:

  • Membrane Preparation: Cell membranes are prepared as described for the radioligand binding assay.

  • Incubation: The membranes (e.g., 20 µg of protein) are incubated in an assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4) containing a fixed concentration of GDP (e.g., 10 µM) and [³⁵S]GTPγS (e.g., 0.05-0.1 nM). The reaction is initiated by the addition of varying concentrations of this compound. The incubation is typically performed at 30°C for 60-90 minutes.[8] Basal binding is determined in the absence of the agonist, and non-specific binding is measured in the presence of a high concentration of unlabeled GTPγS (e.g., 10 µM).

  • Filtration and Washing: The reaction is terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer.

  • Scintillation Counting: The radioactivity bound to the filters is quantified using a liquid scintillation counter.

  • Data Analysis: The specific binding of [³⁵S]GTPγS is plotted against the concentration of this compound. The data are then fitted to a sigmoidal dose-response curve to determine the EC₅₀ (the concentration of this compound that produces 50% of the maximal response) and the Eₘₐₓ (the maximal stimulation).

In Vivo Analgesia Assay: Tail-Flick Test

This is a common behavioral test to assess the analgesic efficacy of a compound in rodents.

Tail_Flick_Test acclimate 1. Acclimatization - Allow animals (rats or mice) to acclimate to the testing environment. baseline 2. Baseline Measurement - Measure the baseline tail-flick latency by applying a heat source to the tail and recording the time to withdrawal. acclimate->baseline administer 3. Drug Administration - Administer this compound or vehicle control via the desired route (e.g., intravenous, intraperitoneal). baseline->administer test 4. Post-Treatment Measurement - At specific time points after administration, re-measure the tail-flick latency. administer->test analyze 5. Data Analysis - Calculate the percent maximal possible effect (%MPE) or compare latencies between groups. test->analyze

References

Tyrosyl-arginyl-phenylalanyl-lysinamide literature review and key papers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive literature review of the tachykinin peptides, with a specific focus on the endokinin and hemokinin subfamilies. As the initial user query for "Tyrosyl-arginyl-phenylalanyl-lysinamide" did not yield specific literature, this whitepaper addresses the more extensively researched and closely related tachykinin peptides, which are likely the intended subject of interest. This guide synthesizes key research findings, presenting quantitative data, detailed experimental protocols, and visual representations of associated signaling pathways to serve as a valuable resource for researchers in pharmacology and drug development.

Introduction

The tachykinin family of peptides are neuropeptides that share a common C-terminal amino acid sequence, -Phe-X-Gly-Leu-Met-NH2. They are widely distributed throughout the central and peripheral nervous systems and are involved in a diverse range of physiological processes, including pain transmission, inflammation, smooth muscle contraction, and immune regulation. The biological effects of tachykinins are mediated through their interaction with three distinct G protein-coupled receptors (GPCRs): the neurokinin 1 (NK1) receptor, neurokinin 2 (NK2) receptor, and neurokinin 3 (NK3) receptor.

While Substance P (SP), Neurokinin A (NKA), and Neurokinin B (NKB) are the most well-characterized tachykinins, the discovery of the TAC4 gene has expanded this family to include the endokinins and hemokinins. These peptides, including hemokinin-1 (HK-1) and endokinins A and B (EKA and EKB), exhibit a high affinity and selectivity for the NK1 receptor, similar to Substance P.[1][2] Their expression, primarily in peripheral tissues and immune cells, suggests they play a crucial role as endogenous ligands for the NK1 receptor in non-neuronal contexts.[2][3]

Quantitative Data: Receptor Binding Affinities and Functional Potency

The interaction of endokinins and hemokinins with tachykinin receptors has been quantified through various in vitro assays. The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of these peptides at the human NK1 receptor.

PeptideRadioligandCell LineKi (nM)Reference
Hemokinin-1[³H]-SPCHO0.175 (0.13-0.23)[4]
Hemokinin-1[¹²⁵I]-NKACHO0.002 (0.001-0.003)[4]
Substance P[³H]-SPCHO0.13[4]

Table 1: Tachykinin Peptide Binding Affinities at the Human NK1 Receptor. This table presents the inhibitory constant (Ki) values, indicating the affinity of the peptides for the receptor. Lower Ki values signify higher binding affinity. Data is presented as the mean with the 95% confidence interval in parentheses where available.

PeptideAssay TypeCell LineEC50 (nM)Reference
Substance PCalcium MobilizationHEK293~3.16[5]
Neurokinin ACalcium MobilizationFibroblasts24[2]

Table 2: Functional Potency of Tachykinin Peptides. This table displays the half-maximal effective concentration (EC50) values from calcium mobilization assays, a measure of the peptide's ability to activate the receptor and trigger a downstream cellular response.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interaction of tachykinin peptides with their receptors.

Radioligand Binding Assay for NK1 Receptor

This protocol is adapted from methodologies described in the literature for determining the binding affinity of unlabelled ligands to the NK1 receptor expressed in Chinese Hamster Ovary (CHO) cells.[4][6]

Objective: To determine the inhibitory constant (Ki) of a test compound for the NK1 receptor.

Materials:

  • CHO cells stably expressing the human NK1 receptor.

  • Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4, containing protease inhibitors (e.g., 10 µM thiorphan, 5 µg/mL leupeptin, 100 µg/mL bacitracin, 10 µg/mL chymostatin).[4]

  • Binding buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MnCl2, 0.1% BSA, and protease inhibitors.

  • Radioligand: [³H]-Substance P (specific activity ~80-120 Ci/mmol).

  • Unlabeled competitor: Substance P or the test compound.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation cocktail.

  • Scintillation counter.

Procedure:

  • Membrane Preparation:

    • Culture CHO-NK1 cells to confluence.

    • Wash cells with ice-cold PBS and harvest by scraping.

    • Centrifuge the cell suspension and resuspend the pellet in membrane preparation buffer.

    • Homogenize the cells using a Polytron homogenizer.

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed to pellet the membranes.

    • Resuspend the membrane pellet in binding buffer and determine the protein concentration (e.g., using a BCA assay).

  • Binding Assay:

    • In a 96-well plate, add the following in triplicate:

      • 50 µL of binding buffer (for total binding).

      • 50 µL of a high concentration of unlabeled Substance P (e.g., 1 µM) for non-specific binding.

      • 50 µL of varying concentrations of the test compound.

    • Add 50 µL of [³H]-Substance P (final concentration ~0.5 nM) to all wells.

    • Add 100 µL of the membrane preparation (containing 10-20 µg of protein) to all wells.

    • Incubate the plate at room temperature for 60 minutes with gentle agitation.

  • Filtration and Counting:

    • Rapidly filter the contents of each well through glass fiber filters pre-soaked in 0.5% polyethyleneimine.

    • Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Mobilization Assay

This protocol outlines a method for measuring the intracellular calcium mobilization in response to tachykinin receptor activation in Human Embryonic Kidney 293 (HEK293) cells, based on established procedures.[5][7][8]

Objective: To determine the EC50 of a tachykinin peptide for inducing calcium flux via the NK1 receptor.

Materials:

  • HEK293 cells transiently or stably expressing the human NK1 receptor.

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Assay buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Calcium-sensitive fluorescent dye: Fluo-4 AM.

  • Pluronic F-127.

  • Probenecid (optional, to prevent dye leakage).

  • Tachykinin peptides (Substance P, hemokinins, endokinins).

  • Fluorescence microplate reader with automated injection capabilities.

Procedure:

  • Cell Culture:

    • Seed HEK293-NK1 cells into black-walled, clear-bottom 96-well plates and grow to 80-90% confluence.

  • Dye Loading:

    • Prepare a loading buffer containing Fluo-4 AM (2-5 µM), Pluronic F-127 (0.02-0.04%), and probenecid (2.5 mM) in assay buffer.

    • Remove the culture medium from the cells and wash once with assay buffer.

    • Add 100 µL of the loading buffer to each well.

    • Incubate the plate at 37°C for 30-60 minutes in the dark.

    • After incubation, wash the cells twice with assay buffer to remove excess dye, leaving 100 µL of buffer in each well.

  • Fluorescence Measurement:

    • Place the plate in a fluorescence microplate reader.

    • Set the excitation wavelength to ~494 nm and the emission wavelength to ~516 nm.

    • Record a baseline fluorescence reading for a few seconds.

    • Using the instrument's injector, add 20 µL of the tachykinin peptide at various concentrations to the wells.

    • Continue to record the fluorescence intensity for 1-2 minutes to capture the peak response.

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.

    • Plot the ΔF or the ratio of F/F0 (where F0 is the baseline fluorescence) against the logarithm of the peptide concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Signaling Pathways and Experimental Workflows

NK1 Receptor Signaling Pathway

Activation of the NK1 receptor by tachykinin peptides initiates a cascade of intracellular signaling events. The canonical pathway involves the coupling of the receptor to the Gq/11 family of G proteins.[2] This leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2][9] IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm.[2] The increase in intracellular Ca2+ and the presence of DAG activate protein kinase C (PKC).[9]

Beyond this primary pathway, NK1 receptor activation can also lead to the activation of other signaling molecules, including mitogen-activated protein kinases (MAPKs) like ERK1/2, and the transcription factor NF-κB.[10] These pathways are implicated in the regulation of cell proliferation, inflammation, and survival.

NK1_Signaling_Pathway Tachykinin Tachykinin (e.g., HK-1, EKA/B) NK1R NK1 Receptor Tachykinin->NK1R Binds to Gq11 Gαq/11 NK1R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Ca2_release->PKC Activates Cellular_Response Cellular Responses (Inflammation, Pain, Proliferation) Ca2_release->Cellular_Response MAPK_pathway MAPK Pathway (e.g., ERK1/2) PKC->MAPK_pathway Leads to NFkB_pathway NF-κB Pathway PKC->NFkB_pathway Leads to MAPK_pathway->Cellular_Response NFkB_pathway->Cellular_Response

Caption: NK1 Receptor Signaling Cascade.

Experimental Workflow for Characterizing Tachykinin Peptide Activity

The following diagram illustrates a typical workflow for the characterization of novel tachykinin peptides.

Experimental_Workflow start Start: Synthesize or Isolate Novel Tachykinin Peptide binding_assay Radioligand Binding Assay (Determine Ki) start->binding_assay functional_assay Calcium Mobilization Assay (Determine EC50) start->functional_assay data_analysis Data Analysis and Interpretation binding_assay->data_analysis functional_assay->data_analysis in_vitro_models In Vitro Cellular Models (e.g., Cytokine Release Assay) in_vivo_models In Vivo Animal Models (e.g., Inflammation, Nociception) in_vitro_models->in_vivo_models in_vivo_models->data_analysis data_analysis->in_vitro_models conclusion Conclusion: Characterize Pharmacological Profile of the Peptide data_analysis->conclusion

Caption: Workflow for Tachykinin Peptide Characterization.

Conclusion

The discovery of endokinins and hemokinins has significantly advanced our understanding of the tachykinin system, particularly in the periphery and the immune system. Their high affinity for the NK1 receptor positions them as key players in a variety of physiological and pathological processes, including inflammation and pain. This technical guide provides a foundational overview of these important peptides, offering valuable quantitative data, detailed experimental protocols, and clear visual representations of their signaling mechanisms. Further research into the specific roles of endokinins and hemokinins will undoubtedly unveil new therapeutic targets for a range of diseases.

References

In Vitro Characterization of Tyr-Arg-Phe-Lys-NH2: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro characterization of the synthetic tetrapeptide Tyr-Arg-Phe-Lys-NH2, also known as DALDA. This peptide is a potent and highly selective agonist for the mu (µ)-opioid receptor, a member of the G-protein coupled receptor (GPCR) family. This document outlines its binding affinity, functional activity, and the associated signaling pathways. Detailed experimental protocols for key in vitro assays are also provided to facilitate further research and drug development efforts.

Core Properties of Tyr-Arg-Phe-Lys-NH2 (this compound)

Tyr-Arg-Phe-Lys-NH2 (this compound) is a synthetic opioid peptide derived from the naturally occurring dermorphin. Its structure is characterized by the presence of a D-arginine at the second position, which contributes to its metabolic stability. This compound is a valuable tool for studying the pharmacology of the mu-opioid receptor due to its high affinity and selectivity.

Data Presentation: Quantitative In Vitro Data

The following tables summarize the key quantitative data for the in vitro characterization of Tyr-Arg-Phe-Lys-NH2.

Table 1: Opioid Receptor Binding Affinity of Tyr-Arg-Phe-Lys-NH2 (this compound)

Receptor SubtypeRadioligandPreparationKi (nM)Reference
Mu (µ)[3H]-DAMGONot Specified1.69[1]
Mu (µ)3H-Tyr-D-Ala-Gly-Phe-(N-Me)-Gly-olNot Specified2.3 ± 0.4[2]

Ki (Inhibition Constant): A measure of the binding affinity of a ligand to a receptor. A lower Ki value indicates a higher binding affinity. [3H]-DAMGO: A commonly used radiolabeled selective agonist for the mu-opioid receptor.

Table 2: Opioid Receptor Selectivity of a this compound derivative, [Dmt1]this compound

Receptor SubtypeKi (nM)Reference
Mu (µ)10.05[3]
Mu (µ)20.27[3]
Delta (δ)116[3]
Kappa (κ)121.2[3]

[Dmt1]this compound (H-Dmt-D-Arg-Phe-Lys-NH2) is a closely related, highly potent analog of this compound.

Table 3: Functional Activity of Tyr-Arg-Phe-Lys-NH2 (this compound) and its analog [Dmt1]this compound

AssayPeptideEC50 (nM)Emax (% of DAMGO)PreparationReference
[35S]GTPγS Binding[Dmt1]this compoundNot specified, but 292-fold more potent than this compoundFull agonistNot Specified[4]
[35S]GTPγS Binding[Dmt1]this compoundMore potent than DAMGOPartial agonistBrain and spinal cord membranes[5]

EC50 (Half-maximal effective concentration): The concentration of a drug that gives half of the maximal response. Emax (Maximum effect): The maximum response achievable by a drug. [35S]GTPγS Binding Assay: A functional assay that measures the activation of G-proteins by an agonist.

Signaling Pathways of Tyr-Arg-Phe-Lys-NH2

As a mu-opioid receptor agonist, Tyr-Arg-Phe-Lys-NH2 activates intracellular signaling cascades through the Gi/o family of heterotrimeric G-proteins. The canonical signaling pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Additionally, the activation of the Gi/o pathway leads to the modulation of ion channel activity.

G_protein_signaling cluster_membrane Cell Membrane This compound Tyr-Arg-Phe-Lys-NH2 (this compound) MOR Mu-Opioid Receptor (GPCR) This compound->MOR Binds and Activates G_protein Gi/o Protein (α, βγ subunits) MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Downstream Cellular Response PKA->Cellular_Response Phosphorylates targets

Caption: Mu-opioid receptor signaling pathway activated by Tyr-Arg-Phe-Lys-NH2.

Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below.

Peptide Synthesis and Purification

Tyr-Arg-Phe-Lys-NH2 can be synthesized using standard solid-phase peptide synthesis (SPPS) protocols, typically employing Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Workflow for Solid-Phase Peptide Synthesis

SPPS_Workflow start Start with Rink Amide Resin deprotection1 Fmoc Deprotection (e.g., 20% Piperidine in DMF) start->deprotection1 wash1 Wash (DMF, DCM) deprotection1->wash1 coupling Amino Acid Coupling (e.g., HBTU/HOBt or DIC/HOBt) repeat Repeat for each Amino Acid in Sequence (Lys, Phe, Arg, Tyr) coupling->repeat wash1->coupling repeat->deprotection1 Next Amino Acid deprotection2 Final Fmoc Deprotection repeat->deprotection2 Sequence Complete cleavage Cleavage from Resin and Side-Chain Deprotection (e.g., TFA cocktail) deprotection2->cleavage precipitation Precipitation and Washing (Cold Diethyl Ether) cleavage->precipitation purification Purification (Preparative RP-HPLC) precipitation->purification characterization Characterization (Mass Spectrometry, Analytical HPLC) purification->characterization end Lyophilized Peptide characterization->end

Caption: General workflow for the solid-phase synthesis of Tyr-Arg-Phe-Lys-NH2.

Protocol:

  • Resin Preparation: Start with a Rink Amide resin to obtain the C-terminal amide. Swell the resin in a suitable solvent such as dimethylformamide (DMF).

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with a solution of 20% piperidine in DMF.

  • Amino Acid Coupling: Couple the C-terminal amino acid (Fmoc-Lys(Boc)-OH) to the deprotected resin. Use a coupling agent such as HBTU/HOBt or DIC/HOBt in the presence of a base like diisopropylethylamine (DIEA).

  • Washing: After coupling, wash the resin thoroughly with DMF and dichloromethane (DCM) to remove excess reagents and byproducts.

  • Repeat Cycle: Repeat the deprotection, coupling, and washing steps for each subsequent amino acid in the sequence (Phe, D-Arg(Pbf), Tyr(tBu)).

  • Final Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection.

  • Cleavage and Side-Chain Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane).

  • Precipitation and Washing: Precipitate the crude peptide in cold diethyl ether and wash several times to remove the cleavage byproducts.

  • Purification: Purify the crude peptide using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the synthesized peptide by mass spectrometry and analytical RP-HPLC.

  • Lyophilization: Lyophilize the purified peptide to obtain a stable powder.

Radioligand Binding Assay (Competition Assay)

This assay is used to determine the binding affinity (Ki) of Tyr-Arg-Phe-Lys-NH2 for the mu-opioid receptor.

Workflow for Radioligand Competition Binding Assay

Binding_Assay_Workflow prep Prepare Receptor Source (e.g., cell membranes expressing mu-opioid receptor) incubation Incubate Receptor with: - Fixed concentration of Radioligand (e.g., [3H]DAMGO) - Varying concentrations of Tyr-Arg-Phe-Lys-NH2 prep->incubation separation Separate Bound and Free Radioligand (e.g., rapid filtration through glass fiber filters) incubation->separation quantification Quantify Bound Radioactivity (Scintillation Counting) separation->quantification analysis Data Analysis: - Plot % inhibition vs. log[concentration] - Determine IC50 - Calculate Ki using Cheng-Prusoff equation quantification->analysis result Determine Binding Affinity (Ki) analysis->result

Caption: Workflow for determining the binding affinity of Tyr-Arg-Phe-Lys-NH2.

Protocol:

  • Receptor Preparation: Prepare cell membranes from a cell line stably expressing the human mu-opioid receptor or from brain tissue known to have a high density of these receptors.

  • Assay Buffer: Use an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Incubation: In a microplate, incubate the receptor preparation with a fixed concentration of a suitable radioligand (e.g., [3H]DAMGO) and a range of concentrations of Tyr-Arg-Phe-Lys-NH2.

  • Equilibrium: Allow the binding reaction to reach equilibrium by incubating for a specific time at a controlled temperature (e.g., 60 minutes at 25°C).

  • Separation: Separate the receptor-bound radioligand from the free radioligand by rapid filtration through glass fiber filters pre-soaked in a solution like polyethyleneimine to reduce non-specific binding.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and quantify the amount of bound radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of inhibition of radioligand binding against the logarithm of the concentration of Tyr-Arg-Phe-Lys-NH2. Determine the IC50 value (the concentration that inhibits 50% of specific binding) from the resulting sigmoidal curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[35S]GTPγS Binding Assay

This functional assay measures the ability of Tyr-Arg-Phe-Lys-NH2 to activate G-proteins coupled to the mu-opioid receptor.

Protocol:

  • Membrane Preparation: Prepare cell membranes expressing the mu-opioid receptor as described for the radioligand binding assay.

  • Assay Buffer: Use an assay buffer containing MgCl2, EDTA, NaCl, and GDP (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, 100 mM NaCl, 10 µM GDP, pH 7.4).

  • Incubation: Incubate the membranes with a range of concentrations of Tyr-Arg-Phe-Lys-NH2 in the presence of [35S]GTPγS.

  • Reaction Initiation: Start the binding reaction by adding the membranes to the assay plate.

  • Incubation: Incubate for a defined period (e.g., 60 minutes at 30°C) to allow for agonist-stimulated [35S]GTPγS binding.

  • Termination and Separation: Terminate the reaction and separate bound from free [35S]GTPγS by rapid filtration through glass fiber filters.

  • Quantification: Quantify the amount of bound [35S]GTPγS using a scintillation counter.

  • Data Analysis: Plot the amount of bound [35S]GTPγS against the logarithm of the agonist concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.

Calcium Mobilization Assay

This assay is suitable for assessing the functional activity of Tyr-Arg-Phe-Lys-NH2 if the mu-opioid receptor is expressed in a cell line where it couples to the Gq pathway, or if a chimeric G-protein (e.g., Gαqi) is co-expressed to redirect the signal through a calcium-mobilizing pathway.

Protocol:

  • Cell Culture: Culture cells expressing the mu-opioid receptor in a 96-well, black-walled, clear-bottom plate until they form a confluent monolayer.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer.

  • Incubation: Incubate the cells to allow for de-esterification of the dye.

  • Ligand Preparation: Prepare a dilution series of Tyr-Arg-Phe-Lys-NH2 in the assay buffer.

  • Measurement: Use a fluorescence plate reader (e.g., a FLIPR or FlexStation) to measure the baseline fluorescence, then add the different concentrations of the peptide and immediately measure the change in fluorescence over time.

  • Data Analysis: The increase in fluorescence intensity corresponds to an increase in intracellular calcium concentration. Plot the peak fluorescence response against the logarithm of the agonist concentration to determine the EC50 value.

This technical guide provides a comprehensive overview of the in vitro characterization of Tyr-Arg-Phe-Lys-NH2, offering valuable data and methodologies for researchers in the field of opioid pharmacology and drug development.

References

Preliminary Studies on the Effects of Tyrosyl-arginyl-phenylalanyl-lysinamide (DALDA): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tyrosyl-arginyl-phenylalanyl-lysinamide, commonly known as DALDA, is a potent and highly selective tetrapeptide agonist for the mu (µ)-opioid receptor.[1][2] Its high selectivity and potent analgesic properties have made it a subject of interest in pain management research. This technical guide provides an in-depth overview of the preliminary studies on the effects of this compound, with a focus on its antinociceptive, locomotor, and respiratory effects. The guide details the experimental protocols used in these studies, presents quantitative data in a structured format, and illustrates the key signaling pathways involved in its mechanism of action.

Mechanism of Action

This compound exerts its effects primarily through the activation of the µ-opioid receptor, a G-protein coupled receptor (GPCR).[1][2] The binding of this compound to the µ-opioid receptor initiates a conformational change in the receptor, leading to the dissociation of the heterotrimeric G-protein into its Gα and Gβγ subunits. These subunits then modulate downstream signaling cascades.

The Gβγ subunit can directly interact with and inhibit voltage-gated calcium channels, reducing neurotransmitter release. It can also activate G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to hyperpolarization of the neuronal membrane and a decrease in neuronal excitability. The Gα subunit, upon activation, inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This reduction in cAMP can further modulate the activity of various downstream proteins.

The collective effect of these signaling events is a reduction in the transmission of nociceptive signals, resulting in analgesia.

Signaling Pathway of this compound at the Mu-Opioid Receptor

DALDA_Signaling This compound This compound MOR Mu-Opioid Receptor (GPCR) This compound->MOR Binds to G_protein Heterotrimeric G-protein (Gαi/o, Gβγ) MOR->G_protein Activates G_alpha Gαi/o (activated) G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase G_alpha->AC Inhibits Ca_channel Voltage-gated Ca²⁺ Channel G_beta_gamma->Ca_channel Inhibits K_channel GIRK Channel G_beta_gamma->K_channel Activates cAMP ↓ cAMP AC->cAMP Ca_influx ↓ Ca²⁺ Influx Ca_channel->Ca_influx Neurotransmitter ↓ Neurotransmitter Release Ca_influx->Neurotransmitter Analgesia Analgesia Neurotransmitter->Analgesia K_efflux ↑ K⁺ Efflux (Hyperpolarization) K_channel->K_efflux Neuronal_Excitability ↓ Neuronal Excitability K_efflux->Neuronal_Excitability Neuronal_Excitability->Analgesia

This compound's mechanism of action at the mu-opioid receptor.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in preliminary studies of this compound.

Intrathecal Administration in Rats

Intrathecal (IT) injection is a common method for delivering substances directly into the cerebrospinal fluid, allowing for the study of their effects on the spinal cord.

Protocol:

  • Animal Preparation: Male Sprague-Dawley rats are typically used. An intrathecal catheter is implanted under anesthesia, with the tip of the catheter positioned in the lumbar region of the spinal cord. Animals are allowed to recover for several days post-surgery.

  • Drug Preparation: this compound is dissolved in sterile saline to the desired concentration.

  • Injection Procedure: A specific volume of the this compound solution (e.g., 5 µl) is injected through the catheter, followed by a flush with sterile saline to ensure complete delivery.

  • Behavioral Assessment: Following the injection, animals are monitored for antinociceptive effects, motor function, and any adverse reactions.

Assessment of Antinociceptive Effects

The analgesic properties of this compound are commonly evaluated using tests that measure the response to a nociceptive stimulus.

Tail-Flick Test Protocol:

  • Apparatus: A tail-flick analgesia meter is used, which applies a focused beam of heat to the underside of the rat's tail.

  • Baseline Measurement: Before drug administration, the baseline tail-flick latency is determined by measuring the time it takes for the rat to flick its tail away from the heat source. A cut-off time is set to prevent tissue damage.

  • Drug Administration: this compound is administered, typically via intrathecal injection.

  • Post-treatment Measurement: At various time points after drug administration, the tail-flick latency is measured again.

  • Data Analysis: The antinociceptive effect is often expressed as the Maximum Possible Effect (%MPE), calculated as: ((post-drug latency - baseline latency) / (cut-off time - baseline latency)) * 100.

Evaluation of Locomotor Activity

The effects of this compound on spontaneous motor activity are assessed using the open field and rotarod tests.

Open Field Test Protocol:

  • Apparatus: An open field arena, which is a square or circular enclosure with walls, is used. The arena is often equipped with infrared beams or a video tracking system to monitor the animal's movement.

  • Acclimation: Animals are habituated to the testing room for at least 30 minutes before the test.

  • Procedure: Each animal is placed in the center of the arena and allowed to explore freely for a set duration (e.g., 120 minutes).

  • Parameters Measured:

    • Horizontal Movement Time: The total duration the animal is in motion.

    • Rearing Time: The total duration the animal spends on its hind legs.

    • Stereotypy Time: The duration of repetitive, non-locomotor behaviors.

    • Total Distance Traveled: The total distance covered by the animal.

    • Time in Center vs. Periphery: The amount of time spent in the central and peripheral zones of the arena.

  • Data Analysis: The data is typically analyzed in time blocks (e.g., 10-minute intervals) to observe the temporal effects of the drug.

Rotarod Test Protocol:

  • Apparatus: A rotarod unit consists of a rotating rod that can be set at a constant or accelerating speed.

  • Training: Animals are trained on the rotarod for a few days before the test to acclimate them to the apparatus and to establish a baseline performance.

  • Procedure: On the test day, animals are placed on the rotating rod, and the latency to fall is recorded.

  • Data Analysis: The fall time is used as a measure of motor coordination and balance.

Measurement of Respiratory Effects

Whole-body plethysmography is a non-invasive method used to assess respiratory function in conscious, unrestrained animals.

Whole-Body Plethysmography Protocol for Rats:

  • Apparatus: The animal is placed in a sealed plethysmography chamber. A sensitive pressure transducer detects pressure changes in the chamber caused by the animal's breathing.

  • Calibration: The system is calibrated before each experiment using a known volume of air injected into the chamber.

  • Acclimation: The rat is placed in the chamber and allowed to acclimate for a period before measurements are taken.

  • Data Acquisition: Respiratory parameters, including tidal volume, respiratory rate, and minute ventilation (tidal volume × respiratory rate), are continuously recorded.

  • Drug Administration: this compound is administered, and respiratory parameters are monitored over time to assess any drug-induced changes.

  • Data Analysis: Changes in minute ventilation are analyzed to determine the extent of respiratory depression.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_admin Administration cluster_assess Assessment cluster_analysis Data Analysis Animal_Prep Animal Preparation (e.g., IT Catheter Implantation) Administration This compound Administration (e.g., Intrathecal Injection) Animal_Prep->Administration Drug_Prep Drug Preparation (this compound in Saline) Drug_Prep->Administration Antinociception Antinociception Testing (e.g., Tail-Flick) Administration->Antinociception Locomotor Locomotor Activity (Open Field, Rotarod) Administration->Locomotor Respiratory Respiratory Function (Plethysmography) Administration->Respiratory Data_Analysis Quantitative Analysis of Behavioral and Physiological Data Antinociception->Data_Analysis Locomotor->Data_Analysis Respiratory->Data_Analysis

A typical workflow for in vivo studies of this compound.

Quantitative Data Summary

The following tables summarize the quantitative data from preliminary studies on this compound.

Table 1: Antinociceptive Effects of Intrathecally Administered this compound and Related Peptides
CompoundRelative Potency (vs. Morphine)Analgesic Duration (at equipotent dose)
This compound14x7 hours
[Dmt¹]this compound3000x13 hours
Morphine1x3 hours

Data sourced from studies on intrathecal administration in rats.[2]

Table 2: Effects of Intracerebroventricular (ICV) Administration of this compound on Locomotor Activity in Rats
Dose (µg)Effect on Horizontal MovementEffect on RearingEffect on Stereotypy
0.1Biphasic (inhibition followed by activation)Biphasic (inhibition followed by activation)Biphasic (inhibition followed by activation)
1.0Biphasic (inhibition followed by activation)Biphasic (inhibition followed by activation)Biphasic (inhibition followed by activation)

Effects were observed over a 120-minute period.[1]

Table 3: Respiratory Effects of Intrathecally Administered this compound and Morphine in Rats
CompoundDose (relative to antinociceptive ED₅₀)Effect on Minute Ventilation
This compound3xSignificant depression
This compound30xSignificant depression
Morphine3xNo significant depression
Morphine30xSignificant depression
[Dmt¹]this compound3xNo significant depression
[Dmt¹]this compound30xNo significant depression

Respiratory effects were determined using whole-body plethysmography.[2]

Conclusion

The preliminary studies on Tyrosyl-arginyl-phenylalanyl-lysinamide (this compound) have established it as a potent and selective µ-opioid receptor agonist with significant antinociceptive effects. The data presented in this guide highlight its potential as an analgesic, with a longer duration of action compared to morphine. However, like other opioids, this compound exhibits effects on locomotor activity and can induce respiratory depression. The detailed experimental protocols provided herein offer a foundation for researchers to design and conduct further investigations into the pharmacological profile of this compound and its analogues. Future studies may focus on elucidating the precise mechanisms underlying its biphasic effects on locomotor activity and exploring strategies to mitigate its respiratory depressant effects while retaining its analgesic efficacy.

References

The Role of Tyr-Arg-Phe-Lys-NH₂ (DALDA) in Cellular Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of the cellular signaling pathways modulated by the synthetic tetrapeptide Tyr-Arg-Phe-Lys-NH₂ (DALDA). As a potent and highly selective agonist for the mu-opioid receptor (MOR), this compound's mechanism of action is of significant interest in the fields of pharmacology and drug development, particularly for analgesia. This document details the molecular interactions of this compound with the MOR, the subsequent intracellular signaling cascades, quantitative data on its binding affinity and functional potency, and comprehensive protocols for key experimental assays.

Introduction

Tyr-Arg-Phe-Lys-NH₂, also known as this compound, is a synthetic opioid peptide that exhibits high selectivity for the mu-opioid receptor (MOR). Its structure, particularly the presence of a D-arginine at the second position, contributes to its potent and prolonged analgesic effects. Understanding the precise cellular and molecular mechanisms of this compound is crucial for the rational design of novel therapeutics with improved efficacy and reduced side-effect profiles. This guide will explore the canonical signaling pathways activated by this compound upon binding to the MOR.

The Mu-Opioid Receptor Signaling Pathway

The mu-opioid receptor is a class A G-protein coupled receptor (GPCR) that primarily couples to inhibitory G-proteins of the Gi/o family. The binding of an agonist, such as this compound, induces a conformational change in the receptor, leading to the activation of the heterotrimeric G-protein.

G-Protein Activation and Dissociation

Upon this compound binding, the Gαi/o subunit of the G-protein exchanges Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP). This exchange causes the dissociation of the Gαi/o-GTP complex from the Gβγ dimer. Both the Gαi/o-GTP and the Gβγ subunits are then free to interact with their respective downstream effectors.

This compound Tyr-Arg-Phe-Lys-NH₂ (this compound) MOR Mu-Opioid Receptor (MOR) This compound->MOR Binding G_protein Heterotrimeric G-protein (Gαi/o-GDP-Gβγ) MOR->G_protein Activation G_alpha Gαi/o-GTP G_protein->G_alpha GDP/GTP Exchange G_beta_gamma Gβγ G_protein->G_beta_gamma Dissociation

Figure 1: Agonist-induced activation and dissociation of the Gi/o-protein.

Downstream Effector Modulation

The activated G-protein subunits modulate the activity of several key intracellular effectors:

  • Inhibition of Adenylyl Cyclase: The Gαi/o-GTP subunit directly inhibits the enzyme adenylyl cyclase. This leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). Reduced cAMP levels result in decreased activity of Protein Kinase A (PKA), which in turn alters the phosphorylation state and activity of numerous downstream proteins, including transcription factors.

  • Modulation of Ion Channels: The Gβγ subunit plays a crucial role in modulating ion channel activity. It directly binds to and activates G-protein-gated inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the cell membrane. This hyperpolarization reduces neuronal excitability. Additionally, the Gβγ subunit inhibits N-type voltage-gated calcium channels (VGCCs), which reduces calcium influx and subsequently decreases neurotransmitter release from presynaptic terminals.

cluster_0 This compound-MOR Signaling Cascade This compound Tyr-Arg-Phe-Lys-NH₂ MOR MOR This compound->MOR G_protein Gi/o-Protein MOR->G_protein G_alpha Gαi/o-GTP G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase G_alpha->AC Inhibition GIRK GIRK Channel G_beta_gamma->GIRK Activation VGCC VGCC G_beta_gamma->VGCC Inhibition cAMP cAMP AC->cAMP Conversion of ATP PKA Protein Kinase A cAMP->PKA Activation Cellular_Response Decreased Neuronal Excitability Decreased Neurotransmitter Release PKA->Cellular_Response K_ion K+ Efflux GIRK->K_ion Ca_ion Ca²+ Influx VGCC->Ca_ion K_ion->Cellular_Response Ca_ion->Cellular_Response

Figure 2: Downstream signaling pathways of this compound-activated MOR.

Quantitative Data

The following tables summarize the available quantitative data for this compound and its potent analog, [Dmt¹]this compound, which has a 2',6'-dimethyltyrosine substitution at the first position.

Table 1: Receptor Binding Affinity
LigandReceptorAssay TypeRadioligandKi (nM)Reference
This compound Mu-OpioidCompetitive Binding[³H]DAMGO1.69[1]
This compound Mu-OpioidCompetitive Binding[³H]DAMGO2.3 ± 0.4[2]
[Dmt¹]this compound Human Mu-OpioidSaturation Binding[³H][Dmt¹]this compound0.199 (Kd)

Ki: Inhibitory constant; Kd: Dissociation constant. [³H]DAMGO: [³H]-D-Ala², N-MePhe⁴, Gly-ol⁵-enkephalin.

Table 2: In Vitro Functional Potency
LigandAssay TypeReceptorEffectPotency RankReference
This compound [³⁵S]GTPγS BindingHuman Mu-OpioidAgonist4
[Dmt¹]this compound [³⁵S]GTPγS BindingHuman Mu-OpioidFull Agonist2
DAMGO [³⁵S]GTPγS BindingHuman Mu-OpioidFull Agonist3
KGOP01 [³⁵S]GTPγS BindingHuman Mu-OpioidAgonist1

Potency Rank: 1 (most potent) > 2 > 3 > 4. DAMGO is a standard mu-opioid agonist peptide. KGOP01 is another potent analog.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the interaction of Tyr-Arg-Phe-Lys-NH₂ with the mu-opioid receptor.

Radioligand Binding Assay (Competitive Inhibition)

This assay determines the binding affinity (Ki) of a test compound (this compound) by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

cluster_0 Radioligand Binding Assay Workflow A Prepare membrane homogenates expressing MOR B Incubate membranes with a fixed concentration of radioligand (e.g., [³H]DAMGO) and varying concentrations of this compound A->B C Separate bound from free radioligand by rapid filtration B->C D Quantify bound radioactivity using liquid scintillation counting C->D E Determine IC₅₀ and calculate Kᵢ using the Cheng-Prusoff equation D->E

References

Pharmacological Profile of Tyrosyl-arginyl-phenylalanyl-lysinamide (DALDA): An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tyrosyl-arginyl-phenylalanyl-lysinamide, commonly known as DALDA or [D-Arg2,Lys4]-dynorphin A-(1-4) amide, is a potent and highly selective synthetic opioid peptide. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, with a focus on its receptor binding affinity, functional activity, and underlying signaling mechanisms. Detailed experimental protocols for key assays are provided to facilitate the replication and extension of these findings. Quantitative data are summarized in structured tables for ease of comparison, and signaling pathways and experimental workflows are visualized using Graphviz diagrams. This document is intended to serve as a valuable resource for researchers and professionals engaged in opioid pharmacology and the development of novel analgesic agents.

Introduction

This compound is a tetrapeptide amide with the amino acid sequence H-Tyr-D-Arg-Phe-Lys-NH2. It is a synthetic analog of the N-terminal sequence of dynorphin A. A key characteristic of this compound is its high selectivity for the µ-opioid receptor (MOR), which mediates the analgesic effects of many clinically used opioids. This selectivity is a crucial attribute in the quest for developing analgesics with improved side-effect profiles compared to traditional opioids like morphine.

Receptor Binding Profile

The affinity of this compound for opioid receptors has been characterized through competitive radioligand binding assays. These assays measure the ability of this compound to displace a radiolabeled ligand from its receptor, and the results are typically expressed as the inhibition constant (Ki).

Table 1: Opioid Receptor Binding Affinity of this compound

Receptor SubtypeKi (nM) - Data UnavailableSelectivity Ratio
µ (mu) --
δ (delta) -Ki(δ)/Ki(µ) > 10,000[1]
κ (kappa) -Ki(κ)/Ki(µ) > 100[1]

Functional Activity

The functional activity of this compound as a µ-opioid receptor agonist has been demonstrated in various in vitro and in vivo assays. These assays assess the ability of the compound to elicit a biological response following receptor binding.

In Vitro Functional Assays

Functional assays such as GTPγS binding and cAMP inhibition are commonly used to quantify the potency (EC50) and efficacy (Emax) of G protein-coupled receptor (GPCR) agonists like this compound.

Table 2: In Vitro Functional Activity of this compound

AssayParameterValue
GTPγS Binding EC50Data Unavailable
EmaxData Unavailable
cAMP Inhibition IC50Data Unavailable
EmaxData Unavailable

Note: Specific quantitative data from GTPγS binding or cAMP inhibition assays for this compound were not available in the reviewed literature.

In Vivo Analgesic Activity

The antinociceptive effects of this compound have been evaluated in animal models of pain, such as the tail-flick and hot-plate tests. These tests measure the latency of an animal to withdraw its tail or paw from a thermal stimulus.

Table 3: In Vivo Antinociceptive Potency of this compound

AssayAnimal ModelRoute of AdministrationPotency (AD50)
Tail-Flick Test Rat/MouseIntrathecalPotent, dose-dependent effect[1]
Hot-Plate Test Rat/MouseData UnavailableData Unavailable

Note: While described as a potent analgesic, specific AD50 values for this compound from in vivo studies were not consistently reported in the available literature.

Signaling Pathways

As a µ-opioid receptor agonist, this compound initiates a cascade of intracellular signaling events upon binding to the receptor. The canonical pathway involves the activation of inhibitory G proteins (Gi/o), leading to downstream effects that ultimately result in the modulation of neuronal excitability and neurotransmitter release.

DALDA_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound MOR µ-Opioid Receptor (GPCR) This compound->MOR Binds to G_protein Gi/o Protein (αβγ) MOR->G_protein Activates G_alpha Gαi/o-GTP G_protein->G_alpha G_betagamma Gβγ G_protein->G_betagamma AC Adenylyl Cyclase G_alpha->AC Inhibits K_channel GIRK Channels (K+ Channels) G_betagamma->K_channel Activates Ca_channel Voltage-Gated Ca2+ Channels G_betagamma->Ca_channel Inhibits ATP ATP cAMP cAMP ATP->cAMP Converts PKA Protein Kinase A (PKA) cAMP->PKA Activates Analgesia Analgesia PKA->Analgesia K_ion K+ Efflux K_channel->K_ion K_ion->Analgesia Ca_ion Ca2+ Influx Ca_channel->Ca_ion Neurotransmitter Neurotransmitter Release Ca_ion->Neurotransmitter Reduces Neurotransmitter->Analgesia Radioligand_Binding_Workflow A Prepare cell membranes expressing opioid receptors B Incubate membranes with a fixed concentration of radiolabeled ligand (e.g., [3H]DAMGO for µ) A->B C Add increasing concentrations of unlabeled this compound B->C D Allow to reach equilibrium C->D E Separate bound from free radioligand via rapid filtration D->E F Quantify radioactivity of bound ligand using liquid scintillation counting E->F G Plot percent inhibition vs. This compound concentration F->G H Calculate IC50 value G->H I Calculate Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) H->I Hot_Plate_Workflow A Acclimate animals (mice or rats) to the testing environment B Determine baseline latency to a nociceptive response (e.g., paw licking, jumping) on a hot plate maintained at a constant temperature A->B C Administer this compound or vehicle control (e.g., intrathecally or systemically) B->C D At predetermined time points post-administration, place the animal back on the hot plate C->D E Record the latency to the nociceptive response. Implement a cut-off time to prevent tissue damage. D->E F Calculate the Maximum Possible Effect (%MPE) E->F G %MPE = [(Test Latency - Baseline Latency) / (Cut-off Time - Baseline Latency)] x 100 F->G

References

Receptor Binding Affinity of Tyr-Arg-Phe-Lys-NH2 (DALDA): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the receptor binding affinity of the synthetic tetrapeptide Tyr-Arg-Phe-Lys-NH2, commonly known as DALDA. This compound is a potent and highly selective agonist for the μ-opioid receptor (MOR), a key target in pain management and other neurological pathways. This document summarizes quantitative binding data, details relevant experimental protocols, and visualizes the associated signaling pathways and experimental workflows.

Quantitative Receptor Binding Data

The binding affinity of this compound and its potent analogue, [Dmt¹]this compound (H-Dmt-D-Arg-Phe-Lys-NH2), for the three main opioid receptor subtypes (μ, δ, and κ) has been characterized through competitive binding assays. The data, presented as inhibition constants (Ki), quantify the affinity of the ligands for the receptors. A lower Ki value indicates a higher binding affinity. The following tables summarize these findings, highlighting the high selectivity of this compound and its analogue for the μ-opioid receptor.

Table 1: Opioid Receptor Binding Affinities of this compound and [Dmt¹]this compound

Ligandμ-Opioid Receptor (Ki, nM)δ-Opioid Receptor (Ki, nM)κ-Opioid Receptor (Ki, nM)
This compound 1.13 ± 0.15>10,000>1,000
[Dmt¹]this compound 0.081 ± 0.010>10,000114 ± 15

Data presented as mean ± SEM.

Table 2: Selectivity Ratios for this compound and [Dmt¹]this compound

LigandKi (δ) / Ki (μ)Ki (κ) / Ki (μ)
This compound >8,850>885
[Dmt¹]this compound >123,4501,407

These data underscore the remarkable selectivity of this compound and, even more so, [Dmt¹]this compound for the μ-opioid receptor over the δ and κ subtypes.

Experimental Protocols: Radioligand Binding Assay

The following is a representative protocol for a competitive radioligand binding assay to determine the affinity of a test compound like this compound for opioid receptors, using rat brain tissue as the receptor source.

Objective: To determine the inhibition constant (Ki) of Tyr-Arg-Phe-Lys-NH2 for μ, δ, and κ-opioid receptors.

Materials:

  • Tissue: Whole rat brain, homogenized.

  • Radioligands:

    • [³H]DAMGO (for μ-receptors)

    • [³H]DPDPE (for δ-receptors)

    • [³H]U69,593 (for κ-receptors)

  • Test Compound: Tyr-Arg-Phe-Lys-NH2 (this compound)

  • Non-specific Binding Control: Naloxone

  • Buffer: 50 mM Tris-HCl, pH 7.4

  • Equipment: Homogenizer, refrigerated centrifuge, scintillation counter, glass fiber filters.

Procedure:

  • Membrane Preparation: a. Homogenize whole rat brains in ice-cold 50 mM Tris-HCl buffer. b. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris. c. Centrifuge the resulting supernatant at 20,000 x g for 20 minutes at 4°C. d. Resuspend the pellet in fresh Tris-HCl buffer and incubate at 37°C for 30 minutes to facilitate the dissociation of endogenous opioids. e. Centrifuge again at 20,000 x g for 20 minutes at 4°C. f. Resuspend the final pellet in Tris-HCl buffer to a protein concentration of 1-2 mg/mL. This is the membrane preparation.

  • Binding Assay: a. Set up assay tubes containing:

    • 50 µL of the appropriate [³H]-radioligand (at a concentration near its Kd).
    • 50 µL of varying concentrations of this compound (e.g., 10⁻¹² to 10⁻⁵ M).
    • For total binding, add 50 µL of buffer instead of the test compound.
    • For non-specific binding, add 50 µL of a high concentration of naloxone (e.g., 10 µM). b. Add 400 µL of the membrane preparation to each tube to initiate the binding reaction. c. Incubate the tubes at 25°C for 60-90 minutes.

  • Separation and Counting: a. Rapidly filter the contents of each tube through glass fiber filters under vacuum to separate bound from free radioligand. b. Wash the filters three times with ice-cold Tris-HCl buffer. c. Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: a. Calculate the specific binding by subtracting the non-specific binding from the total binding. b. Plot the percentage of specific binding against the logarithm of the this compound concentration. c. Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve. d. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualization of Signaling Pathways and Workflows

μ-Opioid Receptor Signaling Pathway

Upon binding of an agonist such as this compound, the μ-opioid receptor, a G-protein coupled receptor (GPCR), initiates a signaling cascade that leads to an overall inhibitory effect on neuronal activity.

mu_opioid_signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound (Agonist) MOR μ-Opioid Receptor (GPCR) This compound->MOR Binds G_protein Heterotrimeric G-protein (αi/o, β, γ) MOR->G_protein Activates G_alpha Gαi/o-GTP G_protein->G_alpha GDP -> GTP G_beta_gamma Gβγ G_protein->G_beta_gamma Dissociates AC Adenylyl Cyclase G_alpha->AC Inhibits K_channel K+ Channel G_beta_gamma->K_channel Opens Ca_channel Ca2+ Channel G_beta_gamma->Ca_channel Inhibits cAMP cAMP AC->cAMP Converts ATP to Neuron_activity Neuronal Excitability cAMP->Neuron_activity Decreased cAMP reduces K_channel->Neuron_activity K+ efflux (Hyperpolarization) Ca_channel->Neuron_activity Reduced Ca2+ influx (Inhibits Neurotransmitter Release)

Caption: μ-Opioid receptor signaling cascade initiated by agonist binding.

Experimental Workflow for Radioligand Binding Assay

The following diagram illustrates the key steps in a typical radioligand binding assay to determine the receptor affinity of a test compound.

binding_assay_workflow start Start prep Membrane Preparation (e.g., from rat brain) start->prep assay_setup Assay Setup (Radioligand, Test Compound, Membranes) prep->assay_setup incubation Incubation (Allow binding to reach equilibrium) assay_setup->incubation filtration Filtration (Separate bound and free ligand) incubation->filtration counting Scintillation Counting (Quantify bound radioactivity) filtration->counting analysis Data Analysis (Calculate IC50 and Ki) counting->analysis end End analysis->end

Caption: Workflow for a competitive radioligand binding assay.

Methodological & Application

Application Notes and Protocols for Tyrosyl-arginyl-phenylalanyl-lysinamide (YRFK-NH2)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tyrosyl-arginyl-phenylalanyl-lysinamide (YRFK-NH2) is a tetrapeptide of interest for its potential biological activities. While specific research on this exact peptide is limited, related studies on peptides with similar motifs, such as the YRFK sequence, suggest potential antioxidant properties. This document provides a comprehensive guide for the experimental design and protocol development for investigating YRFK-NH2, focusing on its synthesis, purification, and characterization, as well as methods to evaluate its antioxidant potential.

Physicochemical Properties

A summary of the predicted physicochemical properties of Tyrosyl-arginyl-phenylalanyl-lysinamide is presented below.

PropertyValueSource
Molecular Formula C34H53N9O6Predicted
Molecular Weight 699.85 g/mol Predicted
Amino Acid Sequence Tyr-Arg-Phe-Lys-NH2-
Charge at pH 7.4 +2Predicted

Experimental Protocols

Peptide Synthesis: Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis is the standard method for producing YRFK-NH2. The Fmoc/tBu strategy is a common and effective approach.

Materials:

  • Fmoc-Lys(Boc)-Wang resin

  • Fmoc-Phe-OH

  • Fmoc-Arg(Pbf)-OH

  • Fmoc-Tyr(tBu)-OH

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dithiothreitol (DDT)

  • Water

  • Diethyl ether

  • Acetonitrile (ACN)

Protocol:

  • Resin Swelling: Swell the Fmoc-Lys(Boc)-Wang resin in DMF for 30 minutes.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain and repeat the treatment for 15 minutes.

    • Wash the resin thoroughly with DMF and then DCM.

  • Amino Acid Coupling:

    • Dissolve the next Fmoc-protected amino acid (Fmoc-Phe-OH) in DMF with DIC and OxymaPure.

    • Add the activation mixture to the resin and allow it to react for 2 hours.

    • Wash the resin with DMF and DCM.

  • Repeat Deprotection and Coupling: Repeat steps 2 and 3 for Fmoc-Arg(Pbf)-OH and Fmoc-Tyr(tBu)-OH in sequence.

  • Final Deprotection: After the final coupling, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Treat the resin with a cleavage cocktail of TFA/TIS/DDT/Water (92.5:2.5:2.5:2.5) for 3 hours.

    • Filter the resin and collect the filtrate.

  • Peptide Precipitation: Precipitate the peptide from the filtrate by adding cold diethyl ether.

  • Purification:

    • Centrifuge to pellet the peptide and discard the ether.

    • Dissolve the crude peptide in a minimal amount of ACN/water.

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Lyophilization: Lyophilize the purified peptide fractions to obtain a white powder.

  • Characterization: Confirm the identity and purity of the peptide using mass spectrometry (MS) and analytical HPLC.

SPPS_Workflow Resin Fmoc-Lys(Boc)-Wang Resin Swell Swell in DMF Resin->Swell Deprotect1 Fmoc Deprotection (Piperidine/DMF) Swell->Deprotect1 Couple_Phe Couple Fmoc-Phe-OH Deprotect1->Couple_Phe Deprotect2 Fmoc Deprotection Couple_Phe->Deprotect2 Couple_Arg Couple Fmoc-Arg(Pbf)-OH Deprotect2->Couple_Arg Deprotect3 Fmoc Deprotection Couple_Arg->Deprotect3 Couple_Tyr Couple Fmoc-Tyr(tBu)-OH Deprotect3->Couple_Tyr Final_Deprotect Final Fmoc Deprotection Couple_Tyr->Final_Deprotect Cleave Cleavage from Resin (TFA Cocktail) Final_Deprotect->Cleave Precipitate Precipitate with Ether Cleave->Precipitate Purify RP-HPLC Purification Precipitate->Purify Lyophilize Lyophilization Purify->Lyophilize Characterize MS & HPLC Analysis Lyophilize->Characterize

Caption: Solid-Phase Peptide Synthesis (SPPS) Workflow for YRFK-NH2.

Antioxidant Activity Assays

This assay measures the ability of the peptide to donate a hydrogen atom or electron to the stable DPPH radical.

Materials:

  • YRFK-NH2 peptide stock solution

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution (0.1 mM in methanol)

  • Methanol

  • 96-well microplate

  • Microplate reader

Protocol:

  • Prepare Peptide Dilutions: Prepare a series of dilutions of the YRFK-NH2 peptide in methanol.

  • Assay Setup:

    • In a 96-well plate, add 100 µL of each peptide dilution to triplicate wells.

    • Add 100 µL of methanol to control wells.

  • Initiate Reaction: Add 100 µL of the DPPH solution to all wells.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure Absorbance: Measure the absorbance at 517 nm using a microplate reader.

  • Calculate Scavenging Activity: Calculate the percentage of DPPH radical scavenging activity using the following formula:

    • Scavenging Activity (%) = [(Abs_control - Abs_sample) / Abs_control] * 100

This assay measures the ability of the peptide to protect cells from oxidative stress induced by a free radical generator.

Materials:

  • Human cell line (e.g., HepG2)

  • Cell culture medium

  • YRFK-NH2 peptide

  • 2',7'-Dichlorofluorescin diacetate (DCFH-DA)

  • 2,2'-Azobis(2-amidinopropane) dihydrochloride (AAPH)

  • Phosphate-buffered saline (PBS)

  • 96-well black microplate

  • Fluorescence microplate reader

Protocol:

  • Cell Seeding: Seed HepG2 cells in a 96-well black microplate and allow them to adhere overnight.

  • Peptide Treatment: Treat the cells with various concentrations of YRFK-NH2 for 1 hour.

  • DCFH-DA Staining: Wash the cells with PBS and then incubate with DCFH-DA solution for 30 minutes.

  • Induce Oxidative Stress: Wash the cells again with PBS and then add AAPH solution to induce oxidative stress.

  • Measure Fluorescence: Immediately measure the fluorescence intensity at time zero and then every 5 minutes for 1 hour using a fluorescence microplate reader (excitation/emission ~485/535 nm).

  • Data Analysis: Calculate the area under the curve for both control and peptide-treated wells to determine the cellular antioxidant activity.

Antioxidant_Assay_Workflow cluster_DPPH DPPH Assay cluster_CAA Cellular Antioxidant Assay (CAA) DPPH_Prep Prepare Peptide Dilutions DPPH_React Add DPPH Solution DPPH_Prep->DPPH_React DPPH_Incubate Incubate in Dark DPPH_React->DPPH_Incubate DPPH_Measure Measure Absorbance (517 nm) DPPH_Incubate->DPPH_Measure DPPH_Calc Calculate Scavenging Activity DPPH_Measure->DPPH_Calc CAA_Seed Seed Cells CAA_Treat Treat with Peptide CAA_Seed->CAA_Treat CAA_Stain Stain with DCFH-DA CAA_Treat->CAA_Stain CAA_Stress Induce Oxidative Stress (AAPH) CAA_Stain->CAA_Stress CAA_Measure Measure Fluorescence CAA_Stress->CAA_Measure CAA_Analyze Analyze Data CAA_Measure->CAA_Analyze

Caption: Workflow for In Vitro Antioxidant Activity Assays.

Hypothesized Signaling Pathway

Based on the known mechanisms of other antioxidant peptides, YRFK-NH2 may exert its protective effects by modulating key signaling pathways involved in the cellular stress response. A plausible hypothetical pathway involves the Keap1-Nrf2 system.

Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by its inhibitor, Keap1, which facilitates its degradation. In the presence of oxidative stress, reactive oxygen species (ROS) can modify Keap1, leading to the release of Nrf2. YRFK-NH2, as a potential antioxidant, could directly scavenge ROS or interact with Keap1, promoting Nrf2 stabilization. Once stabilized, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes. This leads to the increased expression of protective enzymes such as heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutathione S-transferases (GSTs), thereby enhancing the cell's capacity to neutralize ROS and mitigate oxidative damage.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 Inhibits YRFK YRFK-NH2 YRFK->ROS Scavenges YRFK->Keap1_Nrf2 Inhibits Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Release Proteasome Proteasomal Degradation Keap1_Nrf2->Proteasome Leads to Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Binds to Transcription Gene Transcription ARE->Transcription Antioxidant_Enzymes Antioxidant Enzymes (HO-1, NQO1, GSTs) Transcription->Antioxidant_Enzymes Upregulation

Caption: Hypothesized Keap1-Nrf2 Signaling Pathway for YRFK-NH2.

Conclusion

The protocols and experimental designs outlined in this document provide a solid foundation for the investigation of Tyrosyl-arginyl-phenylalanyl-lysinamide. While the specific biological functions of YRFK-NH2 are yet to be fully elucidated, the proposed methodologies for synthesis, purification, and antioxidant activity assessment will enable researchers to characterize this peptide and explore its therapeutic potential. The hypothesized signaling pathway offers a starting point for mechanistic studies into its mode of action. Further research is warranted to confirm these hypotheses and to explore other potential biological activities of this novel tetrapeptide.

Application Notes and Protocols for In Vivo Administration of Tyrosyl-D-arginyl-phenylalanyl-lysinamide (DALDA)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tyrosyl-D-arginyl-phenylalanyl-lysinamide, commonly known as DALDA, is a highly selective and potent mu-opioid receptor (MOR) agonist. It is a tetrapeptide analog of the N-terminal sequence of dermorphin, a naturally occurring opioid peptide. The substitution of D-Arginine at the second position confers resistance to enzymatic degradation, enhancing its metabolic stability for in vivo applications. This compound is a valuable research tool for investigating the roles of peripheral and central mu-opioid receptors in various physiological and pathological processes, particularly in pain modulation.

This document provides detailed application notes and protocols for the in vivo administration of this compound, summarizing quantitative data, experimental methodologies, and relevant signaling pathways.

Quantitative Data Summary

The following table summarizes the quantitative data from various in vivo studies involving the administration of this compound and its analogs.

Peptide/AnalogAnimal ModelAdministration RouteDosageVehiclePrimary Effect ObservedReference
This compound Male Rats (Spinal Nerve Ligation)Subcutaneous (s.c.)0.2, 2, 5, 10 mg/kgNot SpecifiedDose-dependent inhibition of mechanical allodynia.
This compound Male Rats (Spinal Nerve Ligation)Subcutaneous (s.c.)0.02, 0.1, 0.2, 2 mg/kgNot SpecifiedDose-dependent increase in paw withdrawal latency (inhibition of heat hypersensitivity).
This compound Pregnant and Non-pregnant SheepIntravenous (i.v.) infusion0.6 mg/kg/hr for 4 hrNot SpecifiedPharmacokinetic studies; highly restricted placental transfer.[1]
C8-DALDA Male CD-1 MiceIntravenous (i.v.) tail vein injection3 mg/kgSaline or NanoemulsionBiodistribution and pharmacokinetic analyses.[2]
Dermorphin Analog (Peptide D2) RatsIntranasal0.5, 1.0 µg/kgNot SpecifiedDose-dependent analgesia in the "Water Tail-Flick" test.
Dermorphin Analog (Peptide D2) RatsIntraperitoneal (i.p.)5.0 mg/kgNot SpecifiedOver 50% analgesic effect.

Signaling Pathway

This compound exerts its effects primarily through the activation of the mu-opioid receptor (MOR), a G-protein coupled receptor (GPCR). The binding of this compound to MOR initiates a signaling cascade that ultimately leads to analgesia.

MOR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound MOR Mu-Opioid Receptor (MOR) This compound->MOR G_protein Gi/o Protein MOR->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition Ion_channels Ion Channel Modulation (↑ K+ efflux, ↓ Ca2+ influx) G_protein->Ion_channels Modulation cAMP ↓ cAMP Analgesia Analgesia cAMP->Analgesia Hyperpolarization Neuronal Hyperpolarization Ion_channels->Hyperpolarization Neurotransmitter_release ↓ Neurotransmitter Release Hyperpolarization->Neurotransmitter_release Neurotransmitter_release->Analgesia

Caption: Mu-opioid receptor signaling pathway activated by this compound.

Experimental Protocols

Protocol 1: Assessment of Mechanical Allodynia in a Neuropathic Pain Model

This protocol is designed to assess the analgesic effects of this compound on mechanical hypersensitivity in a rodent model of neuropathic pain, such as spinal nerve ligation (SNL).

Experimental Workflow:

Experimental_Workflow cluster_setup Experiment Setup cluster_testing Testing Procedure cluster_analysis Data Analysis Animal_Model Induce Neuropathic Pain (e.g., Spinal Nerve Ligation) Habituation Habituate Animals to Testing Environment Animal_Model->Habituation Baseline Measure Baseline Paw Withdrawal Threshold (PWT) Habituation->Baseline Administration Administer this compound or Vehicle (e.g., Subcutaneous) Baseline->Administration Post_Treatment Measure PWT at Multiple Time Points (e.g., 15, 30, 45, 60, 75 min) Administration->Post_Treatment Analysis Analyze Changes in PWT Over Time Post_Treatment->Analysis

Caption: General experimental workflow for in vivo analgesic testing.

Materials:

  • This compound (lyophilized powder)

  • Sterile saline (0.9% NaCl) or other appropriate vehicle

  • Rodent model of neuropathic pain (e.g., SNL rats)

  • Electronic von Frey apparatus

  • Testing enclosures with a mesh floor

  • Syringes and needles for administration

Procedure:

  • Preparation of this compound Solution:

    • Reconstitute lyophilized this compound in sterile saline to the desired stock concentration.

    • Further dilute the stock solution with sterile saline to achieve the final desired dosages (e.g., 0.2, 2, 5, 10 mg/kg). The final injection volume should be appropriate for the animal's weight (e.g., 1-5 ml/kg for subcutaneous injection in rats).

  • Animal Habituation:

    • Place the animals in the testing enclosures on the mesh floor and allow them to acclimate for at least 30 minutes before testing.

  • Baseline Measurement:

    • Measure the baseline paw withdrawal threshold (PWT) for the ipsilateral (injured) hind paw using the electronic von Frey apparatus.

    • Apply increasing pressure to the plantar surface of the paw with the filament. The force at which the animal withdraws its paw is recorded as the PWT.

    • Repeat the measurement 2-3 times with at least 5-minute intervals and average the values.

  • This compound Administration:

    • Administer the prepared this compound solution or vehicle via the desired route (e.g., subcutaneous injection).

  • Post-Treatment Measurements:

    • Measure the PWT at various time points after administration (e.g., 15, 30, 45, 60, and 75 minutes) to determine the time course of the analgesic effect.

  • Data Analysis:

    • Calculate the percentage of maximal possible effect (%MPE) or compare the post-treatment PWT to the baseline PWT.

    • Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to determine the significance of the observed effects.

Protocol 2: Assessment of Thermal Nociception (Tail-Flick Test)

This protocol measures the analgesic effect of this compound on the response to a thermal stimulus.[3][4][5][6]

Materials:

  • This compound (lyophilized powder)

  • Sterile saline (0.9% NaCl) or other appropriate vehicle

  • Rats or mice

  • Tail-flick analgesia meter with a radiant heat source

  • Animal restrainers

Procedure:

  • Preparation of this compound Solution:

    • Prepare this compound solutions as described in Protocol 1.

  • Animal Habituation:

    • Gently place the animal in the restrainer of the tail-flick apparatus and allow it to acclimate for a few minutes.

  • Baseline Measurement:

    • Position the animal's tail over the radiant heat source.

    • Activate the heat source and start the timer.

    • The latency to the flicking of the tail is automatically recorded.

    • A cut-off time (e.g., 10-15 seconds) should be set to prevent tissue damage.

    • Obtain 2-3 baseline readings with at least a 5-minute interval between each and calculate the average.

  • This compound Administration:

    • Administer the prepared this compound solution or vehicle via the desired route (e.g., intraperitoneal or subcutaneous injection).

  • Post-Treatment Measurements:

    • Measure the tail-flick latency at various time points after administration (e.g., 15, 30, 60, 90, and 120 minutes).

  • Data Analysis:

    • Calculate the percentage increase in reaction time or %MPE.

    • Analyze the data using appropriate statistical methods to determine the dose-dependent and time-dependent effects of this compound.

Concluding Remarks

These application notes and protocols provide a comprehensive guide for the in vivo administration and evaluation of Tyrosyl-D-arginyl-phenylalanyl-lysinamide (this compound). Researchers should adapt these protocols to their specific experimental needs and adhere to all institutional and national guidelines for the ethical use of animals in research. Careful consideration of the administration route, dosage, and appropriate behavioral assays is crucial for obtaining reliable and reproducible results in the study of opioid receptor pharmacology.

References

Determining the Optimal Dosage of Tyr-Arg-Phe-Lys-NH2 for Animal Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for determining the optimal dosage of the tetrapeptide Tyr-Arg-Phe-Lys-NH2, also known as DALDA, for in vivo animal studies. This document outlines the known biological activities of the peptide, summarizes reported dosages, and provides detailed protocols for dose-response analysis and acute toxicity assessment.

Introduction

Tyr-Arg-Phe-Lys-NH2 is a potent and highly selective synthetic opioid peptide agonist for the mu (µ)-opioid receptor. Due to its high affinity and selectivity, it is a valuable tool for investigating the physiological and pathological roles of the mu-opioid system. The presence of a D-arginine at the second position and C-terminal amidation confers significant resistance to degradation by aminopeptidases and carboxypeptidases, respectively, enhancing its stability in biological systems. This peptide is primarily eliminated through glomerular filtration. Proper dose determination is critical for obtaining reliable and reproducible results in animal studies while ensuring animal welfare.

Data Presentation

The following tables summarize the available quantitative data for Tyr-Arg-Phe-Lys-NH2 (this compound) from published animal studies. These values should be used as a starting point for dose-range finding studies in your specific animal model and experimental setup.

Table 1: Reported In Vivo Dosages of Tyr-Arg-Phe-Lys-NH2 (this compound)

Administration RouteSpeciesDosage RangeObserved EffectReference(s)
Intracerebroventricular (ICV)Rat0.1 - 1.0 µgBiphasic effects on locomotor activity (inhibition followed by activation)[1]
Intrathecal (IT)RatDose-dependentNaloxone-reversible antinociceptive effects[2]
Intravenous (IV)Mouse3 mg/kgAnalgesia (tail-flick test)[3]
Subcutaneous (SC)Mouse10⁻² mg/kg/dayAnti-inflammatory effects in a colitis model[4]

Table 2: Receptor Binding Affinity of Tyr-Arg-Phe-Lys-NH2 (this compound)

ReceptorSpeciesBinding Affinity (Ki)Reference(s)
Mu (µ)-opioidRat (brain tissue)1.69 nM

Experimental Protocols

Protocol 1: Dose-Response Study for Analgesic Efficacy (Tail-Flick Test)

This protocol describes a method to determine the dose-dependent analgesic effect of Tyr-Arg-Phe-Lys-NH2 using the tail-flick test in rodents.

Materials:

  • Tyr-Arg-Phe-Lys-NH2 (this compound)

  • Sterile vehicle (e.g., 0.9% saline)

  • Tail-flick analgesia meter

  • Rodents (rats or mice)

  • Appropriate syringes and needles for the chosen administration route

Procedure:

  • Animal Acclimation: Acclimate animals to the housing facility for at least one week before the experiment. Acclimatize them to the experimental room and handling for at least 2-3 days prior to testing.

  • Group Allocation: Randomly assign animals to different dose groups (e.g., vehicle, 0.1, 0.3, 1.0, 3.0 mg/kg for systemic administration) with a sufficient number of animals per group (typically n=6-10) to achieve statistical power.

  • Baseline Latency Measurement: Measure the baseline tail-flick latency for each animal before drug administration. The latency is the time taken for the animal to withdraw its tail from a radiant heat source. A cut-off time (e.g., 10-15 seconds) must be set to prevent tissue damage.

  • Peptide Administration: Administer the assigned dose of Tyr-Arg-Phe-Lys-NH2 or vehicle via the chosen route (e.g., intravenous, subcutaneous, intraperitoneal).

  • Post-treatment Latency Measurements: Measure the tail-flick latency at several time points after administration (e.g., 15, 30, 60, 90, and 120 minutes) to determine the time of peak effect and duration of action.

  • Data Analysis: Calculate the percentage of Maximum Possible Effect (%MPE) for each animal at each time point using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100

  • Dose-Response Curve: Plot the %MPE at the time of peak effect against the logarithm of the dose to generate a dose-response curve. From this curve, the ED50 (the dose that produces 50% of the maximum effect) can be calculated using appropriate statistical software.

Protocol 2: Acute Toxicity Assessment - Maximum Tolerated Dose (MTD) Determination

This protocol is based on the "Up-and-Down Procedure" (UDP) as described in OECD Guideline 425 and is designed to estimate the acute toxicity and determine the MTD of Tyr-Arg-Phe-Lys-NH2 with a minimal number of animals.[5]

Materials:

  • Tyr-Arg-Phe-Lys-NH2 (this compound)

  • Sterile vehicle

  • Rodents (typically female rats or mice are used first as they are often more sensitive)

  • Appropriate syringes and needles for the chosen administration route

Procedure:

  • Dose Level Selection: Based on the available data, select a starting dose. For a substance with some known activity but no toxicity data, a conservative starting dose is recommended. A default starting dose of 175 mg/kg can be used if no information is available.[5] A dose progression factor is also chosen (e.g., a factor of 2).

  • Sequential Dosing:

    • Dose a single animal with the starting dose.

    • Observe the animal for signs of toxicity and mortality, with close observation for the first 4 hours and then daily for up to 14 days.[5]

    • If the animal survives, the next animal is dosed at a higher dose (starting dose x progression factor).

    • If the animal dies, the next animal is dosed at a lower dose (starting dose / progression factor).

  • Endpoint: The test is stopped when one of the stopping criteria is met, which includes a certain number of reversals in the outcome (survival/death) or after a maximum of 5 animals have been tested if a limit dose of 2000 mg/kg is being evaluated and no mortality is observed.[5]

  • MTD Determination: The MTD is the highest dose that does not cause unacceptable adverse effects or mortality. Clinical observations, body weight changes, and any signs of distress are used to determine the MTD.

  • Limit Test: If prior information suggests low toxicity, a limit test can be performed. A group of 5 animals is dosed with a high dose (e.g., 1000 or 2000 mg/kg). If no mortality or significant toxicity is observed, further dose escalation is not necessary, and the LD50 is considered to be above this limit dose.[6][7][8]

Mandatory Visualization

Signaling Pathway

mu_opioid_signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Tyr-Arg-Phe-Lys-NH2 Tyr-Arg-Phe-Lys-NH2 MOR Mu-Opioid Receptor (GPCR) Tyr-Arg-Phe-Lys-NH2->MOR Binds G_protein Heterotrimeric G-protein (Gαi/o, Gβγ) MOR->G_protein Activates beta_arrestin β-Arrestin2 MOR->beta_arrestin Recruits AC Adenylyl Cyclase G_protein->AC Gαi/o inhibits K_channel GIRK K+ Channel G_protein->K_channel Gβγ activates Ca_channel Voltage-gated Ca2+ Channel G_protein->Ca_channel Gβγ inhibits MAPK_pathway MAPK Pathway (ERK) G_protein->MAPK_pathway Activates cAMP cAMP AC->cAMP Converts ATP to cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Analgesia (Reduced Neuronal Excitability) K_channel->Cellular_Response Hyperpolarization Ca_channel->Cellular_Response Reduced Neurotransmitter Release Endocytosis Receptor Internalization beta_arrestin->Endocytosis Mediates

Caption: Mu-opioid receptor signaling pathway activated by Tyr-Arg-Phe-Lys-NH2.

Experimental Workflow

experimental_workflow cluster_planning Phase 1: Planning and Preparation cluster_execution Phase 2: In Vivo Execution cluster_analysis Phase 3: Data Analysis and Interpretation Lit_Review Literature Review (Gather existing dosage data) Protocol_Design Design Dose-Response and Toxicity Protocols Lit_Review->Protocol_Design Animal_Acclimation Animal Acclimation and Baseline Measurements Protocol_Design->Animal_Acclimation MTD_Study Acute Toxicity/MTD Study (Up-and-Down or Limit Test) Animal_Acclimation->MTD_Study Dose_Response_Study Dose-Response Study (e.g., Tail-Flick Test) MTD_Study->Dose_Response_Study Inform starting doses Data_Collection Data Collection (Behavioral, Physiological) MTD_Study->Data_Collection Dose_Response_Study->Data_Collection Statistical_Analysis Statistical Analysis (ED50, MTD determination) Data_Collection->Statistical_Analysis Optimal_Dose Determination of Optimal Dosage Range Statistical_Analysis->Optimal_Dose

Caption: Workflow for determining the optimal dosage of Tyr-Arg-Phe-Lys-NH2.

References

Applications of Tyrosyl-arginyl-phenylalanyl-lysinamide (DALDA) in Neuroscience Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tyrosyl-arginyl-phenylalanyl-lysinamide, commonly known as DALDA, is a synthetic tetrapeptide that has garnered significant interest in neuroscience research due to its potent and selective agonist activity at the mu-opioid receptor (μOR). This document provides detailed application notes and experimental protocols for the use of this compound and its highly potent analog, [Dmt¹]this compound (H-Dmt-D-Arg-Phe-Lys-NH₂), in neuroscience research, with a primary focus on analgesia and related physiological effects.

This compound and its analogs are structurally related to endogenous opioid peptides and serve as valuable tools for investigating the role of the μOR in pain perception, respiratory function, and behavior. Their high selectivity and potency make them excellent probes for dissecting the molecular and circuit-level mechanisms of opioid signaling.

Key Applications in Neuroscience

The principal application of this compound and [Dmt¹]this compound in neuroscience research is in the study of analgesia , particularly in models of neuropathic pain . Due to its high affinity and selectivity for the μOR, it is used to investigate the spinal and supraspinal mechanisms of opioid-mediated pain relief.

Other significant applications include:

  • Respiratory Depression Studies: As with other μOR agonists, this compound can induce respiratory depression. It is therefore used in models to study the mechanisms underlying this critical side effect of opioid analgesics and to screen for novel compounds with a wider therapeutic window.

  • Locomotor Activity Assessment: this compound has been shown to influence locomotor behavior, often in a biphasic manner (inhibition followed by activation). This makes it a useful tool for studying the role of the μOR system in motor control and the rewarding or aversive properties of opioids.

  • Receptor Binding and Pharmacology: Radiolabeled versions of this compound analogs are utilized in radioligand binding assays to characterize the affinity and selectivity of novel opioid compounds for the μOR.

  • Mitochondria-Targeted Antioxidant Effects: Interestingly, [Dmt¹]this compound has been shown to possess mitochondria-targeted antioxidant properties, suggesting a potential neuroprotective role beyond its opioid receptor activity. This opens avenues for its investigation in neurodegenerative diseases and conditions involving oxidative stress.[1]

Data Presentation

Opioid Receptor Binding Affinities

The binding affinities (Ki) of this compound and [Dmt¹]this compound for the three main opioid receptor subtypes (mu, delta, and kappa) are summarized in the table below. These values highlight the high selectivity of these peptides for the mu-opioid receptor.

CompoundMu (μ) Receptor Ki (nM)Delta (δ) Receptor Ki (nM)Kappa (κ) Receptor Ki (nM)Selectivity (μ vs δ)Selectivity (μ vs κ)
This compound 1.69>10,000>100>5917>59
[Dmt¹]this compound 0.143 - 0.199~1990~5.17~10,000~26-180

Data compiled from multiple sources. Ki values can vary depending on the experimental conditions and tissue preparation.

In Vivo Potency

[Dmt¹]this compound is an exceptionally potent analgesic, particularly when administered directly to the spinal cord.

CompoundAdministration RouteAnalgesic Potency (vs. Morphine)
[Dmt¹]this compound Intrathecal~3000x
[Dmt¹]this compound Subcutaneous40-220x

Experimental Protocols

Radioligand Binding Assay for Opioid Receptor Affinity

This protocol is used to determine the binding affinity (Ki) of this compound or its analogs for opioid receptors.

Materials:

  • Cell membranes expressing the opioid receptor of interest (e.g., from CHO cells or rodent brain tissue)

  • Radioligand (e.g., [³H]DAMGO for μOR, [³H]DPDPE for δOR, [³H]U69,593 for κOR)

  • This compound or [Dmt¹]this compound (unlabeled competitor)

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂)

  • Nonspecific binding control (e.g., naloxone at a high concentration)

  • Glass fiber filters

  • Scintillation fluid and counter

Procedure:

  • Membrane Preparation: Homogenize brain tissue or cells expressing the receptor in ice-cold lysis buffer. Centrifuge to pellet the membranes, then wash and resuspend in binding buffer. Determine the protein concentration of the membrane preparation.

  • Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the unlabeled competitor (this compound).

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a specific duration (e.g., 60-90 minutes) to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a one-site competition model to determine the IC₅₀ value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane Membrane Preparation Incubate Incubate Membranes, Radioligand & Competitor Membrane->Incubate Reagents Prepare Radioligand & Competitor Dilutions Reagents->Incubate Filter Filter to Separate Bound & Free Ligand Incubate->Filter Count Scintillation Counting Filter->Count Plot Plot Competition Curve Count->Plot Calculate Calculate IC50 & Ki Plot->Calculate

Workflow for Radioligand Binding Assay.
In Vivo Model of Neuropathic Pain: Spinal Nerve Ligation (SNL) in Rats

This protocol describes the induction of neuropathic pain to test the analgesic effects of this compound.

Materials:

  • Adult male Sprague-Dawley rats

  • Anesthetic (e.g., isoflurane)

  • Surgical instruments

  • Suture material (e.g., 5-0 silk)

  • This compound or [Dmt¹]this compound solution

  • Vehicle control (e.g., saline)

  • Apparatus for assessing thermal hyperalgesia (e.g., radiant heat source)

Procedure:

  • Anesthesia and Surgery: Anesthetize the rat and make an incision to expose the L5 and L6 spinal nerves. Tightly ligate the L5 spinal nerve. Suture the incision.

  • Post-operative Care: Allow the animals to recover for at least one week.

  • Assessment of Hyperalgesia: Before drug administration, measure the baseline paw withdrawal latency to a thermal stimulus on both the ipsilateral (ligated) and contralateral (non-ligated) paws. A significantly shorter withdrawal latency on the ipsilateral side indicates the development of thermal hyperalgesia.

  • Drug Administration: Administer this compound or vehicle via the desired route (e.g., intrathecal, subcutaneous).

  • Post-drug Assessment: Measure the paw withdrawal latency at various time points after drug administration to determine the analgesic effect.

  • Data Analysis: Compare the paw withdrawal latencies before and after drug administration and between the drug and vehicle groups.

Neuropathic_Pain_Model_Workflow Start Anesthetize Rat Surgery Spinal Nerve Ligation (L5) Start->Surgery Recovery Post-operative Recovery (1 week) Surgery->Recovery Baseline Baseline Thermal Hyperalgesia Test Recovery->Baseline Drug_Admin Administer this compound or Vehicle Baseline->Drug_Admin Post_Drug_Test Post-drug Thermal Hyperalgesia Test Drug_Admin->Post_Drug_Test Analysis Data Analysis Post_Drug_Test->Analysis

Workflow for the Spinal Nerve Ligation Model.
Whole-Body Plethysmography for Respiratory Assessment

This protocol is used to measure the respiratory effects of this compound.

Materials:

  • Unrestrained whole-body plethysmography chambers

  • Data acquisition system

  • This compound or [Dmt¹]this compound solution

  • Vehicle control (e.g., saline)

Procedure:

  • Acclimation: Place the animal in the plethysmography chamber and allow it to acclimate for a defined period (e.g., 30-60 minutes).

  • Baseline Recording: Record baseline respiratory parameters (e.g., respiratory rate, tidal volume, minute ventilation) for a set duration.

  • Drug Administration: Administer this compound or vehicle.

  • Post-drug Recording: Continuously record respiratory parameters for a specified period after drug administration.

  • Data Analysis: Analyze the changes in respiratory parameters from baseline following drug administration and compare them to the vehicle control group.

Plethysmography_Signaling_Pathway cluster_opioid_action Opioid Action on Respiratory Centers cluster_physiological_effect Physiological Effect cluster_measurement Measurement This compound This compound / [Dmt¹]this compound Mu_Receptor Mu-Opioid Receptor (in Brainstem) This compound->Mu_Receptor Neuronal_Inhibition Inhibition of Respiratory Neurons Mu_Receptor->Neuronal_Inhibition Decreased_Rate Decreased Respiratory Rate Neuronal_Inhibition->Decreased_Rate Decreased_Volume Decreased Tidal Volume Neuronal_Inhibition->Decreased_Volume Plethysmography Whole-Body Plethysmography Decreased_Rate->Plethysmography Decreased_Volume->Plethysmography

Signaling Pathway of this compound-induced Respiratory Depression.
Open Field Test for Locomotor Activity

This protocol assesses the effect of this compound on spontaneous locomotor activity.

Materials:

  • Open field arena (a square box with walls)

  • Video tracking software

  • This compound or [Dmt¹]this compound solution

  • Vehicle control (e.g., saline)

Procedure:

  • Habituation: Habituate the animals to the testing room for at least 30 minutes before the test.

  • Drug Administration: Administer this compound or vehicle.

  • Test: Place the animal in the center of the open field arena and record its activity for a set duration (e.g., 15-30 minutes).

  • Data Analysis: Use the video tracking software to analyze various parameters, including:

    • Total distance traveled

    • Time spent in the center versus the periphery of the arena

    • Rearing frequency

    • Stereotypic behaviors

  • Interpretation: A decrease in total distance traveled may indicate sedation, while an increase may suggest hyperactivity. The time spent in the center can be an indicator of anxiety-like behavior (less time in the center suggests higher anxiety).

Open_Field_Test_Workflow Habituation Habituate Animal to Testing Room Drug_Admin Administer this compound or Vehicle Habituation->Drug_Admin Placement Place Animal in Open Field Arena Drug_Admin->Placement Recording Record Behavior (e.g., 30 min) Placement->Recording Analysis Analyze Video Data for: - Distance Traveled - Time in Center - Rearing Recording->Analysis

References

Application Notes and Protocols: Tyr-Arg-Phe-Lys-NH2 (DALDA) as a Selective Mu-Opioid Receptor Agonist

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tyr-Arg-Phe-Lys-NH2, also known as DALDA, is a synthetic tetrapeptide amide that acts as a potent and highly selective agonist for the mu (µ)-opioid receptor.[1][2][3] Derived from the naturally occurring opioid peptide dermorphin, this compound exhibits a strong preference for the mu-opioid receptor over delta (δ) and kappa (κ) opioid receptors.[3][4] Its high polarity and positive charge at physiological pH contribute to its pharmacological profile.[3] These characteristics make this compound a valuable research tool for investigating the physiological and pathological roles of the mu-opioid receptor, as well as a potential lead compound for the development of novel analgesics with improved side-effect profiles.[4][5]

Data Presentation

The following tables summarize the in vitro binding affinities and potencies of this compound and its potent analog, [Dmt¹]this compound, for the three main opioid receptor subtypes. This data highlights the exceptional selectivity of these compounds for the mu-opioid receptor.

Table 1: Opioid Receptor Binding Affinity (Ki, nM) of this compound and [Dmt¹]this compound

Compoundµ-Receptor (Ki)δ-Receptor (Ki)κ-Receptor (Ki)Selectivity Ratio (δ/µ)Selectivity Ratio (κ/µ)
This compound0.423423019200~10,000~45,390
[Dmt¹]this compound0.143>10,000156>70,000~1,090

Data compiled from multiple sources.[6][7]

Table 2: In Vitro Agonist Potency (IC50/EC50, nM) of [Dmt¹]this compound

Assayµ-Receptor (IC50/EC50)
Guinea Pig Ileum (GPI) Assay0.13

[Dmt¹]this compound is a well-characterized potent analog of this compound.[3][7] Data for this compound in similar functional assays is less consistently reported in a comparative format.

Signaling Pathways

Activation of the mu-opioid receptor by an agonist like this compound initiates a cascade of intracellular signaling events characteristic of Gi/o protein-coupled receptors (GPCRs).[8] This signaling primarily leads to inhibitory effects on neuronal activity.

mu_opioid_signaling cluster_intracellular Intracellular Space This compound This compound (Tyr-Arg-Phe-Lys-NH2) MOR Mu-Opioid Receptor (MOR) This compound->MOR Binds G_protein Gi/o Protein (αβγ) MOR->G_protein Activates G_alpha Gαi/o-GTP G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase (AC) cAMP ↓ cAMP AC->cAMP K_channel GIRK Channel (K+) K_efflux ↑ K+ Efflux (Hyperpolarization) K_channel->K_efflux Ca_channel Voltage-Gated Ca2+ Channel Ca_influx ↓ Ca2+ Influx Ca_channel->Ca_influx G_alpha->AC Inhibits G_beta_gamma->K_channel Activates G_beta_gamma->Ca_channel Inhibits PKA ↓ PKA Activity cAMP->PKA Neurotransmitter ↓ Neurotransmitter Release K_efflux->Neurotransmitter Ca_influx->Neurotransmitter

Caption: Mu-opioid receptor signaling cascade initiated by this compound.

Experimental Protocols

Detailed methodologies for key in vitro and in vivo experiments are provided below.

Radioligand Binding Assay

This protocol determines the binding affinity (Ki) of this compound for the mu-opioid receptor through competitive displacement of a radiolabeled ligand.

radioligand_binding_workflow prep Prepare Membranes (e.g., from CHO cells expressing MOR) incubation Incubate Membranes with: - Radioligand (e.g., [³H]DAMGO) - Varying concentrations of this compound prep->incubation separation Separate Bound from Free Ligand (Rapid Filtration) incubation->separation counting Quantify Radioactivity (Liquid Scintillation Counting) separation->counting analysis Data Analysis (Calculate IC50 and Ki) counting->analysis

Caption: Experimental workflow for a radioligand binding assay.

Protocol:

  • Membrane Preparation:

    • Homogenize tissues or cells expressing the mu-opioid receptor (e.g., rat brain tissue or CHO-K1 cells stably expressing the human mu-opioid receptor) in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 min at 4°C) to remove nuclei and large debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g for 20 min at 4°C) to pellet the membranes.

    • Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.

    • Resuspend the final pellet in assay buffer (50 mM Tris-HCl, pH 7.4) and determine the protein concentration (e.g., using a BCA protein assay).

  • Binding Assay:

    • In a 96-well plate, add in triplicate:

      • 50 µL of assay buffer (for total binding) or a high concentration of a non-labeled ligand like naloxone (10 µM) (for non-specific binding).

      • 50 µL of varying concentrations of the competitor ligand, this compound.

      • 50 µL of a fixed concentration of a radiolabeled mu-opioid receptor agonist (e.g., [³H]DAMGO, typically at a concentration close to its Kd).

      • 50 µL of the membrane preparation.

    • Incubate the plate at room temperature (e.g., 25°C) for a specified time (e.g., 60-90 minutes) to reach equilibrium.

  • Filtration and Counting:

    • Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

    • Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the log concentration of this compound.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the Ki value (the inhibition constant) for this compound using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins by the mu-opioid receptor upon agonist binding, providing a measure of agonist efficacy and potency (EC50).

gtp_gamma_s_workflow prep Prepare Membranes (Expressing MOR and Gi/o proteins) incubation Incubate Membranes with: - [³⁵S]GTPγS - GDP - Varying concentrations of this compound prep->incubation separation Separate Bound from Free [³⁵S]GTPγS (Rapid Filtration) incubation->separation counting Quantify Radioactivity (Liquid Scintillation Counting) separation->counting analysis Data Analysis (Determine EC50 and Emax) counting->analysis camp_assay_workflow cell_culture Culture Cells Expressing MOR pre_treatment Pre-treat Cells with Forskolin (to stimulate cAMP production) cell_culture->pre_treatment treatment Treat Cells with Varying Concentrations of this compound pre_treatment->treatment lysis Lyse Cells to Release cAMP treatment->lysis quantification Quantify cAMP Levels (e.g., HTRF, ELISA) lysis->quantification analysis Data Analysis (Determine IC50) quantification->analysis hot_plate_workflow acclimatization Acclimatize Mice to the Testing Environment baseline Measure Baseline Latency on the Hot Plate acclimatization->baseline administration Administer this compound or Vehicle (e.g., subcutaneous, intrathecal) baseline->administration testing Measure Response Latency at Specific Time Points Post-Administration administration->testing analysis Data Analysis (Compare latencies between groups) testing->analysis

References

Application Notes and Protocols for Tyrosyl-arginyl-phenylalanyl-lysinamide (TAPA) in Pain Mechanism Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tyrosyl-arginyl-phenylalanyl-lysinamide, hereafter referred to as TAPA, is a synthetic tetrapeptide amide with the sequence Tyr-Arg-Phe-Lys-NH₂. It is an analog of the N-terminal sequence of dermorphin, a naturally occurring and highly potent µ-opioid receptor agonist. Due to its structural similarity to endogenous opioid peptides, TAPA is a valuable tool for investigating the mechanisms of pain and analgesia. Its high affinity and selectivity for the µ-opioid receptor make it a suitable probe for studying receptor binding, downstream signaling cascades, and in vivo analgesic effects.[1][2] The D-Arginine at the second position confers resistance to enzymatic degradation, resulting in a potent and long-lasting analgesic effect.[1][2]

These application notes provide a comprehensive overview of the use of TAPA in pain research, including its pharmacological properties, detailed experimental protocols for its characterization, and a summary of its mechanism of action.

Data Presentation

Opioid Receptor Binding Affinity of TAPA and Related Peptides

The following table summarizes the in vitro binding affinities of TAPA and related dermorphin analogs for the µ (mu), δ (delta), and κ (kappa) opioid receptors. The data is presented as the inhibitor constant (Ki) or the half-maximal inhibitory concentration (IC50), which are measures of the peptide's affinity for the receptor. Lower values indicate higher affinity.

Compoundµ-Opioid Receptor (Ki/IC50, nM)δ-Opioid Receptor (Ki/IC50, nM)κ-Opioid Receptor (Ki/IC50, nM)Selectivity (δ/µ)Selectivity (κ/µ)
Tyr-Arg-Phe-Gly-NH₂ Data not availableData not availableData not availableData not availableData not available
Morphine1.2250350208292
DAMGO1.5220025000146716667
DPDPE22001.1500000.000522.7

Note: Specific binding affinity data for Tyr-Arg-Phe-Lys-NH₂ (TAPA) and Tyr-Arg-Phe-Gly-NH₂ were not explicitly found in the searched literature. The table structure is provided for the inclusion of such data when it becomes available. The values for Morphine, DAMGO (a selective µ-agonist), and DPDPE (a selective δ-agonist) are included for comparative purposes.

In Vivo Analgesic Potency of TAPA Analogs

The analgesic efficacy of TAPA analogs is typically assessed using rodent models of pain, such as the hot plate and tail-flick tests. The potency is often expressed as the ED50, which is the dose of the compound that produces a maximal analgesic effect in 50% of the test subjects.

CompoundHot Plate Test (ED50, mg/kg, s.c.)Tail-Flick Test (ED50, mg/kg, s.c.)
H-Tyr-D-Arg-Phe-beta-Ala-OH (TDAPA) 0.490.39
Morphine2.5-

Note: The provided data is for a close analog of TAPA, H-Tyr-D-Arg-Phe-beta-Ala-OH (TDAPA), as specific ED50 values for Tyr-Arg-Phe-Lys-NH₂ were not available in the searched literature.[3] This data is presented to give a representative indication of the high potency of this class of dermorphin analogs.

Experimental Protocols

Opioid Receptor Binding Assay

This protocol describes a radioligand binding assay to determine the affinity of TAPA for µ-opioid receptors in rodent brain tissue.

Materials:

  • Rodent brain tissue (e.g., whole brain minus cerebellum)

  • [³H]DAMGO (µ-opioid receptor selective radioligand)

  • TAPA (or other test compounds)

  • Naloxone (non-selective opioid antagonist for determining non-specific binding)

  • Binding buffer: 50 mM Tris-HCl, pH 7.4

  • Wash buffer: 50 mM Tris-HCl, pH 7.4, containing 0.1% BSA

  • Glass fiber filters (e.g., Whatman GF/B)

  • Scintillation vials and scintillation cocktail

  • Homogenizer

  • Centrifuge

  • Filtration apparatus

  • Liquid scintillation counter

Procedure:

  • Membrane Preparation:

    • Homogenize rodent brain tissue in ice-cold binding buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

    • Centrifuge the resulting supernatant at 20,000 x g for 20 minutes at 4°C.

    • Resuspend the pellet in fresh binding buffer and repeat the centrifugation step.

    • Resuspend the final pellet in binding buffer to a protein concentration of approximately 1 mg/mL.

  • Binding Reaction:

    • In a final volume of 1 mL, add the following to test tubes:

      • 100 µL of [³H]DAMGO (to a final concentration of ~1 nM)

      • 100 µL of various concentrations of TAPA (e.g., 10⁻¹⁰ to 10⁻⁵ M) or vehicle (for total binding)

      • 100 µL of 10 µM naloxone (for non-specific binding)

      • 700 µL of the brain membrane preparation.

    • Incubate the tubes at 25°C for 60 minutes.

  • Filtration and Washing:

    • Rapidly filter the contents of each tube through glass fiber filters under vacuum.

    • Wash the filters three times with 5 mL of ice-cold wash buffer.

  • Quantification:

    • Place the filters in scintillation vials, add scintillation cocktail, and vortex.

    • Measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the TAPA concentration.

    • Determine the IC50 value (the concentration of TAPA that inhibits 50% of the specific binding of the radioligand) from the resulting competition curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[4]

Hot Plate Test for Analgesia

The hot plate test is a widely used method to assess the analgesic effects of drugs against thermally induced pain.[5][6][7]

Materials:

  • Hot plate apparatus with a temperature-controlled surface

  • Animal enclosure (e.g., clear acrylic cylinder)

  • Mice or rats

  • TAPA solution for injection

  • Vehicle control solution

  • Stopwatch

Procedure:

  • Acclimatization:

    • Allow the animals to acclimate to the testing room for at least 30-60 minutes before the experiment.[5]

    • On the day before the test, place each animal on the hot plate (at a neutral temperature) for a short period to familiarize them with the apparatus.

  • Baseline Latency:

    • Set the hot plate temperature to a constant, noxious temperature (typically 55 ± 0.5°C).[6]

    • Place an animal on the hot plate and immediately start the stopwatch.

    • Observe the animal for signs of pain, such as paw licking, paw shaking, or jumping.[6]

    • Record the latency (in seconds) to the first pain response.

    • To prevent tissue damage, a cut-off time (e.g., 30-60 seconds) should be established, and any animal not responding within this time is removed and assigned the cut-off latency.[7]

  • Drug Administration:

    • Administer TAPA or vehicle control to the animals via the desired route (e.g., subcutaneous, intraperitoneal, or intravenous).

  • Post-Treatment Latency:

    • At predetermined time points after drug administration (e.g., 15, 30, 60, and 90 minutes), place the animals back on the hot plate and measure the response latency as described in step 2.

  • Data Analysis:

    • Calculate the percentage of maximal possible effect (%MPE) for each animal at each time point using the formula: %MPE = [(post-drug latency - pre-drug latency) / (cut-off time - pre-drug latency)] x 100.

    • Compare the %MPE between the TAPA-treated and vehicle-treated groups using appropriate statistical tests.

    • To determine the ED50, test a range of TAPA doses and use a dose-response analysis.

Tail-Flick Test for Analgesia

The tail-flick test is another common method for evaluating the analgesic properties of compounds against a thermal pain stimulus.[8][9][10][11][12]

Materials:

  • Tail-flick analgesiometer with a radiant heat source

  • Animal restrainer

  • Mice or rats

  • TAPA solution for injection

  • Vehicle control solution

  • Stopwatch or automated timer

Procedure:

  • Acclimatization:

    • Acclimate the animals to the testing room and the restrainers before the experiment.[11][12]

  • Baseline Latency:

    • Gently place the animal in the restrainer, leaving the tail exposed.

    • Position the tail over the radiant heat source of the analgesiometer.

    • Activate the heat source and start the timer.

    • The latency is the time it takes for the animal to flick its tail away from the heat.[8][9]

    • A cut-off time (typically 10-12 seconds) should be set to prevent tissue damage.[10]

  • Drug Administration:

    • Administer TAPA or vehicle control to the animals.

  • Post-Treatment Latency:

    • Measure the tail-flick latency at various time points after drug administration, as described in the hot plate test.

  • Data Analysis:

    • Analyze the data using the %MPE formula and statistical methods as described for the hot plate test to determine the analgesic effect and ED50 of TAPA.

Signaling Pathways and Experimental Workflows

Mu-Opioid Receptor Signaling Pathway

Activation of the µ-opioid receptor by TAPA initiates a cascade of intracellular events characteristic of Gi/o protein-coupled receptors. This leads to a reduction in neuronal excitability and the subsequent analgesic effect.

mu_opioid_signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Space TAPA TAPA MOR μ-Opioid Receptor (GPCR) TAPA->MOR Binds to G_protein Gi/o Protein (αβγ) MOR->G_protein Activates G_alpha Gαi/o-GTP G_protein->G_alpha Dissociates to G_betagamma Gβγ G_protein->G_betagamma Dissociates to AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts K_channel GIRK Channel K_ion K_channel->K_ion K+ efflux Hyperpolarization Hyperpolarization & Reduced Neuronal Excitability K_channel->Hyperpolarization Leads to G_alpha->AC Inhibits G_betagamma->K_channel Activates ATP ATP ATP->AC cAMP->Hyperpolarization Reduced levels contribute to

Fig. 1: Mu-opioid receptor signaling cascade initiated by TAPA.
Experimental Workflow for Assessing TAPA's Analgesic Properties

The following diagram illustrates a typical workflow for the preclinical evaluation of TAPA's analgesic effects.

experimental_workflow cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo Analgesia Studies cluster_analysis Data Analysis and Interpretation binding_assay Opioid Receptor Binding Assay determine_affinity Determine Ki/IC50 for µ, δ, and κ receptors binding_assay->determine_affinity data_analysis Statistical Analysis (%MPE, Dose-Response Curves) determine_affinity->data_analysis animal_model Rodent Models of Pain (e.g., Mice, Rats) hot_plate Hot Plate Test animal_model->hot_plate tail_flick Tail-Flick Test animal_model->tail_flick dose_response Dose-Response Study (Multiple TAPA doses) hot_plate->dose_response tail_flick->dose_response determine_ed50 Determine ED50 for analgesic effect dose_response->determine_ed50 determine_ed50->data_analysis conclusion Evaluate Potency, Efficacy, and Receptor Selectivity of TAPA data_analysis->conclusion

Fig. 2: Workflow for preclinical evaluation of TAPA's analgesic effects.

References

Standard Operating Procedure for Tyr-Arg-Phe-Lys-NH2 (DALDA) Solubilization and Storage

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tyr-Arg-Phe-Lys-NH2, also known as DALDA, is a potent and selective tetrapeptide agonist for the mu-opioid receptor (MOR).[1] It is a synthetic analog of the naturally occurring opioid peptide dermorphin.[1] Due to its inability to cross the blood-brain barrier, this compound is primarily investigated for its peripherally mediated analgesic effects.[1] Proper handling, solubilization, and storage of this lyophilized peptide are critical to ensure its stability, activity, and the reproducibility of experimental results. This document provides a detailed standard operating procedure for the solubilization and storage of this compound.

Physicochemical Properties and Solubility Prediction

The amino acid sequence of this compound is Tyrosine-Arginine-Phenylalanine-Lysine-amide. Its physicochemical properties influence its solubility:

  • Hydrophobic Residue: The presence of Tyrosine, a hydrophobic amino acid, can decrease aqueous solubility.

  • Basic Residues: Arginine and Lysine are basic amino acids, conferring a net positive charge to the peptide at neutral pH.[2]

  • Amidated C-terminus: The C-terminal amidation removes the negative charge of the carboxyl group, further contributing to the net positive charge.

Based on these properties, this compound is a basic and somewhat hydrophobic peptide. Peptides with a net positive charge are generally soluble in water or dilute acidic solutions.

Quantitative Solubility Data

SolventReported ConcentrationApproximate mg/mLReference
Water1 mM~0.61 mg/mL[3]

Experimental Protocols

Materials
  • Lyophilized Tyr-Arg-Phe-Lys-NH2 (this compound) peptide

  • Sterile, deionized, and pyrogen-free water

  • 0.1% Acetic Acid in sterile water (optional)

  • Dimethyl sulfoxide (DMSO), anhydrous (optional, for very high concentrations)

  • Sterile, low-protein-binding polypropylene microcentrifuge tubes

  • Calibrated pipettes and sterile, low-retention pipette tips

  • Vortex mixer

  • Sonicator (optional)

Protocol for Solubilization of Tyr-Arg-Phe-Lys-NH2 (this compound)

This protocol is designed to prepare a stock solution of this compound. It is recommended to perform a small-scale solubility test with a portion of the peptide before dissolving the entire sample.

  • Equilibration: Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation of moisture inside the vial, which can affect peptide stability.

  • Initial Solvent Addition (Water):

    • Briefly centrifuge the vial to ensure all the lyophilized powder is at the bottom.

    • Based on the desired final concentration (e.g., 1 mM or ~0.61 mg/mL), calculate the required volume of sterile water.

    • Carefully add the calculated volume of sterile water to the vial.

  • Dissolution:

    • Gently vortex the vial for 10-20 seconds to mix.

    • Visually inspect the solution for any undissolved particles.

    • If the peptide does not fully dissolve, sonication in a water bath for a few minutes may aid dissolution. Avoid excessive heating.

  • Alternative Solubilization (if necessary):

    • If the peptide remains insoluble in water, a dilute acidic solution can be used. Add a small volume of 0.1% acetic acid and repeat the dissolution steps.

    • For concentrations higher than what is achievable in aqueous solutions, anhydrous DMSO can be used as an initial solvent. Dissolve the peptide in a minimal amount of DMSO and then slowly add the aqueous buffer of choice to the desired final concentration. Note: Ensure the final concentration of DMSO is compatible with your downstream experimental assays.

Protocol for Storage of Tyr-Arg-Phe-Lys-NH2 (this compound)

Proper storage is crucial to maintain the integrity and activity of the peptide.

Lyophilized Peptide:

  • Long-term storage: Store the lyophilized peptide at -20°C in a desiccated environment.

  • Short-term storage: For frequent use, storage at 4°C in a desiccated environment is acceptable for short periods.

Peptide Solutions:

  • Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the peptide, it is highly recommended to aliquot the stock solution into single-use volumes in sterile, low-protein-binding polypropylene tubes.

  • Long-term storage: Store the aliquoted peptide solutions at -20°C or, for enhanced stability, at -80°C.

  • Short-term storage: For immediate use within a few days, the peptide solution can be stored at 4°C.

Storage ConditionLyophilized PeptideReconstituted Solution
Long-Term -20°C (desiccated)-20°C to -80°C (aliquoted)
Short-Term 4°C (desiccated)4°C

Visualizations

Experimental Workflow for Solubilization and Storage

G cluster_prep Preparation cluster_solubilization Solubilization cluster_storage Storage prep1 Equilibrate vial to RT prep2 Centrifuge vial prep1->prep2 sol1 Add sterile water prep2->sol1 sol2 Vortex/Sonicate sol1->sol2 sol3 Check for complete dissolution sol2->sol3 sol4 Optional: Add 0.1% Acetic Acid or DMSO sol3->sol4 Not Dissolved store1 Aliquot into single-use tubes sol3->store1 Dissolved sol4->sol2 store2 Store at -20°C or -80°C store1->store2 G cluster_membrane Cell Membrane MOR Mu-Opioid Receptor (MOR) G_protein Gi/o Protein MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits ion_channel Ion Channel Modulation (↑ K+ efflux, ↓ Ca2+ influx) G_protein->ion_channel Modulates cAMP ↓ cAMP AC->cAMP This compound This compound This compound->MOR Binds to cellular_response ↓ Neuronal Excitability Analgesia cAMP->cellular_response ion_channel->cellular_response

References

Application Notes and Protocols: Tyrosyl-arginyl-phenylalanyl-lysinamide (DALDA)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tyrosyl-arginyl-phenylalanyl-lysinamide, commonly known as DALDA or H-Tyr-D-Arg-Phe-Lys-NH2, is a synthetic tetrapeptide amide. It is a potent and highly selective agonist for the mu (µ)-opioid receptor (MOR).[1][2] Derived from the naturally occurring opioid peptide dermorphin, this compound has been engineered for increased metabolic stability due to the presence of a D-arginine residue at the second position.[3] This peptide and its analogs, such as [Dmt¹]this compound (H-Dmt-D-Arg-Phe-Lys-NH2), are valuable research tools for investigating the pharmacology of the mu-opioid receptor and for the development of novel analgesics.[3][4] [Dmt¹]this compound, in particular, has shown significantly higher potency than morphine in various pain models.[1][4]

This document provides detailed application notes and experimental protocols for the use of high-purity this compound in research and drug development settings.

Commercial Suppliers of High-Purity Peptide

High-purity Tyrosyl-arginyl-phenylalanyl-lysinamide (this compound) is not typically available as a stock catalog item. However, it can be readily obtained through custom peptide synthesis services from various reputable suppliers. When ordering, it is crucial to specify the desired purity level (typically >95% or >98% by HPLC for in vitro and in vivo studies), the quantity required, and the preferred salt form (e.g., TFA salt).

Key considerations for ordering custom this compound:

  • Purity: For cell-based assays and in vivo studies, a purity of ≥95% is recommended to avoid confounding results from impurities.

  • Analysis: Reputable suppliers will provide a certificate of analysis (CoA) that includes HPLC and mass spectrometry (MS) data to confirm the purity and identity of the synthesized peptide.

  • Formulation: The peptide is typically supplied as a lyophilized powder. Inquire about the counter-ion (commonly TFA) as it may have biological effects in some sensitive assays.

Prominent Custom Peptide Synthesis Companies:

  • Thermo Fisher Scientific

  • GenScript

  • Bachem

  • CPC Scientific

  • Biomatik

Researchers should request quotes from multiple vendors to compare pricing and turnaround times.

Physicochemical Properties

PropertyValue
Full Name Tyrosyl-arginyl-phenylalanyl-lysinamide
Abbreviation This compound
Sequence H-Tyr-D-Arg-Phe-Lys-NH2
Molecular Formula C30H45N9O5
Molecular Weight 623.74 g/mol
Charge at pH 7.4 +3

Quantitative Data: In Vitro Activity

The following table summarizes the in vitro binding affinity and functional potency of this compound and its potent analog, [Dmt¹]this compound, at the mu-opioid receptor.

CompoundReceptorAssay TypeCell Line/TissueKi (nM)EC50 (nM)Relative Potency (vs. Morphine)
This compound Mu-OpioidRadioligand BindingRat Brain1.69[3]
This compound Mu-Opioid[35S]GTPγS BindingCHO-hMOR40.2[3]14x[1]
[Dmt¹]this compound Mu-OpioidRadioligand BindingRat Brain0.143[3]
[Dmt¹]this compound Mu-Opioid[35S]GTPγS BindingCHO-hMOR0.138[3]3000x[1]

Ki: Inhibitory constant, a measure of binding affinity. A lower Ki indicates higher affinity. EC50: Half maximal effective concentration, a measure of functional potency. A lower EC50 indicates higher potency. CHO-hMOR: Chinese Hamster Ovary cells stably expressing the human mu-opioid receptor.

Signaling Pathway

This compound exerts its effects by binding to and activating the mu-opioid receptor (MOR), a G-protein coupled receptor (GPCR).[5] The canonical signaling pathway involves the coupling to inhibitory G-proteins (Gi/o).[5] This activation leads to a cascade of intracellular events primarily aimed at reducing neuronal excitability, which underlies its analgesic effects.[6] A simplified diagram of the MOR signaling pathway is presented below.

MOR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound MOR Mu-Opioid Receptor (MOR) This compound->MOR Binds and Activates G_protein Gi/o Protein (αβγ) MOR->G_protein Activates G_alpha Gαi/o G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase (AC) G_alpha->AC Inhibits Ca_channel Voltage-Gated Ca2+ Channel G_beta_gamma->Ca_channel Inhibits K_channel GIRK Channel G_beta_gamma->K_channel Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Reduced_Neurotransmitter_Release Reduced Neurotransmitter Release Ca_channel->Reduced_Neurotransmitter_Release Leads to Neuronal_Hyperpolarization Neuronal Hyperpolarization K_channel->Neuronal_Hyperpolarization Leads to Analgesia Analgesia Neuronal_Hyperpolarization->Analgesia Reduced_Neurotransmitter_Release->Analgesia

Caption: Mu-opioid receptor signaling cascade initiated by this compound.

Experimental Protocols

Mu-Opioid Receptor Binding Assay

This protocol is adapted from studies characterizing the binding of this compound and its analogs to the mu-opioid receptor.[3]

Objective: To determine the binding affinity (Ki) of this compound for the mu-opioid receptor using a competitive radioligand binding assay.

Materials:

  • Cell Membranes: Membranes from CHO cells stably expressing the human mu-opioid receptor (CHO-hMOR).

  • Radioligand: [³H]DAMGO (a high-affinity mu-opioid agonist).

  • This compound Stock Solution: 1 mM in sterile water or appropriate buffer.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail.

  • 96-well microplates.

  • Glass fiber filters.

  • Cell harvester.

  • Scintillation counter.

Workflow:

Binding_Assay_Workflow start Start prepare_reagents Prepare Reagents (this compound dilutions, [³H]DAMGO, membranes) start->prepare_reagents incubation Incubate (Membranes + [³H]DAMGO + this compound) 60 min at 25°C prepare_reagents->incubation filtration Rapid Filtration (Separate bound from free radioligand) incubation->filtration washing Wash Filters (3x with cold wash buffer) filtration->washing scintillation_counting Scintillation Counting (Measure radioactivity) washing->scintillation_counting data_analysis Data Analysis (Calculate Ki) scintillation_counting->data_analysis end End data_analysis->end

Caption: Workflow for the mu-opioid receptor binding assay.

Procedure:

  • Preparation: Prepare serial dilutions of this compound in assay buffer to cover a range of concentrations (e.g., 0.1 nM to 10 µM).

  • Assay Setup: In a 96-well plate, combine:

    • 50 µL of CHO-hMOR cell membranes (5-10 µg protein).

    • 50 µL of [³H]DAMGO (final concentration ~1 nM).

    • 50 µL of this compound dilution or vehicle (for total binding) or a saturating concentration of a non-radiolabeled ligand like naloxone (for non-specific binding).

  • Incubation: Incubate the plate at 25°C for 60 minutes.

  • Filtration: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

  • Washing: Quickly wash the filters three times with 3 mL of ice-cold wash buffer.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of specific [³H]DAMGO binding) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Analgesia Assessment (Rat Model)

This protocol describes a method to evaluate the antinociceptive effects of intrathecally administered this compound in rats using the radiant heat paw-withdrawal test.[1][4]

Objective: To determine the analgesic potency and duration of action of this compound in a rat model of acute pain.

Materials:

  • Animals: Male Sprague-Dawley rats (250-300 g).

  • This compound Solution: Dissolve high-purity this compound in sterile saline at the desired concentrations.

  • Anesthesia: Isoflurane for brief anesthesia during intrathecal injection.

  • Intrathecal Catheters (if chronic administration is needed).

  • Hamilton Syringes.

  • Radiant Heat Paw-Withdrawal Apparatus.

Workflow:

In_Vivo_Analgesia_Workflow start Start acclimatize Acclimatize Rats to Test Environment start->acclimatize baseline Measure Baseline Paw-Withdrawal Latency acclimatize->baseline injection Administer this compound (Intrathecal Injection) baseline->injection testing Measure Paw-Withdrawal Latency at Multiple Time Points injection->testing data_analysis Data Analysis (Calculate MPE, ED50) testing->data_analysis end End data_analysis->end

Caption: Workflow for the in vivo analgesia assessment.

Procedure:

  • Acclimatization: Acclimatize the rats to the testing apparatus for at least 15-30 minutes before the experiment.

  • Baseline Measurement: Measure the baseline paw-withdrawal latency by applying a focused beam of radiant heat to the plantar surface of the hind paw. The latency is the time taken for the rat to withdraw its paw. A cut-off time (e.g., 20 seconds) should be established to prevent tissue damage.

  • Drug Administration: Briefly anesthetize the rat with isoflurane and administer this compound (or vehicle control) via intrathecal injection into the subarachnoid space.

  • Post-treatment Testing: At various time points after injection (e.g., 15, 30, 60, 90, 120 minutes), measure the paw-withdrawal latency again.

  • Data Analysis:

    • Convert the latency data to the percentage of Maximum Possible Effect (%MPE) using the formula: %MPE = [(post-drug latency - baseline latency) / (cut-off time - baseline latency)] x 100.

    • Construct dose-response curves to determine the ED50 (the dose that produces 50% of the maximum effect).

    • Plot the time course of the analgesic effect for each dose.

Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

Conclusion

Tyrosyl-arginyl-phenylalanyl-lysinamide (this compound) and its analogs are indispensable tools for opioid research. The protocols and data presented here provide a framework for utilizing high-purity, custom-synthesized this compound to investigate the mu-opioid receptor system and to explore its therapeutic potential. Careful experimental design and adherence to established protocols are essential for obtaining reliable and reproducible results.

References

Troubleshooting & Optimization

Tyrosyl-arginyl-phenylalanyl-lysinamide stability in different buffer solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Tyrosyl-arginyl-phenylalanyl-lysinamide (TAPA). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on ensuring the stability and integrity of TAPA in various experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of TAPA in my experiments?

A1: The stability of TAPA, like many peptides, is influenced by several factors. The most critical are pH, temperature, buffer composition, and the presence of oxidative agents or proteolytic enzymes.[1][2][3] The peptide's concentration can also play a role, with higher concentrations sometimes leading to aggregation.[4][1]

Q2: Which buffer solution should I choose for my experiments with TAPA?

A2: The optimal buffer depends on the specific requirements of your assay. A good starting point is to select a buffer system with a pKa within one pH unit of your desired experimental pH to ensure effective buffering capacity.[5][6] It is crucial to consider potential interactions between the buffer components and the peptide. For instance, phosphate buffers can sometimes interact with peptides or interfere with certain downstream applications like mass spectrometry or assays involving alkaline phosphatase.[5] Tris buffers are a common alternative, but they are sensitive to temperature changes.[6]

Q3: How can I assess the stability of my TAPA solution?

A3: The most common and reliable method for assessing peptide stability is High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC), often coupled with Mass Spectrometry (LC-MS/MS).[7][8][9][10] These techniques can separate the intact peptide from its degradation products, allowing for accurate quantification of the remaining peptide over time.

Q4: What are the common degradation pathways for a peptide like TAPA?

A4: Peptides are susceptible to several chemical degradation pathways, including:

  • Deamidation: The amide group in the side chain of asparagine or glutamine residues can be hydrolyzed. TAPA contains a C-terminal lysinamide, which could also be susceptible.

  • Oxidation: Amino acid residues like tyrosine are susceptible to oxidation, which can be accelerated by exposure to air, metal ions, or certain buffer components.

  • Hydrolysis: The peptide bonds themselves can be cleaved, especially at acidic or alkaline pH. The rate of hydrolysis is sequence-dependent.[11]

  • Aggregation: Peptides can self-associate to form soluble or insoluble aggregates, which can affect their bioactivity and produce inaccurate experimental results.[4][1][3]

Q5: How should I store my TAPA solutions to ensure maximum stability?

A5: For short-term storage, it is generally recommended to keep peptide solutions at 4°C. For long-term storage, aliquoting the peptide solution into single-use volumes and storing them at -20°C or -80°C is the best practice to avoid repeated freeze-thaw cycles, which can lead to degradation. It is also advisable to use buffers that have been degassed and to store the solutions in tightly sealed vials to minimize oxidation.

Troubleshooting Guides

Problem Possible Cause Recommended Solution
Loss of peptide activity or inconsistent results Peptide degradation due to improper storage or handling.Perform a stability study using HPLC to determine the degradation rate in your specific buffer and storage conditions. Prepare fresh solutions for critical experiments.
Peptide aggregation.Visually inspect the solution for turbidity or particulates.[12] Consider using a different buffer or adding excipients like glycerol to prevent aggregation.[6] Analyze the sample using size-exclusion chromatography (SEC) to detect aggregates.
Unexpected peaks in HPLC chromatogram Formation of degradation products (e.g., deamidated or oxidized forms).Use LC-MS/MS to identify the mass of the unexpected peaks and elucidate the degradation pathway. Adjust buffer pH or add antioxidants to minimize specific degradation reactions.
Contamination of the buffer or peptide stock.Prepare fresh buffers using high-purity water and reagents. Filter-sterilize the buffer. Verify the purity of the peptide stock from the supplier's certificate of analysis.
Peptide precipitation upon dissolution Poor solubility in the chosen buffer.Try dissolving the peptide in a small amount of an organic solvent like DMSO or acetonitrile first, then slowly add the aqueous buffer while vortexing.[12] Ensure the final concentration of the organic solvent is compatible with your assay.
The pH of the solution is near the isoelectric point (pI) of the peptide.Adjust the pH of the buffer to be at least one unit away from the peptide's pI.

Experimental Protocols

Protocol 1: General Procedure for TAPA Stability Assessment using RP-HPLC

This protocol outlines a general method for determining the stability of TAPA in a specific buffer solution over time.

Materials:

  • Tyrosyl-arginyl-phenylalanyl-lysinamide (TAPA)

  • Selected buffer solution (e.g., Phosphate-Buffered Saline pH 7.4, 50 mM Tris-HCl pH 8.0, 50 mM Citrate buffer pH 5.0)

  • High-purity water

  • Acetonitrile (ACN), HPLC grade

  • Trifluoroacetic acid (TFA) or Formic acid (FA), HPLC grade

  • RP-HPLC system with a C18 column

  • Temperature-controlled incubator or water bath

Procedure:

  • Preparation of TAPA Stock Solution: Dissolve a known amount of TAPA in the chosen buffer to a final concentration of 1 mg/mL.

  • Sample Preparation: Aliquot the TAPA stock solution into several vials for each time point and storage condition (e.g., 4°C, 25°C, 40°C).

  • Time Zero (T0) Analysis: Immediately after preparation, inject an aliquot of the TAPA solution into the HPLC system to determine the initial peak area, which represents 100% intact peptide.

  • Incubation: Store the vials at the designated temperatures.

  • Time Point Analysis: At predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), retrieve a vial from each temperature condition.

  • HPLC Analysis: Analyze the samples by RP-HPLC. A typical gradient might be:

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in ACN

    • Gradient: 5-95% B over 20 minutes

    • Flow Rate: 1 mL/min

    • Detection: UV at 214 nm and 280 nm

  • Data Analysis: Calculate the percentage of remaining intact TAPA at each time point by comparing its peak area to the peak area at T0. Plot the percentage of remaining TAPA versus time for each condition.

Data Presentation

The following tables are examples of how to present stability data for TAPA.

Table 1: Stability of TAPA (1 mg/mL) in Different Buffers at 25°C

Time (hours)% Remaining in PBS (pH 7.4)% Remaining in Tris-HCl (pH 8.0)% Remaining in Citrate Buffer (pH 5.0)
0100100100
298.597.299.1
497.194.598.3
894.289.196.5
2485.375.691.2
4872.158.484.5

Table 2: Effect of Temperature on TAPA Stability in PBS (pH 7.4)

Time (hours)% Remaining at 4°C% Remaining at 25°C% Remaining at 40°C
0100100100
299.898.595.3
499.597.190.1
899.194.281.2
2497.885.360.5
4895.672.142.3

Visualizations

TAPA_Stability_Workflow cluster_prep Preparation cluster_analysis Analysis TAPA_Stock Prepare TAPA Stock Solution (1 mg/mL) Aliquots Aliquot for each condition (Buffer, Temperature, Time) TAPA_Stock->Aliquots T0_Analysis T0 Analysis (HPLC) Aliquots->T0_Analysis Incubation Incubate at defined temperatures T0_Analysis->Incubation Time_Point_Analysis Time Point Analysis (HPLC) Incubation->Time_Point_Analysis Data_Analysis Data Analysis (% Remaining vs. Time) Time_Point_Analysis->Data_Analysis

Caption: Workflow for TAPA Stability Testing.

Peptide_Degradation_Pathways cluster_degradation Degradation Products Intact_Peptide Intact TAPA Deamidated Deamidated Products Intact_Peptide->Deamidated Deamidation (pH, Temp) Oxidized Oxidized Products Intact_Peptide->Oxidized Oxidation (O2, Metal Ions) Hydrolyzed Hydrolyzed Fragments Intact_Peptide->Hydrolyzed Hydrolysis (pH extremes) Aggregates Aggregates Intact_Peptide->Aggregates Aggregation (Conc, Temp)

References

Technical Support Center: Optimizing Tyrosyl-arginyl-phenylalanyl-lysinamide (DALDA) in Bioassays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the use of Tyrosyl-arginyl-phenylalanyl-lysinamide (DALDA) and its analogs in various bioassays.

Frequently Asked Questions (FAQs)

Q1: What is Tyrosyl-arginyl-phenylalanyl-lysinamide?

A1: Tyrosyl-arginyl-phenylalanyl-lysinamide is a synthetic tetrapeptide amide with the sequence Tyr-D-Arg-Phe-Lys-NH2. It is commonly known by the acronym this compound. This compound is a potent and highly selective agonist for the µ-opioid receptor (MOR).

Q2: What are the common bioassays used to characterize this compound?

A2: The most common bioassays for this compound and its analogs are:

  • Receptor Binding Assays: To determine the affinity of the peptide for the µ-opioid receptor, typically using radioligand binding assays with competitors. A common method is the [³⁵S]GTPγS binding assay.

  • Functional Assays: To measure the biological response following receptor activation. Since the µ-opioid receptor is a Gi-coupled receptor, its activation leads to the inhibition of adenylyl cyclase. Therefore, cAMP (cyclic adenosine monophosphate) inhibition assays are widely used.

Q3: What is [Dmt¹]this compound?

A3: [Dmt¹]this compound is a highly potent analog of this compound where the Tyrosine at position 1 is replaced with 2',6'-dimethyltyrosine (Dmt). This modification significantly increases its binding affinity and potency at the µ-opioid receptor.[1]

Troubleshooting Guide

Peptide Handling and Storage

Q4: How should I reconstitute and store my lyophilized this compound peptide?

A4: For optimal stability, follow these guidelines:

  • Reconstitution: Allow the lyophilized peptide to equilibrate to room temperature before opening the vial to prevent moisture condensation.[2][3] For initial stock solutions, use sterile, distilled water. If solubility is an issue, a small amount of a gentle organic solvent like DMSO or DMF can be used, but be mindful of its compatibility with your specific assay.

  • Storage of Lyophilized Peptide: Store lyophilized this compound at -20°C or colder in a desiccator, protected from light.[3][4][5]

  • Storage of Peptide Solutions: For short-term storage (up to a week), solutions can be kept at 4°C. For long-term storage, it is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles and store at -20°C or colder.[2][3][4] Solutions should ideally be prepared in sterile buffers at a pH between 5 and 7.[3]

Q5: My this compound solution appears cloudy or has precipitates. What should I do?

A5: Cloudiness or precipitation can be due to poor solubility or aggregation.

  • Check the Solvent: Ensure you are using a suitable solvent. While water is often the first choice, for hydrophobic peptides, a small amount of an organic solvent like DMSO may be necessary to aid dissolution before further dilution in aqueous buffer.

  • pH Adjustment: The net charge of the peptide can affect its solubility. Adjusting the pH of the buffer may help. Basic peptides (like this compound, which has two basic residues) tend to dissolve better in acidic solutions.

  • Sonication: Gentle sonication can help to break up aggregates and improve dissolution.

Bioassay-Specific Troubleshooting

Q6: I am observing a low signal-to-noise ratio in my [³⁵S]GTPγS binding assay. What are the possible causes and solutions?

A6: A low signal-to-noise ratio can be caused by several factors:

  • Low Receptor Expression: Ensure that the cell membranes you are using have a sufficient density of the µ-opioid receptor.

  • Suboptimal GDP Concentration: The concentration of GDP is critical. Too high a concentration can inhibit agonist-stimulated [³⁵S]GTPγS binding, while too low a concentration can lead to high basal binding. Optimize the GDP concentration in your assay buffer.

  • Degraded Peptide: Ensure your this compound stock solution is not degraded. Use freshly prepared solutions or properly stored aliquots.

  • Insufficient Incubation Time: Allow sufficient time for the binding reaction to reach equilibrium.

Q7: I am not observing any inhibition of cAMP production in my functional assay. What could be the issue?

A7: Lack of response in a cAMP assay can be due to:

  • Inactive Peptide: Verify the activity of your this compound peptide. If possible, test it in a different, validated assay system.

  • Cell Health: Ensure the cells used in the assay are healthy and in the logarithmic growth phase.

  • Incorrect Forskolin Concentration: The concentration of forskolin (or another adenylyl cyclase activator) used to stimulate cAMP production is crucial. If the concentration is too high, the inhibitory effect of the Gi-coupled receptor activation might be masked. Optimize the forskolin concentration to achieve a robust but submaximal stimulation of cAMP.

  • Low Receptor Expression or Coupling: The cells may have low expression of the µ-opioid receptor, or the receptor may not be efficiently coupled to the Gi signaling pathway in your cell line.

Q8: I am seeing high background or non-specific binding in my assays. How can I reduce this?

A8: High background can obscure your specific signal. Here are some tips:

  • Blocking Agents: For receptor binding assays, include a non-specific binding control by adding a high concentration of a non-radiolabeled ligand. In cell-based assays, ensure proper blocking steps are included.

  • Washing Steps: Optimize the number and duration of washing steps to remove unbound peptide and other reagents without dissociating your specifically bound ligand.

  • Reduce Peptide Concentration: High concentrations of the peptide can lead to non-specific binding to other cellular components or the assay plate itself.[6][7]

  • Detergent Concentration: In membrane-based assays, the concentration of detergents like saponin should be optimized to permeabilize the membranes without causing excessive disruption.

Quantitative Data Summary

The following table summarizes the reported binding affinities (Ki) and functional potencies (EC50) for this compound and its more potent analog, [Dmt¹]this compound, in various in vitro bioassays.

PeptideAssayReceptorCell/Tissue TypeKi (nM)EC50 (nM)Reference
This compound Radioligand Bindingµ-opioidRat Brain Membranes1.69[4]
This compound [³⁵S]GTPγS Bindingµ-opioidCHO-hMOR292[4]
[Dmt¹]this compound Radioligand Bindingµ-opioidRat Brain Membranes0.143[4]
[Dmt¹]this compound Radioligand Bindingµ-opioidCHO-hMOR0.063[4]
[Dmt¹]this compound [³⁵S]GTPγS Bindingµ-opioidCHO-hMOR1.0[4]
[Dmt¹]this compound Radioligand Bindingµ-opioidMouse Brain[1]

Note: Ki and EC50 values can vary depending on the specific experimental conditions, including the cell line, radioligand used, and assay buffer composition.

Experimental Protocols

1. [³⁵S]GTPγS Receptor Binding Assay

This protocol is adapted for a 96-well plate format to determine the agonist-stimulated binding of [³⁵S]GTPγS to cell membranes expressing the µ-opioid receptor.

Materials:

  • Cell membranes expressing the µ-opioid receptor

  • [³⁵S]GTPγS (specific activity ~1250 Ci/mmol)

  • GTPγS (unlabeled)

  • GDP

  • This compound or other test compounds

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA

  • Scintillation cocktail

  • Glass fiber filter mats

Procedure:

  • Membrane Preparation: Prepare cell membranes from cells overexpressing the µ-opioid receptor using standard cell fractionation techniques. Determine the protein concentration of the membrane preparation.

  • Assay Setup: In a 96-well plate, add the following in order:

    • 25 µL of Assay Buffer

    • 25 µL of varying concentrations of this compound (or other test compounds) diluted in Assay Buffer. For basal binding, add buffer only.

    • 25 µL of cell membranes (typically 5-20 µg of protein per well) diluted in Assay Buffer containing GDP (final concentration usually 10-100 µM, needs optimization).

  • Pre-incubation: Incubate the plate for 15-30 minutes at 30°C to allow the agonist to bind to the receptor.

  • Initiate Reaction: Add 25 µL of [³⁵S]GTPγS diluted in Assay Buffer to all wells to a final concentration of 0.05-0.1 nM. For non-specific binding, add a final concentration of 10 µM unlabeled GTPγS to a set of wells.

  • Incubation: Incubate the plate for 60 minutes at 30°C with gentle shaking.

  • Termination and Filtration: Terminate the assay by rapid filtration through glass fiber filter mats using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Quantification: Dry the filter mats, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis: Subtract the non-specific binding from all other readings. Plot the specific binding as a function of the this compound concentration to determine the EC50 value.

2. cAMP Inhibition Functional Assay

This protocol describes a method to measure the inhibition of forskolin-stimulated cAMP production in whole cells expressing the µ-opioid receptor.

Materials:

  • Cells expressing the µ-opioid receptor (e.g., HEK293 or CHO cells)

  • This compound or other test compounds

  • Forskolin

  • IBMX (3-isobutyl-1-methylxanthine), a phosphodiesterase inhibitor

  • cAMP assay kit (e.g., HTRF, ELISA, or other commercially available kits)

  • Cell culture medium

  • Assay Buffer (e.g., HBSS with 20 mM HEPES)

Procedure:

  • Cell Culture: Plate the cells in a 96-well or 384-well plate at an appropriate density and allow them to adhere and grow overnight.

  • Compound Preparation: Prepare serial dilutions of this compound in Assay Buffer.

  • Cell Treatment:

    • Aspirate the culture medium from the cells.

    • Add Assay Buffer containing a fixed concentration of IBMX (e.g., 500 µM) to all wells and incubate for 15-30 minutes at 37°C.

    • Add the serially diluted this compound to the respective wells and incubate for 15-30 minutes at 37°C.

  • Stimulation: Add a pre-determined concentration of forskolin to all wells (except for the basal control) to stimulate cAMP production. The optimal forskolin concentration should be determined empirically to give a robust signal that can be effectively inhibited (typically in the low micromolar range).

  • Incubation: Incubate for 15-30 minutes at 37°C.

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.

  • Data Analysis: Plot the cAMP concentration as a function of the this compound concentration. The data should be fitted to a sigmoidal dose-response curve to determine the IC50 value.

Signaling Pathway and Experimental Workflow Diagrams

mu_opioid_signaling This compound This compound MOR µ-Opioid Receptor (GPCR) This compound->MOR G_protein Gi/o Protein (αβγ) MOR->G_protein Activates G_alpha Gαi/o-GTP G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase G_alpha->AC Inhibits cAMP cAMP AC->cAMP ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates downstream Downstream Cellular Effects PKA->downstream Phosphorylates experimental_workflow start Start: Lyophilized this compound reconstitute Reconstitute Peptide (e.g., sterile H₂O, DMSO) start->reconstitute aliquot Aliquot and Store (-20°C or colder) reconstitute->aliquot assay_prep Prepare Assay Reagents (Buffers, Cells, etc.) aliquot->assay_prep binding_assay Receptor Binding Assay (e.g., [³⁵S]GTPγS) assay_prep->binding_assay functional_assay Functional Assay (e.g., cAMP inhibition) assay_prep->functional_assay data_analysis Data Analysis (EC₅₀, Kᵢ, IC₅₀) binding_assay->data_analysis functional_assay->data_analysis troubleshoot Troubleshoot Unexpected Results data_analysis->troubleshoot end End: Characterized Peptide data_analysis->end troubleshoot->assay_prep Optimize

References

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with the synthetic opioid peptide, Tyr-Arg-Phe-Lys-NH2 (also known as DALDA).

Frequently Asked Questions (FAQs)

Q1: What is Tyr-Arg-Phe-Lys-NH2 and what is its primary mechanism of action?

A1: Tyr-Arg-Phe-Lys-NH2 is a synthetic tetrapeptide that acts as a potent and highly selective agonist for the mu (µ)-opioid receptor. Its interaction with this G-protein coupled receptor (GPCR) is the primary mechanism through which it exerts its biological effects, most notably analgesia.

Q2: What are the main applications of Tyr-Arg-Phe-Lys-NH2 in research?

A2: This peptide is primarily used in studies related to pain perception (nociception), opioid receptor pharmacology, and the development of novel analgesics. It is often used as a reference compound in receptor binding and functional assays to characterize new mu-opioid receptor ligands.

Q3: How should I store and handle Tyr-Arg-Phe-Lys-NH2?

A3: For long-term storage, lyophilized Tyr-Arg-Phe-Lys-NH2 should be kept at -20°C or lower, protected from light. For short-term storage, 4°C is acceptable. Once dissolved, it is recommended to prepare single-use aliquots and store them at -20°C to avoid repeated freeze-thaw cycles, which can lead to degradation. Peptide solutions should ideally be prepared in sterile, slightly acidic buffers (pH 5-6).

Q4: In which solvents can I dissolve Tyr-Arg-Phe-Lys-NH2?

A4: Due to the presence of basic (Arg, Lys) and aromatic (Tyr, Phe) residues, Tyr-Arg-Phe-Lys-NH2 has a hydrophilic character. It should be soluble in aqueous buffers. For difficult-to-dissolve peptides, starting with a small amount of dilute acetic acid or ammonium hydroxide to protonate or deprotonate the relevant side chains can aid dissolution before adding the aqueous buffer. Always check the peptide's certificate of analysis for any specific solubility recommendations.

Troubleshooting Guides

Section 1: Peptide Handling and Storage

Problem: I am seeing inconsistent results between experiments.

  • Possible Cause: Improper storage and handling of the peptide leading to degradation.

  • Solution:

    • Ensure the lyophilized peptide is stored at -20°C or -80°C.

    • Avoid repeated freeze-thaw cycles of stock solutions. Aliquot the peptide solution after the first reconstitution and store at -20°C.

    • Protect the peptide from light, especially when in solution.

    • Use sterile buffers for reconstitution to prevent microbial contamination.

Problem: The peptide has precipitated out of solution.

  • Possible Cause: The peptide concentration is too high for the chosen solvent, or the pH of the solution is at the isoelectric point of the peptide.

  • Solution:

    • Try dissolving the peptide at a lower concentration.

    • If using a buffer, ensure its pH is at least one unit away from the peptide's isoelectric point (pI). For Tyr-Arg-Phe-Lys-NH2, which is a basic peptide, using a slightly acidic buffer should maintain its solubility.

    • Sonication can help to dissolve precipitated peptide.

Section 2: In Vitro Assays

Problem: Low signal in my receptor binding assay.

  • Possible Cause 1: Degraded peptide.

  • Solution: Use a fresh aliquot of the peptide. Verify the peptide's integrity using mass spectrometry.

  • Possible Cause 2: Low receptor expression in the cell membrane preparation.

  • Solution: Use a cell line with higher expression of the mu-opioid receptor or optimize your membrane preparation protocol.

  • Possible Cause 3: Suboptimal binding buffer conditions.

  • Solution: Optimize the pH and ionic strength of your binding buffer. Ensure all components of the buffer are compatible with the assay.

  • Possible Cause 4: Insufficient incubation time.

  • Solution: Determine the time required to reach binding equilibrium at the specific temperature and concentrations you are using.

Problem: High background in my cAMP assay.

  • Possible Cause 1: Contamination of cell cultures.

  • Solution: Regularly check cell cultures for mycoplasma or other microbial contamination.

  • Possible Cause 2: Non-specific effects of the peptide or other reagents.

  • Solution: Include appropriate controls, such as cells not expressing the receptor, to determine non-specific effects.

  • Possible Cause 3: Suboptimal concentration of forskolin or other adenylyl cyclase activators.

  • Solution: Titrate the concentration of the adenylyl cyclase activator to achieve a robust but not maximal stimulation, which will allow for the detection of inhibitory effects.

Section 3: In Vivo Experiments

Problem: Lack of analgesic effect in animal models.

  • Possible Cause 1: Incorrect dosage.

  • Solution: Perform a dose-response study to determine the optimal effective dose for your specific animal model and route of administration. Intracerebroventricular (ICV) administration of doses in the range of 0.1 to 1.0 micrograms has been shown to affect locomotor activity in rats.[1]

  • Possible Cause 2: Poor bioavailability or rapid degradation in vivo.

  • Solution: Consider the route of administration. Peptides are often susceptible to rapid degradation by proteases in the bloodstream. Intrathecal or intracerebroventricular administration can bypass the blood-brain barrier and reduce peripheral degradation. The hydrophilic nature of this compound contributes to its long duration of action.[2]

  • Possible Cause 3: The chosen pain model is not sensitive to mu-opioid agonists.

  • Solution: Ensure the selected pain model (e.g., thermal pain, inflammatory pain) is appropriate for assessing the effects of mu-opioid receptor activation.

Quantitative Data

Table 1: Receptor Binding and Functional Potency of Tyr-Arg-Phe-Lys-NH2 (this compound) and a related peptide.

PeptideReceptor SelectivityRelative Antinociceptive Potency (vs. Morphine, intrathecal)Analgesic Duration (equipotent dose)
This compound (H-Tyr-D-Arg-Phe-Lys-NH2)Potent and highly selective µ-opioid agonist14x7 hours[2]
[Dmt1]this compoundPotent and highly selective µ-opioid agonist3000x13 hours[2]

Note: Quantitative data for Tyr-Arg-Phe-Lys-NH2 can vary between different experimental setups. The data presented here are for comparative purposes.

Experimental Protocols

Protocol 1: Mu-Opioid Receptor Competition Binding Assay
  • Membrane Preparation: Prepare cell membranes from a cell line overexpressing the human mu-opioid receptor (e.g., CHO-K1 or HEK293 cells).

  • Binding Buffer: Prepare a binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2).

  • Reaction Setup: In a 96-well plate, add the following to each well:

    • 50 µL of membrane suspension.

    • 50 µL of a radiolabeled mu-opioid receptor antagonist (e.g., [3H]-naloxone or [3H]-diprenorphine) at a concentration close to its Kd.

    • 50 µL of varying concentrations of Tyr-Arg-Phe-Lys-NH2 or a control ligand.

    • For non-specific binding determination, add a high concentration of a non-labeled antagonist (e.g., 10 µM naloxone).

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters several times with ice-cold binding buffer.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and count the radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC50 value of Tyr-Arg-Phe-Lys-NH2 by non-linear regression analysis of the competition binding curve. Calculate the Ki value using the Cheng-Prusoff equation.

Protocol 2: cAMP Functional Assay
  • Cell Culture: Plate cells expressing the mu-opioid receptor in a 96-well plate and grow to near confluency.

  • Pre-treatment: Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., 100 µM IBMX) for 30 minutes to prevent cAMP degradation.

  • Agonist Treatment: Add varying concentrations of Tyr-Arg-Phe-Lys-NH2 to the wells and incubate for 15 minutes.

  • Adenylyl Cyclase Stimulation: Add a fixed concentration of an adenylyl cyclase activator (e.g., 10 µM forskolin) to all wells (except the basal control) and incubate for a further 15 minutes.

  • Cell Lysis: Terminate the reaction and lyse the cells according to the manufacturer's protocol of the chosen cAMP detection kit.

  • cAMP Detection: Measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).

  • Data Analysis: Plot the cAMP concentration against the log concentration of Tyr-Arg-Phe-Lys-NH2 to generate a dose-response curve and determine the EC50 value for the inhibition of adenylyl cyclase.

Visualizations

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Tyr-Arg-Phe-Lys-NH2 Tyr-Arg-Phe-Lys-NH2 MOR Mu-Opioid Receptor (GPCR) Tyr-Arg-Phe-Lys-NH2->MOR Binds to Tyr-Arg-Phe-Lys-NH2->MOR G_protein Gi/o Protein MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ion_Channel Ion Channels (e.g., K+, Ca2+) G_protein->Ion_Channel Modulates MAPK_Pathway MAPK/ERK Pathway G_protein->MAPK_Pathway Activates cAMP cAMP AC->cAMP Converts Cellular_Response Analgesia, Reduced Neuronal Excitability Ion_Channel->Cellular_Response Contributes to ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates PKA->Cellular_Response Leads to MAPK_Pathway->Cellular_Response Leads to

Caption: Signaling pathway of Tyr-Arg-Phe-Lys-NH2 via the mu-opioid receptor.

Troubleshooting_Workflow cluster_peptide Peptide Integrity cluster_assay Assay Conditions cluster_system Biological System start Inconsistent or Unexpected Results check_storage Check Storage & Handling Procedures start->check_storage check_solubility Assess Solubility & Precipitation check_storage->check_solubility check_degradation Verify Peptide Integrity (e.g., Mass Spec) check_solubility->check_degradation check_reagents Validate Reagent Concentrations & Quality check_degradation->check_reagents check_buffers Optimize Buffer (pH, Ionic Strength) check_reagents->check_buffers check_incubation Verify Incubation Time & Temperature check_buffers->check_incubation check_controls Review Controls (Positive, Negative, Vehicle) check_incubation->check_controls check_cells Verify Cell Line (Expression, Passage No.) check_controls->check_cells check_animal_model Assess Animal Model (Strain, Health, Pain Model) check_cells->check_animal_model end_node Resolution check_animal_model->end_node

Caption: A logical workflow for troubleshooting experimental issues.

References

Technical Support Center: Preventing Enzymatic Degradation of Tyrosyl-arginyl-phenylalanyl-lysinamide (TAPA)

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the handling and analysis of Tyrosyl-arginyl-phenylalanyl-lysinamide (TAPA). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to ensure the stability and integrity of TAPA in experimental samples.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Issue IDQuestionPossible CausesSuggested Solutions
TAPA-001My TAPA concentration is lower than expected in my plasma samples. Enzymatic Degradation: TAPA is susceptible to cleavage by proteases commonly found in plasma, such as trypsin-like and chymotrypsin-like enzymes.- Use Protease Inhibitor Cocktails: Immediately upon sample collection, add a broad-spectrum protease inhibitor cocktail. For plasma, a cocktail containing inhibitors for serine, cysteine, and metalloproteases is recommended.- Immediate Cooling: Place samples on ice immediately after collection and process them as quickly as possible.- Low-Temperature Storage: Store plasma samples at -80°C until analysis.
TAPA-002I am seeing unexpected peaks in my LC-MS analysis of TAPA. Peptide Fragments: The unexpected peaks are likely degradation products of TAPA resulting from enzymatic cleavage.- Identify Cleavage Sites: Based on the mass of the fragments, determine the likely cleavage sites. Cleavage after Arginine (Arg) or Lysine (Lys) suggests trypsin-like activity. Cleavage after Tyrosine (Tyr) or Phenylalanine (Phe) suggests chymotrypsin-like activity.- Use Specific Inhibitors: If a particular protease family is suspected, consider adding specific inhibitors (e.g., aprotinin for trypsin-like proteases, chymostatin for chymotrypsin-like proteases) to your cocktail.
TAPA-003My results are inconsistent between sample aliquots. Incomplete Inhibitor Mixing: The protease inhibitor may not have been evenly distributed throughout the sample.Freeze-Thaw Cycles: Repeatedly freezing and thawing samples can lead to degradation and variability.[1]- Thorough Mixing: Gently vortex the sample immediately after adding the protease inhibitor cocktail.- Aliquot Samples: After collection and addition of inhibitors, aliquot the sample into single-use vials to avoid freeze-thaw cycles.[2]
TAPA-004How can I confirm that the loss of TAPA is due to enzymatic activity? Lack of a control experiment. - Inactivated Plasma Control: Prepare a control sample with plasma that has been heat-inactivated (e.g., 56°C for 30 minutes) to denature endogenous proteases. Spike TAPA into this plasma and compare its stability to a sample with active plasma.- Inhibitor Control: Compare the stability of TAPA in the presence and absence of a protease inhibitor cocktail.

Frequently Asked Questions (FAQs)

1. What are the primary enzymes responsible for TAPA degradation in biological samples?

Based on its amino acid sequence (Tyr-Arg-Phe-Lys-NH2), TAPA is primarily susceptible to degradation by two major classes of proteases:

  • Trypsin-like proteases: These enzymes cleave peptide bonds at the C-terminus of basic amino acids, namely Arginine (Arg) and Lysine (Lys).[3][4][5]

  • Chymotrypsin-like proteases: These proteases preferentially cleave at the C-terminus of large hydrophobic and aromatic amino acids, such as Tyrosine (Tyr) and Phenylalanine (Phe).[6][7]

The C-terminal amide group on TAPA provides some protection against carboxypeptidases, which require a free carboxyl group for their activity.[8][9]

2. What is the most effective way to prevent TAPA degradation in plasma samples?

The most effective strategy is a multi-pronged approach:

  • Use of Protease Inhibitor Cocktails: This is the most critical step. A broad-spectrum protease inhibitor cocktail should be added to the blood collection tube immediately.[10][11]

  • Proper Sample Handling: Keep samples on ice during processing and minimize the time between collection and storage.

  • Optimal Storage Conditions: For long-term storage, samples should be kept at -80°C.[2] Avoid repeated freeze-thaw cycles by storing samples in single-use aliquots.[1][2]

3. Can I prepare my own protease inhibitor cocktail?

While commercially available cocktails are convenient and optimized, you can prepare a custom cocktail. A common formulation for plasma includes:

  • AEBSF or PMSF: For serine proteases.

  • EDTA: For metalloproteases (use an EDTA-free version if your downstream applications are sensitive to metal chelation).[12]

  • Aprotinin: A specific inhibitor for trypsin-like serine proteases.

  • Leupeptin: For some serine and cysteine proteases.

  • Pepstatin A: For aspartic proteases.

  • Chymostatin: For chymotrypsin-like proteases.

It is advisable to prepare concentrated stock solutions of the cocktail and store them at -20°C in small aliquots.[12]

4. How can I assess the stability of TAPA in my specific sample matrix?

A peptide stability assay using LC-MS is the recommended method. This involves incubating TAPA in the sample matrix (e.g., plasma) over a time course and quantifying the remaining intact peptide at each time point.[13][14][15]

Quantitative Data Summary

The following table summarizes the hypothetical stability of TAPA in human plasma under different handling and storage conditions, as determined by a time-course LC-MS analysis.

ConditionIncubation Time (hours)TAPA Remaining (%)
Room Temperature, No Inhibitors0100
145
4<10
24Not Detectable
4°C, No Inhibitors0100
185
450
2415
Room Temperature, With Protease Inhibitors0100
198
495
2480
4°C, With Protease Inhibitors0100
1>99
498
2496

Experimental Protocols

Protocol: TAPA Stability Assay in Human Plasma using LC-MS

This protocol details the steps to assess the stability of TAPA in human plasma.

  • Materials:

    • Tyrosyl-arginyl-phenylalanyl-lysinamide (TAPA) standard

    • Human plasma (with anticoagulant, e.g., EDTA)

    • Broad-spectrum protease inhibitor cocktail

    • Phosphate-buffered saline (PBS), pH 7.4

    • Acetonitrile (ACN)

    • Trifluoroacetic acid (TFA)

    • Water, LC-MS grade

    • Microcentrifuge tubes

    • LC-MS system

  • Sample Preparation: a. Thaw frozen human plasma on ice. b. Prepare a stock solution of TAPA in an appropriate solvent (e.g., water or PBS) at a concentration of 1 mg/mL. c. Prepare two sets of plasma samples:

    • Set A (No Inhibitors): Aliquot 90 µL of plasma into microcentrifuge tubes.
    • Set B (With Inhibitors): Add the protease inhibitor cocktail to the plasma according to the manufacturer's instructions. Aliquot 90 µL of the inhibitor-treated plasma into microcentrifuge tubes. d. Spike 10 µL of the TAPA stock solution into each tube to achieve a final concentration of 100 µg/mL. Gently vortex to mix.

  • Incubation: a. Incubate the tubes at the desired temperature (e.g., 37°C) in a water bath or incubator. b. At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), remove one tube from each set.

  • Sample Quenching and Protein Precipitation: a. To stop the enzymatic reaction, immediately add 200 µL of ice-cold ACN with 0.1% TFA to the 100 µL sample. b. Vortex vigorously for 30 seconds to precipitate the plasma proteins. c. Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • LC-MS Analysis: a. Carefully transfer the supernatant to a clean autosampler vial. b. Inject an appropriate volume (e.g., 10 µL) onto the LC-MS system. c. Use a suitable C18 column and a gradient elution method with mobile phases such as water with 0.1% formic acid (A) and ACN with 0.1% formic acid (B). d. Monitor the disappearance of the parent TAPA peak and the appearance of any degradation products using mass spectrometry.

  • Data Analysis: a. Calculate the peak area of the intact TAPA at each time point. b. Normalize the peak area at each time point to the peak area at time zero to determine the percentage of TAPA remaining. c. Plot the percentage of TAPA remaining versus time to determine the degradation rate.

Visualizations

TAPA_Degradation_Pathway cluster_trypsin Trypsin-like Proteases cluster_chymotrypsin Chymotrypsin-like Proteases TAPA TAPA (Tyr-Arg-Phe-Lys-NH2) Tyr_Arg Tyr-Arg TAPA->Tyr_Arg Cleavage after Arg Phe_Lys_NH2 Phe-Lys-NH2 Tyr_Arg_Phe_Lys Tyr-Arg-Phe-Lys TAPA->Tyr_Arg_Phe_Lys Cleavage after Lys NH2 NH2 Tyr Tyr TAPA->Tyr Cleavage after Tyr Arg_Phe_Lys_NH2 Arg-Phe-Lys-NH2 Tyr_Arg_Phe Tyr-Arg-Phe TAPA->Tyr_Arg_Phe Cleavage after Phe Lys_NH2 Lys-NH2

Caption: Enzymatic degradation pathway of TAPA.

TAPA_Stability_Workflow start Start: Plasma Sample Collection add_inhibitors Add Protease Inhibitors start->add_inhibitors spike_tapa Spike with TAPA add_inhibitors->spike_tapa incubate Incubate at 37°C spike_tapa->incubate time_points Collect Samples at Time Points (0, 1, 4, 24h) incubate->time_points quench Quench Reaction & Precipitate Proteins (Ice-cold ACN with TFA) time_points->quench centrifuge Centrifuge quench->centrifuge analyze Analyze Supernatant by LC-MS centrifuge->analyze end End: Determine Degradation Rate analyze->end

Caption: Workflow for TAPA stability assay.

Troubleshooting_Tree start Low TAPA Recovery? check_inhibitors Used Protease Inhibitors? start->check_inhibitors Yes add_inhibitors Add Broad-Spectrum Protease Inhibitors start->add_inhibitors No check_inhibitors->add_inhibitors No check_temp Immediate Cooling & -80°C Storage? check_inhibitors->check_temp Yes improve_handling Improve Sample Handling: Keep on ice, store at -80°C check_temp->improve_handling No check_aliquots Aliquoted Samples? check_temp->check_aliquots Yes aliquot Aliquot to Avoid Freeze-Thaw Cycles check_aliquots->aliquot No further_investigation Further Investigation: - Run control experiments - Identify degradation products check_aliquots->further_investigation Yes

Caption: Troubleshooting decision tree for TAPA degradation.

References

How to improve signal-to-noise ratio in assays using Tyr-Arg-Phe-Lys-NH2

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the tetrapeptide Tyr-Arg-Phe-Lys-NH₂ (also known as DALDA), a potent and selective µ-opioid receptor agonist. Our goal is to help you improve the signal-to-noise ratio in your assays and obtain reliable, high-quality data.

Frequently Asked Questions (FAQs)

Q1: What are the common assays used to study the activity of Tyr-Arg-Phe-Lys-NH₂?

A1: Tyr-Arg-Phe-Lys-NH₂ is primarily studied using assays that investigate its interaction with the µ-opioid receptor and its downstream effects. The most common assays include:

  • Radioligand Binding Assays: These assays measure the direct binding of a radiolabeled ligand to the µ-opioid receptor and how Tyr-Arg-Phe-Lys-NH₂ competes with this binding. This helps determine the affinity (Ki) of the peptide for the receptor.

  • G-Protein Coupled Receptor (GPCR) Functional Assays: Since the µ-opioid receptor is a GPCR, its activation by Tyr-Arg-Phe-Lys-NH₂ can be measured through various functional assays, including:

    • cAMP (Cyclic Adenosine Monophosphate) Assays: Activation of the µ-opioid receptor typically leads to a decrease in intracellular cAMP levels.

    • BRET (Bioluminescence Resonance Energy Transfer) and FRET (Förster Resonance Energy Transfer) Assays: These assays can monitor the interaction between the receptor and downstream signaling proteins like β-arrestin upon agonist binding.

  • Norepinephrine Uptake Assays: Tyr-Arg-Phe-Lys-NH₂ has been shown to have a dual action, which includes the inhibition of norepinephrine uptake. Therefore, assays measuring the uptake of radiolabeled norepinephrine into synaptosomes or cells expressing the norepinephrine transporter (NET) can be used to characterize this activity.

Q2: What is non-specific binding and how does it affect my signal-to-noise ratio?

A2: Non-specific binding refers to the binding of a ligand, such as Tyr-Arg-Phe-Lys-NH₂, to sites other than the target receptor. This can include binding to the assay plate, filter membranes, or other proteins in the sample. High non-specific binding increases the background signal, which in turn decreases the signal-to-noise ratio, making it difficult to distinguish the specific signal from the noise. In many assay systems, non-specific binding should ideally be less than 20% of the total binding to ensure data quality.[1]

Q3: How can I determine the optimal concentration of Tyr-Arg-Phe-Lys-NH₂ to use in my assay?

A3: The optimal concentration will depend on the specific assay and the desired outcome. For binding assays, a concentration range that spans the expected dissociation constant (Kd) or inhibition constant (Ki) is typically used to generate a dose-response curve. For functional assays, a concentration range that elicits a measurable physiological response, from minimal to maximal effect, should be determined through pilot experiments.

Q4: What are the key signaling pathways activated by Tyr-Arg-Phe-Lys-NH₂ binding to the µ-opioid receptor?

A4: Upon binding to the µ-opioid receptor, Tyr-Arg-Phe-Lys-NH₂ initiates a cascade of intracellular signaling events. The primary pathway involves the activation of inhibitory G-proteins (Gi/o). This leads to the inhibition of adenylyl cyclase, resulting in decreased cAMP levels. The dissociated Gβγ subunits can also activate G-protein-coupled inwardly rectifying potassium (GIRK) channels and inhibit voltage-gated calcium channels. Additionally, agonist binding can lead to the recruitment of β-arrestin, which is involved in receptor desensitization and internalization.

Troubleshooting Guides

This section provides solutions to common problems encountered during assays with Tyr-Arg-Phe-Lys-NH₂.

Issue 1: High Background Signal in Radioligand Binding Assays

A high background signal can be caused by excessive non-specific binding of the radioligand or the peptide.

Potential Cause Troubleshooting Step Expected Outcome
Suboptimal Buffer Composition Add a carrier protein like Bovine Serum Albumin (BSA) at 0.1-1% to the binding buffer to block non-specific binding sites.Reduction in non-specific binding to assay tubes and filters.
Include a low concentration of a non-ionic detergent (e.g., 0.01-0.1% Tween-20 or Triton X-100) in the wash buffer to reduce hydrophobic interactions.Decreased background signal by minimizing non-specific adherence of the peptide and radioligand.
Inadequate Washing Steps Increase the number of washes (from 3 to 5) and the volume of wash buffer.More effective removal of unbound radioligand, leading to a lower background.
Increase the duration of each wash step to allow for more complete removal of non-specific binders.Improved signal-to-noise ratio.
Inappropriate Filter Material Test different filter types (e.g., glass fiber vs. polyethyleneimine-treated filters). Peptides can adhere non-specifically to certain filter materials.Identification of a filter material with lower non-specific binding for the specific peptide and radioligand.
High Radioligand Concentration Use a radioligand concentration at or below its Kd value for competition assays.Minimized non-specific binding, as it is often proportional to the radioligand concentration.
Issue 2: Low Signal or Poor Signal-to-Noise Ratio in GPCR Functional Assays (e.g., BRET/FRET, cAMP)

A weak signal or a high background can make it difficult to detect the effects of Tyr-Arg-Phe-Lys-NH₂.

Potential Cause Troubleshooting Step Expected Outcome
Suboptimal Cell Density Optimize the number of cells seeded per well. Too few cells will result in a weak signal, while too many can lead to high background and artifacts.A clear and robust signal window with a low background.
Incorrect Incubation Time Perform a time-course experiment to determine the optimal incubation time for agonist stimulation. The peak response can vary depending on the specific signaling pathway being measured.Capturing the maximal signal for the agonist-induced response.
Inappropriate Buffer Conditions Ensure the assay buffer maintains a stable pH and contains the necessary ions for receptor function. For example, sodium ions can affect the binding of some GPCR ligands.Improved receptor stability and function, leading to a more robust signal.
Low Receptor Expression If using a transient transfection system, optimize the amount of plasmid DNA and transfection reagent used.Increased receptor expression levels, resulting in a stronger signal.
High Background from BRET/FRET Donor/Acceptor Optimize the ratio of donor and acceptor plasmids during transfection to maximize the specific signal while minimizing background from random interactions.An improved signal-to-noise ratio in BRET/FRET assays.
Issue 3: High Variability in Norepinephrine Uptake Assays

Inconsistent results can arise from several factors related to the assay protocol and sample handling.

Potential Cause Troubleshooting Step Expected Outcome
Inconsistent Cell/Synaptosome Plating Ensure a homogenous cell or synaptosome suspension before plating and use calibrated pipettes for accurate dispensing.Reduced well-to-well variability in the assay.
Suboptimal Incubation Temperature Maintain a consistent and optimal temperature (typically 37°C) during the uptake assay, as transporter activity is temperature-dependent.More reproducible uptake rates and reduced variability between experiments.
Peptide Degradation Include protease inhibitors in the assay buffer to prevent the degradation of Tyr-Arg-Phe-Lys-NH₂.More accurate determination of the inhibitory potency of the peptide.
Inadequate Mixing Gently mix the assay plate after the addition of reagents to ensure a uniform distribution of the peptide and radiolabeled norepinephrine.Improved consistency of results across the plate.

Experimental Protocols

Radioligand Competition Binding Assay

This protocol is a general guideline for determining the binding affinity of Tyr-Arg-Phe-Lys-NH₂ to the µ-opioid receptor.

  • Membrane Preparation: Prepare cell membranes from cells stably expressing the human µ-opioid receptor.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂ and 0.1% BSA.

  • Radioligand: Use a suitable µ-opioid receptor radioligand (e.g., [³H]DAMGO) at a concentration at or below its Kd.

  • Competitor: Prepare serial dilutions of Tyr-Arg-Phe-Lys-NH₂ in assay buffer.

  • Incubation: In a 96-well plate, combine the cell membranes, radioligand, and competitor (or buffer for total binding). For non-specific binding, add a high concentration of a non-labeled µ-opioid agonist (e.g., 10 µM DAMGO).

  • Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter pre-soaked in 0.5% polyethyleneimine to separate bound from free radioligand.

  • Washing: Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

  • Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of Tyr-Arg-Phe-Lys-NH₂ and fit the data to a one-site competition model to determine the IC₅₀ and Ki values.

Visualizations

Signaling Pathway of the µ-Opioid Receptor

mu_opioid_receptor_pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Tyr-Arg-Phe-Lys-NH2 Tyr-Arg-Phe-Lys-NH₂ MOR µ-Opioid Receptor Tyr-Arg-Phe-Lys-NH2->MOR Binds to G_protein Gi/o Protein (αβγ) MOR->G_protein Activates beta_arrestin β-Arrestin MOR->beta_arrestin Recruits G_alpha Gαi/o G_protein->G_alpha G_betagamma Gβγ G_protein->G_betagamma AC Adenylyl Cyclase cAMP ↓ cAMP AC->cAMP G_alpha->AC Inhibits GIRK ↑ GIRK Channel Activity G_betagamma->GIRK Ca_channel ↓ Ca²⁺ Channel Activity G_betagamma->Ca_channel Internalization Receptor Internalization beta_arrestin->Internalization

Caption: Signaling cascade initiated by Tyr-Arg-Phe-Lys-NH₂ binding to the µ-opioid receptor.

Experimental Workflow: Radioligand Binding Assay

radioligand_binding_workflow start Start prep_membranes Prepare Cell Membranes with µ-Opioid Receptors start->prep_membranes setup_assay Set up 96-well plate: - Membranes - Radioligand - Tyr-Arg-Phe-Lys-NH₂ (or control) prep_membranes->setup_assay incubate Incubate to Reach Equilibrium setup_assay->incubate filter Filter to Separate Bound and Free Ligand incubate->filter wash Wash Filters filter->wash count Scintillation Counting wash->count analyze Data Analysis: Calculate Ki count->analyze end End analyze->end

Caption: Workflow for a radioligand competition binding assay.

Troubleshooting Logic: High Non-Specific Binding

high_nsb_troubleshooting start High Non-Specific Binding Observed check_buffer Is Buffer Optimized? start->check_buffer optimize_buffer Add Carrier Protein (BSA) and/or Detergent (Tween-20) check_buffer->optimize_buffer No check_washing Are Washing Steps Sufficient? check_buffer->check_washing Yes re_evaluate Re-evaluate Non-Specific Binding optimize_buffer->re_evaluate increase_washing Increase Number and Volume of Washes check_washing->increase_washing No check_filters Is Filter Material Appropriate? check_washing->check_filters Yes increase_washing->re_evaluate test_filters Test Different Filter Types check_filters->test_filters No check_filters->re_evaluate Yes test_filters->re_evaluate

Caption: Logical steps for troubleshooting high non-specific binding.

References

Common pitfalls to avoid when working with Tyrosyl-arginyl-phenylalanyl-lysinamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the tetrapeptide Tyrosyl-arginyl-phenylalanyl-lysinamide (DALDA).

Frequently Asked Questions (FAQs)

Q1: What is Tyrosyl-arginyl-phenylalanyl-lysinamide (this compound)?

Tyrosyl-arginyl-phenylalanyl-lysinamide, abbreviated as this compound (H-Tyr-D-Arg-Phe-Lys-NH₂), is a potent and highly selective µ-opioid receptor agonist. It is a synthetic tetrapeptide that carries a 3+ charge at physiological pH.[1] this compound and its analogs are of interest as drug candidates for intrathecal analgesia due to their high antinociceptive potency and long duration of action.[1]

Q2: What are the basic physicochemical properties of this compound?

PropertyValue / InformationSource
Sequence Tyr-D-Arg-Phe-Lys-NH₂[1]
Charge (Physiological pH) 3+[1]
Synthesis Typically synthesized via Solid-Phase Peptide Synthesis (SPPS).[2]
Purification Commonly purified using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[2][3]
Analysis Characterized by Mass Spectrometry (MS) and Tandem MS (MS/MS) for sequence confirmation.[4][5][4][5]

Q3: How does C-terminal amidation with lysinamide affect the peptide's properties?

C-terminal amidation, in general, neutralizes the negative charge of the C-terminal carboxylic acid. This modification can increase the peptide's stability against enzymatic degradation by exopeptidases and can also influence its biological activity and receptor binding affinity. For this compound, the C-terminal lysinamide contributes to its overall positive charge and likely plays a role in its interaction with the µ-opioid receptor.

Troubleshooting Guides

Solubility Issues

Problem: My lyophilized this compound peptide won't dissolve.

Solution:

The solubility of peptides is highly dependent on their amino acid composition and the pH of the solvent. This compound, with two basic residues (Arginine and Lysine), is expected to be more soluble in acidic solutions.

Troubleshooting Steps:

  • Start with Distilled Water: For a small test amount of the peptide, attempt to dissolve it in sterile, distilled water.

  • Acidic Buffer: If insoluble in water, try a dilute acidic solution, such as 0.1% acetic acid or 0.1% trifluoroacetic acid (TFA) in water. The positive charges on the Arg and Lys side chains will be fully protonated, which generally improves solubility.

  • Sonication: Gentle sonication can help to break up aggregates and improve dissolution.[6]

  • Organic Solvents: If the peptide still does not dissolve, which is less likely for this charged peptide, a small amount of an organic solvent like DMSO, DMF, or acetonitrile can be used to first dissolve the peptide, followed by dilution with an aqueous buffer. Always consider the compatibility of the organic solvent with your downstream experiments.

Synthesis and Purification Problems

Problem: I am encountering issues during the solid-phase peptide synthesis (SPPS) of this compound.

Common Pitfalls in SPPS of Arginine-Containing Peptides:

  • Incomplete Coupling of Arginine: The bulky guanidinium side chain of arginine, even when protected, can sterically hinder the coupling reaction.[7]

    • Solution: Employ a double coupling strategy for the arginine residue to ensure complete incorporation.[7] Using highly efficient coupling reagents like HCTU or PyBOP can also improve coupling efficiency.

  • Side Reactions with Arginine: The guanidinium group can undergo side reactions, such as lactam formation.

    • Solution: Use appropriate side-chain protecting groups for arginine, such as Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl), to minimize side reactions.[8]

  • Aspartimide Formation: Although not present in this compound, if designing analogs with Aspartic Acid, be aware of the potential for aspartimide formation, a common side reaction in SPPS.[7]

Problem: My crude this compound peptide shows multiple peaks on RP-HPLC after cleavage.

Solution:

This is common after SPPS and cleavage. The additional peaks can correspond to deletion sequences (peptides missing one or more amino acids), truncated sequences, or peptides with remaining protecting groups.

Troubleshooting HPLC Purification:

  • Optimize the Gradient: A shallow gradient of the organic solvent (e.g., acetonitrile) will provide better resolution of closely eluting impurities.[9]

  • Column Selection: A C18 column is a standard choice for peptide purification. The selection of pore size (e.g., 100 Å or 300 Å) can also impact separation.

  • pH of the Mobile Phase: Using a low pH mobile phase (e.g., with 0.1% TFA) will ensure that the peptide is fully protonated and interacts well with the stationary phase.

  • Fraction Collection and Analysis: Collect small fractions and analyze them by analytical HPLC or mass spectrometry to identify the fractions containing the pure desired peptide.[3]

Aggregation

Problem: I suspect my this compound solution is forming aggregates.

Background:

Peptides containing aromatic residues like Phenylalanine and Tyrosine can be prone to aggregation through π-π stacking interactions.

Detection and Mitigation:

  • Visual Inspection: Aggregation can sometimes be observed as cloudiness or precipitation in the solution.

  • UV-Vis Spectroscopy: An increase in absorbance at around 340-400 nm can indicate light scattering due to aggregation.

  • Thioflavin T (ThT) Assay: This fluorescent dye binds to amyloid-like fibrillar aggregates, resulting in a significant increase in fluorescence intensity.[10]

  • Prevention:

    • Store peptide solutions at low concentrations.

    • Avoid repeated freeze-thaw cycles.

    • Consider the use of aggregation-disrupting agents if compatible with your experiment.

Stability and Degradation

Problem: I am concerned about the stability of my this compound peptide in solution.

Potential Degradation Pathways:

  • Enzymatic Degradation: Peptidases in biological samples can cleave the peptide bonds. The D-amino acid (D-Arg) at the second position is designed to increase resistance to enzymatic degradation.

  • Chemical Degradation:

    • Oxidation: The Tyrosine residue can be susceptible to oxidation.

    • Deamidation: While less common for C-terminal amides, internal asparagine or glutamine residues (not present in this compound) are prone to deamidation.

Stability Assessment:

  • RP-HPLC: Monitor the appearance of new peaks over time, which may indicate degradation products.

  • Mass Spectrometry: Detect changes in the molecular weight of the peptide.

Storage Recommendations:

  • Lyophilized Powder: Store at -20°C or -80°C for long-term stability.

  • In Solution: Prepare fresh solutions for each experiment if possible. If storage is necessary, aliquot the solution to avoid repeated freeze-thaw cycles and store at -80°C.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of this compound (Fmoc/tBu Strategy)

This protocol is a general guideline and may require optimization.

  • Resin Selection: Start with a Rink Amide resin to obtain the C-terminal amide.

  • First Amino Acid Coupling (Lysine):

    • Swell the resin in DMF.

    • Deprotect the Fmoc group on the resin using 20% piperidine in DMF.

    • Couple Fmoc-Lys(Boc)-OH using a coupling agent like HCTU or HATU in the presence of a base such as DIPEA.

  • Chain Elongation (Phe, D-Arg, Tyr):

    • Repeat the deprotection and coupling steps for each subsequent amino acid: Fmoc-Phe-OH, Fmoc-D-Arg(Pbf)-OH, and Boc-Tyr(tBu)-OH.

    • Note: Use a double coupling step for Fmoc-D-Arg(Pbf)-OH to ensure complete reaction.

  • Cleavage and Deprotection:

    • Wash the resin thoroughly with DCM.

    • Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.

  • Precipitation and Purification:

    • Precipitate the crude peptide in cold diethyl ether.

    • Centrifuge to collect the peptide pellet.

    • Purify the crude peptide by RP-HPLC.

    • Lyophilize the pure fractions to obtain the final product.

Protocol 2: Enzymatic Degradation Assay
  • Prepare Peptide Solution: Dissolve this compound in a biologically relevant buffer (e.g., PBS, pH 7.4) at a known concentration.

  • Incubation with Enzyme: Incubate the peptide solution with a relevant protease (e.g., trypsin, chymotrypsin, or a tissue homogenate) at 37°C.

  • Time Points: Take aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).

  • Stop Reaction: Quench the enzymatic reaction by adding an acid (e.g., TFA) or by heat inactivation.

  • Analysis: Analyze the samples by RP-HPLC or LC-MS to monitor the decrease in the parent peptide peak and the appearance of degradation products.

Visualizations

experimental_workflow cluster_synthesis Solid-Phase Peptide Synthesis cluster_purification Purification & Analysis cluster_characterization Characterization s1 Resin Preparation s2 Fmoc Deprotection s1->s2 s3 Amino Acid Coupling s2->s3 s4 Repeat for each Amino Acid s3->s4 p1 Cleavage from Resin s4->p1 p2 Crude Peptide Precipitation p1->p2 p3 RP-HPLC Purification p2->p3 p4 Mass Spectrometry Analysis p3->p4 c1 Solubility Testing p4->c1 c2 Stability Assay p4->c2 c3 Biological Activity Assay p4->c3

Figure 1. General experimental workflow for this compound.

troubleshooting_synthesis start SPPS Issue q1 Incomplete Coupling? start->q1 a1 Double Couple Arginine Use high-efficiency coupling reagents q1->a1 Yes q2 Side Reactions? q1->q2 No a1->q2 a2 Use appropriate side-chain protecting groups (e.g., Pbf) q2->a2 Yes q3 Multiple Peaks in HPLC? q2->q3 No a2->q3 a3 Optimize HPLC gradient Collect and analyze fractions q3->a3 Yes end Successful Synthesis q3->end No a3->end

Figure 2. Troubleshooting logic for this compound synthesis.

mu_opioid_pathway This compound This compound MOR μ-Opioid Receptor (GPCR) This compound->MOR Gi Gi Protein Activation MOR->Gi AC Adenylyl Cyclase Gi->AC Ca ↓ Ca²⁺ Influx (Voltage-gated Ca²⁺ channels) Gi->Ca K ↑ K⁺ Efflux (GIRK channels) Gi->K cAMP ↓ cAMP AC->cAMP Neuron Neuronal Hyperpolarization ↓ Neurotransmitter Release Ca->Neuron K->Neuron Analgesia Analgesia Neuron->Analgesia

Figure 3. Simplified signaling pathway of this compound via the µ-opioid receptor.

References

Quality control and purity assessment of synthetic Tyr-Arg-Phe-Lys-NH2

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the quality control and purity assessment of the synthetic tetrapeptide Tyr-Arg-Phe-Lys-NH₂.

Frequently Asked Questions (FAQs)

Q1: What is Tyr-Arg-Phe-Lys-NH₂?

Tyr-Arg-Phe-Lys-NH₂, also known as DALDA, is a synthetic tetrapeptide and a potent and highly selective µ-opioid receptor agonist.[1][2] It is an analog of the N-terminal tetrapeptide segment of dermorphin.[3] Due to the D-Alanine at the second position in its sequence, it is relatively stable against enzymatic degradation by aminopeptidases.[3]

Q2: What are the critical quality attributes for synthetic Tyr-Arg-Phe-Lys-NH₂?

The critical quality attributes for ensuring the reliability of your experimental results include:

  • Purity: The percentage of the target peptide in the final product, typically assessed by High-Performance Liquid Chromatography (HPLC).

  • Identity: Confirmation of the correct amino acid sequence and molecular weight, usually determined by Mass Spectrometry (MS).

  • Peptide Content: The actual amount of peptide in the lyophilized powder, which can be determined by Amino Acid Analysis (AAA).

  • Absence of Impurities: Minimizing process-related and degradation impurities.

Q3: What are the common impurities I should be aware of when working with synthetic peptides like Tyr-Arg-Phe-Lys-NH₂?

Synthetic peptides can contain various impurities arising from the synthesis process or subsequent handling and storage. Common impurities include:

  • Deletion sequences: Peptides missing one or more amino acids.[4]

  • Insertion sequences: Peptides with an extra amino acid.[4]

  • Truncated sequences: Incomplete peptide chains.

  • Incompletely deprotected sequences: Peptides with protecting groups still attached to amino acid side chains.

  • Oxidized peptides: Particularly susceptible amino acids like Tyrosine can become oxidized.[4]

  • Deamidated peptides: While this peptide does not contain Asparagine or Glutamine, deamidation is a common issue in other peptides.

  • Residual solvents and reagents: Such as trifluoroacetic acid (TFA) used during purification.

Q4: How should I properly store and handle my Tyr-Arg-Phe-Lys-NH₂ sample?

For long-term storage, lyophilized Tyr-Arg-Phe-Lys-NH₂ should be stored at -20°C or colder. For short-term use, it can be stored at 2-8°C. Once reconstituted in a solvent, it is recommended to aliquot the solution and store it at -20°C or -80°C to avoid repeated freeze-thaw cycles. The choice of solvent will depend on the specific experimental requirements, but sterile, purified water or a buffer solution is commonly used.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the quality control and purity assessment of Tyr-Arg-Phe-Lys-NH₂.

Problem Potential Cause Recommended Solution
HPLC: Multiple Peaks Observed The sample may contain impurities such as deletion or truncated sequences.Perform Mass Spectrometry (MS) on the individual peaks to identify their molecular weights and determine the nature of the impurities.
The peptide may have oxidized during storage or handling.Use fresh sample or ensure proper storage conditions. MS analysis can confirm the presence of oxidized species (mass increase of 16 Da for each oxidation).
HPLC: Broad or Tailing Peaks Suboptimal HPLC conditions (e.g., mobile phase, gradient, column).Optimize the HPLC method. Try a different column or adjust the mobile phase composition and gradient. The use of ion-pairing agents like TFA is common, but formic acid can be a more MS-friendly alternative.[2]
The peptide is aggregating.Dissolve the peptide in a solvent known to reduce aggregation, such as those containing a small amount of organic solvent or a chaotropic agent, if compatible with your downstream application.
MS: Observed Mass Does Not Match Theoretical Mass The peptide has undergone modification (e.g., oxidation, deamidation).Check for expected mass shifts. For example, oxidation of Tyrosine would add 16 Da to the molecular weight.
The instrument is not properly calibrated.Calibrate the mass spectrometer using a known standard.
The peptide is forming adducts with salts (e.g., Na+, K+).This is common in mass spectrometry. Look for peaks corresponding to [M+Na]+ and [M+K]+ in addition to the protonated molecule [M+H]+.
Amino Acid Analysis: Incorrect Amino Acid Ratios Incomplete hydrolysis of the peptide.Ensure the hydrolysis conditions (e.g., acid concentration, temperature, time) are sufficient for complete cleavage of all peptide bonds.
Degradation of certain amino acids during hydrolysis.Some amino acids, like Tyrosine, can be partially degraded during acid hydrolysis. Use appropriate protection methods or correction factors if high accuracy is required.
The sample is impure.The presence of other peptides or amino acid-containing impurities will affect the final ratios. Correlate AAA results with HPLC purity data.

Experimental Protocols

Purity Assessment by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

This protocol provides a general method for assessing the purity of Tyr-Arg-Phe-Lys-NH₂. Optimization may be required based on the specific HPLC system and column used.

Materials:

  • Tyr-Arg-Phe-Lys-NH₂ sample

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in acetonitrile

  • Sample Preparation:

    • Dissolve the lyophilized peptide in Mobile Phase A to a final concentration of 1 mg/mL.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: C18 reverse-phase

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 214 nm and 280 nm

    • Injection Volume: 20 µL

    • Gradient:

      • 0-5 min: 5% B

      • 5-25 min: 5% to 65% B (linear gradient)

      • 25-30 min: 65% to 95% B

      • 30-35 min: 95% B

      • 35-40 min: 95% to 5% B

      • 40-45 min: 5% B (column re-equilibration)

  • Data Analysis:

    • Integrate the peak areas in the chromatogram.

    • Calculate the purity as the percentage of the main peak area relative to the total area of all peaks.

Identity Confirmation by Mass Spectrometry (MS)

This protocol outlines a general procedure for confirming the molecular weight of Tyr-Arg-Phe-Lys-NH₂ using electrospray ionization mass spectrometry (ESI-MS).

Materials:

  • Tyr-Arg-Phe-Lys-NH₂ sample (can be the same solution prepared for HPLC)

  • Mass spectrometer with an ESI source

Procedure:

  • Sample Infusion:

    • Infuse the sample solution directly into the mass spectrometer or analyze the eluent from the HPLC system.

  • MS Parameters (Example):

    • Ionization Mode: Positive

    • Capillary Voltage: 3.5 kV

    • Cone Voltage: 30 V

    • Source Temperature: 120°C

    • Desolvation Temperature: 350°C

    • Scan Range: m/z 100-1000

  • Data Analysis:

    • The theoretical monoisotopic mass of Tyr-Arg-Phe-Lys-NH₂ (C₃₀H₄₅N₉O₅) is approximately 627.35 Da.

    • Look for the protonated molecule [M+H]⁺ at m/z 628.36 and potentially the doubly charged ion [M+2H]²⁺ at m/z 314.68.

    • Tandem MS (MS/MS) can be performed on the parent ion to confirm the amino acid sequence through fragmentation analysis.[1][5]

Peptide Quantification by Amino Acid Analysis (AAA)

This protocol describes a standard method for determining the amino acid composition and quantifying the peptide content.

Materials:

  • Tyr-Arg-Phe-Lys-NH₂ sample

  • 6 M Hydrochloric acid (HCl)

  • Amino acid standards

  • Derivatization reagent (e.g., phenyl isothiocyanate - PITC)

  • Amino acid analyzer or HPLC system with a fluorescence or UV detector

Procedure:

  • Acid Hydrolysis:

    • Accurately weigh a small amount of the lyophilized peptide.

    • Place the sample in a hydrolysis tube and add 6 M HCl.

    • Seal the tube under vacuum and heat at 110°C for 24 hours.[6]

  • Derivatization:

    • After hydrolysis, evaporate the HCl under vacuum.

    • Reconstitute the dried hydrolysate in a suitable buffer.

    • Derivatize the free amino acids with a reagent like PITC according to the manufacturer's protocol.

  • Chromatographic Analysis:

    • Analyze the derivatized amino acids by reverse-phase HPLC.

    • Separate the derivatized amino acids using a gradient elution.

  • Data Analysis:

    • Identify and quantify each amino acid by comparing the retention times and peak areas to those of the amino acid standards.

    • The expected molar ratio for Tyr-Arg-Phe-Lys-NH₂ is 1:1:1:1.

    • Calculate the net peptide content by comparing the measured amount of each amino acid to the initial weight of the lyophilized sample, accounting for the molecular weight of the peptide and the individual amino acids.

Data Presentation

Table 1: Theoretical and Observed Masses for Tyr-Arg-Phe-Lys-NH₂

SpeciesTheoretical m/zObserved m/z (Example)
[M+H]⁺628.36628.4
[M+2H]²⁺314.68314.7
[M+Na]⁺650.34650.3

Table 2: Example Amino Acid Analysis Results

Amino AcidExpected Molar RatioObserved Molar Ratio (Example)
Tyrosine (Tyr)1.00.95
Arginine (Arg)1.01.02
Phenylalanine (Phe)1.01.00
Lysine (Lys)1.00.98

Visualizations

Experimental_Workflow cluster_synthesis Peptide Synthesis & Purification cluster_qc Quality Control Synthesis Solid-Phase Peptide Synthesis Cleavage Cleavage from Resin Synthesis->Cleavage Purification Preparative HPLC Cleavage->Purification Lyophilization Lyophilization Purification->Lyophilization Purity Purity Assessment (RP-HPLC) Lyophilization->Purity Identity Identity Confirmation (MS) Lyophilization->Identity Quantification Quantification (AAA) Lyophilization->Quantification Pass Meets Specifications Purity->Pass Fail Fails Specifications Purity->Fail Identity->Pass Identity->Fail Quantification->Pass Quantification->Fail Pass->Pass Pass->Fail

Caption: Quality control workflow for synthetic Tyr-Arg-Phe-Lys-NH₂.

Signaling_Pathway cluster_receptor Cell Membrane cluster_gprotein G-Protein Signaling cluster_downstream Downstream Effects Peptide Tyr-Arg-Phe-Lys-NH₂ (Agonist) MOR µ-Opioid Receptor (GPCR) Peptide->MOR Binds to G_protein Gi/o Protein MOR->G_protein Activates G_alpha Gαi/o G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase G_alpha->AC Inhibits K_channel K+ Channel Activation G_beta_gamma->K_channel Ca_channel Ca2+ Channel Inhibition G_beta_gamma->Ca_channel Inhibits MAPK MAPK Pathway Activation G_beta_gamma->MAPK cAMP ↓ cAMP AC->cAMP Analgesia Analgesia cAMP->Analgesia K_channel->Analgesia Ca_channel->Analgesia MAPK->Analgesia

Caption: Simplified µ-opioid receptor signaling pathway for Tyr-Arg-Phe-Lys-NH₂.

References

Technical Support Center: Investigating Potential Off-Target Effects of Tyrosyl-arginyl-phenylalanyl-lysinamide (DALDA)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for investigating the potential off-target effects of the synthetic opioid peptide, Tyrosyl-arginyl-phenylalanyl-lysinamide, commonly known as DALDA.

Frequently Asked Questions (FAQs)

Q1: What is Tyrosyl-arginyl-phenylalanyl-lysinamide (this compound) and what is its primary target?

Tyrosyl-arginyl-phenylalanyl-lysinamide (H-Tyr-D-Arg-Phe-Lys-NH2), or this compound, is a potent and highly selective mu-opioid receptor (MOR) agonist. The mu-opioid receptor is a G-protein coupled receptor (GPCR) that is the primary target for opioid analgesics and is involved in modulating pain pathways in the central and peripheral nervous systems.[1]

Q2: What are the known off-target effects of this compound?

Q3: Why is it important to investigate the off-target effects of a peptide like this compound?

Investigating off-target effects is crucial for several reasons:

  • Safety and Toxicity: Off-target interactions are a major cause of adverse drug reactions and toxicity. Early identification of these liabilities can prevent costly failures in later stages of drug development.

  • Mechanism of Action: Understanding the full pharmacological profile of a compound can help to elucidate its complete mechanism of action, including any polypharmacology that may contribute to its therapeutic effects or side effects.

  • Lead Optimization: Identifying off-target activities early allows for the rational design of more selective analogs, improving the overall safety and efficacy profile of a drug candidate.

Q4: What are the initial steps to assess the potential off-target profile of this compound?

A tiered approach is recommended:

  • In Silico Profiling: Computational methods can predict potential off-target interactions based on the structure of this compound and its similarity to known ligands for other receptors.

  • Primary Screening: A broad panel of in vitro binding assays against a diverse set of receptors, ion channels, and enzymes should be conducted. This is often referred to as a safety pharmacology panel.

  • Functional Follow-up: Any significant binding interactions ("hits") from the primary screen should be further investigated in functional assays to determine if the binding results in agonism, antagonism, or inverse agonism.

Troubleshooting Guides for Off-Target Effect Investigation

Radioligand Binding Assays

Radioligand binding assays are a common method to screen for off-target binding. These assays measure the ability of the test compound (this compound) to displace a radiolabeled ligand from a specific receptor.

Experimental Protocol: Competitive Radioligand Binding Assay

  • Preparation of Membranes: Prepare cell membranes from a cell line recombinantly expressing the target receptor of interest.

  • Assay Buffer: Use an appropriate buffer system for the specific receptor being tested.

  • Incubation: In a microplate, incubate the cell membranes with a fixed concentration of a suitable radioligand and varying concentrations of the test compound (this compound).

  • Separation: Separate the bound from the unbound radioligand by rapid filtration through a glass fiber filter mat.

  • Detection: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which can then be converted to a Ki (inhibition constant).

Troubleshooting Common Issues:

Problem Possible Cause Solution
High Non-Specific Binding Radioligand concentration is too high.Optimize the radioligand concentration to be at or below its Kd value.
Insufficient washing of filters.Increase the number and volume of washes.
Filter type is not optimal.Test different types of filter mats (e.g., with different pretreatments).
Low or No Specific Binding Low receptor expression in the membrane preparation.Use a cell line with higher receptor expression or increase the amount of membrane protein per well.
Inactive radioligand.Check the age and storage conditions of the radioligand.
Incorrect assay buffer composition (e.g., pH, ionic strength).Verify and optimize the assay buffer components for the specific receptor.
High Variability Between Replicates Inconsistent pipetting.Use calibrated pipettes and ensure proper mixing.
Incomplete filtration.Ensure a good seal on the filtration manifold and that all wells are aspirated completely.
Edge effects in the microplate.Avoid using the outer wells of the plate or use sealant strips.
Functional Assays for GPCRs

If a binding "hit" is identified, functional assays are necessary to determine the nature of the interaction. For GPCRs like the mu-opioid receptor, common functional assays include cAMP and β-arrestin recruitment assays.

This assay measures the modulation of intracellular cyclic adenosine monophosphate (cAMP) levels, a key second messenger in many GPCR signaling pathways.

Experimental Protocol: cAMP Accumulation Assay

  • Cell Culture: Culture cells expressing the target receptor in a suitable microplate.

  • Compound Incubation: Pre-incubate the cells with varying concentrations of the test compound (this compound).

  • Stimulation: For Gi-coupled receptors, stimulate the cells with an appropriate concentration of forskolin (an adenylyl cyclase activator) in the presence of the test compound. For Gs-coupled receptors, the test compound is added directly.

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, ELISA, or luminescence-based).

  • Data Analysis: Plot the cAMP concentration against the logarithm of the test compound concentration to determine the EC50 (for agonists) or IC50 (for antagonists).

Troubleshooting Common Issues:

Problem Possible Cause Solution
High Basal cAMP Levels Constitutive receptor activity.Use a cell line with lower receptor expression or test for inverse agonist activity.[1]
Presence of endogenous agonists in the serum.Serum-starve the cells for a period before the assay.[1]
Low Signal-to-Background Ratio Low receptor expression or coupling efficiency.Use a cell line with higher receptor expression or a different cell background.
Phosphodiesterase activity degrading cAMP.Include a phosphodiesterase inhibitor (e.g., IBMX) in the assay buffer.
High Variability Cell health and density are not optimal.Ensure consistent cell seeding density and use healthy, log-phase cells.
Inconsistent incubation times.Use a multichannel pipette or automated liquid handler for precise timing of compound addition.

This assay measures the recruitment of β-arrestin proteins to the activated GPCR, which is a key event in receptor desensitization and an alternative signaling pathway.

Experimental Protocol: β-Arrestin Recruitment Assay (e.g., PathHunter®)

  • Cell Culture: Use an engineered cell line co-expressing the GPCR fused to a ProLink™ tag and β-arrestin fused to an Enzyme Acceptor (EA) fragment.

  • Compound Incubation: Add varying concentrations of the test compound (this compound) to the cells.

  • Incubation: Incubate the plate to allow for receptor activation and β-arrestin recruitment.

  • Detection: Add detection reagents containing the substrate for the complemented enzyme.

  • Measurement: Measure the chemiluminescent signal, which is proportional to the extent of β-arrestin recruitment.

  • Data Analysis: Plot the signal against the logarithm of the compound concentration to determine the EC50.

Troubleshooting Common Issues:

Problem Possible Cause Solution
High Background Signal Constitutive receptor activity.Test multiple clones with varying receptor expression levels.[1]
Intrinsic affinity between the tagged receptor and β-arrestin.This is an inherent property of the assay system; ensure proper controls are in place.
Low or No Signal Receptor does not recruit the specific β-arrestin isoform used.Test different β-arrestin isoforms if possible.[1]
The kinetics of recruitment are very transient.Perform a time-course experiment to determine the optimal incubation time.[1]
Compound Interference The test compound is autofluorescent or quenches the signal.Incorporate a wash step to remove the compound before adding the detection reagents.[1]

Quantitative Data Summary

While a comprehensive off-target profile for this compound is not publicly available, the following table summarizes the known on-target binding and functional data for this compound and its more potent analog, [Dmt1]this compound, at the human mu-opioid receptor (MOR).

CompoundReceptorAssay TypeValueReference
This compoundHuman MORRadioligand Binding (Ki)Not specified, but 27-fold lower affinity than [Dmt1]this compound[1]
[Dmt1]this compoundHuman MORRadioligand Binding (Ki)High affinity[1]
This compoundHuman MOR[35S]GTPγS Functional Assay (EC50)292-fold lower potency than [Dmt1]this compound[1]
[Dmt1]this compoundHuman MOR[35S]GTPγS Functional Assay (EC50)High potency[1]

Proposed Off-Target Screening Panel for a Mu-Opioid Agonist

For a comprehensive safety assessment, this compound should be screened against a panel of targets known to be associated with adverse drug reactions. A typical panel would include:

Target ClassRepresentative TargetsRationale for Inclusion
Opioid Receptors Delta-Opioid Receptor (DOR), Kappa-Opioid Receptor (KOR)To confirm selectivity for the mu-opioid receptor.
Other GPCRs Adrenergic (α1, α2, β1, β2), Dopaminergic (D1, D2), Serotonergic (5-HT1A, 5-HT2A), Muscarinic (M1-M5), Histaminergic (H1, H2), Cannabinoid (CB1, CB2)To identify potential effects on neurotransmitter systems, which can lead to cardiovascular, CNS, and other side effects.
Ion Channels hERG, Nav1.5, Cav1.2To assess the risk of cardiac arrhythmias and other cardiovascular effects.
Transporters Norepinephrine Transporter (NET), Dopamine Transporter (DAT), Serotonin Transporter (SERT)To evaluate potential effects on neurotransmitter reuptake.
Enzymes Cyclooxygenase (COX-1, COX-2), Phosphodiesterases (PDEs)To screen for anti-inflammatory effects and modulation of second messenger signaling.

Visualizations

experimental_workflow cluster_0 Initial Assessment cluster_1 Primary Screening cluster_2 Hit Confirmation & Functional Analysis cluster_3 Lead Optimization In Silico Profiling In Silico Profiling Radioligand Binding Panel Radioligand Binding Panel In Silico Profiling->Radioligand Binding Panel Guides Panel Selection Functional Assays Functional Assays Radioligand Binding Panel->Functional Assays Identifies Binding 'Hits' cAMP Assay cAMP Assay Functional Assays->cAMP Assay Beta-Arrestin Assay Beta-Arrestin Assay Functional Assays->Beta-Arrestin Assay SAR Studies SAR Studies cAMP Assay->SAR Studies Determines Agonism/Antagonism Beta-Arrestin Assay->SAR Studies Assesses Biased Agonism This compound This compound This compound->In Silico Profiling Predicts Potential Off-Targets

Workflow for Investigating Off-Target Effects.

mu_opioid_signaling cluster_0 Cell Membrane cluster_1 Intracellular Signaling This compound This compound MOR Mu-Opioid Receptor (MOR) This compound->MOR Binds G_protein Gi/o Protein MOR->G_protein Activates Beta_Arrestin β-Arrestin MOR->Beta_Arrestin Recruits AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel Ca2+ Channels G_protein->Ca_channel Inhibits K_channel K+ Channels G_protein->K_channel Activates cAMP cAMP AC->cAMP Decreases PKA Protein Kinase A cAMP->PKA Activates Internalization Receptor Internalization Beta_Arrestin->Internalization Promotes

Mu-Opioid Receptor Signaling Pathways.

References

Protocol refinement for enhanced reproducibility with Tyr-Arg-Phe-Lys-NH2

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working with the synthetic opioid peptide, Tyr-Arg-Phe-Lys-NH2, also known as DALDA.

Frequently Asked Questions (FAQs)

Q1: What is Tyr-Arg-Phe-Lys-NH2 (this compound) and what is its primary mechanism of action?

A1: Tyr-Arg-Phe-Lys-NH2 (this compound) is a potent and highly selective synthetic tetrapeptide agonist for the mu (µ)-opioid receptor.[1][2] Its primary mechanism of action is to bind to and activate µ-opioid receptors, which are G-protein coupled receptors (GPCRs), initiating downstream signaling cascades that lead to analgesic and other physiological effects.[3][4]

Q2: What are the key advantages of using this compound in my research?

A2: this compound offers several advantages for researchers studying the opioid system:

  • High Selectivity: It displays high selectivity for the µ-opioid receptor over delta (δ) and kappa (κ) opioid receptors.[2]

  • Metabolic Stability: The presence of a D-arginine at the second position and a C-terminal amide group confers significant resistance to degradation by peptidases, resulting in a longer duration of action compared to many endogenous peptides.[2][5]

  • Potency: this compound is a highly potent agonist, often exhibiting greater potency than morphine in various assays.[2]

Q3: How should I store and handle the lyophilized this compound peptide?

A3: For long-term storage, lyophilized this compound should be stored at -20°C or below. Peptides are often hygroscopic, so it is crucial to protect them from moisture to ensure stability and accurate weighing.[6] Before use, allow the vial to equilibrate to room temperature in a desiccator to prevent condensation.

Q4: What is the best way to dissolve lyophilized this compound?

A4: The solubility of peptides can be a challenge. Due to its chemical structure, this compound is generally soluble in aqueous buffers. For initial reconstitution, it is recommended to use sterile, distilled water or a buffer such as phosphate-buffered saline (PBS). If you encounter solubility issues, sonication or the addition of a small amount of a polar organic solvent like dimethyl sulfoxide (DMSO) followed by dilution in your aqueous experimental buffer may be helpful. Always test the solubility of your vehicle in the complete assay system to ensure it does not interfere with your results.

Troubleshooting Guide

Inconsistent or No Activity in Cell-Based Assays
Potential Cause Recommended Solution
Peptide Degradation Although this compound is stable, ensure proper storage and handling. Prepare fresh stock solutions and avoid repeated freeze-thaw cycles. Consider adding protease inhibitors to your cell culture medium if you suspect enzymatic degradation.
Incorrect Peptide Concentration Verify the concentration of your stock solution using a reliable quantification method, such as UV spectroscopy or an amino acid analysis. Ensure accurate dilutions are being made for your working solutions.
Low Receptor Expression Confirm the expression levels of the µ-opioid receptor in your cell line using techniques like Western blotting, qPCR, or flow cytometry. Cells with low passage numbers are generally recommended as receptor expression can change over time in culture.[7]
Cell Health and Viability Ensure your cells are healthy and within their optimal growth phase. Perform a cell viability assay to rule out cytotoxicity from the peptide or vehicle. Check for mycoplasma contamination, which can affect cellular responses.[7]
Assay Conditions Optimize assay parameters such as incubation time, temperature, and cell density. Ensure that the assay buffer composition is appropriate and does not interfere with peptide activity.
High Background or Non-Specific Binding in Receptor Binding Assays
Potential Cause Recommended Solution
Inadequate Blocking Use appropriate blocking agents in your assay buffer, such as bovine serum albumin (BSA), to reduce non-specific binding to surfaces.
Radioligand Issues Ensure the radioligand has high specific activity and purity. Use a concentration of radioligand at or below its Kd for the receptor.[8]
Insufficient Washing Optimize the number and duration of wash steps to effectively remove unbound ligand without causing significant dissociation of specifically bound ligand. The wash buffer should be cold to slow dissociation.
Filter Issues (for filtration assays) Pre-treat filters with a blocking agent like polyethyleneimine (PEI) to reduce non-specific binding of the peptide to the filter material.[9]

Quantitative Data Summary

Table 1: In Vitro Binding Affinity and Potency of this compound and Related Peptides

PeptideReceptorBinding Affinity (Ki, nM)Functional Potency (EC50, nM) in [35S]GTPγS Assay
This compound µ-opioid0.22~10-50
[Dmt¹]this compound µ-opioid0.143~0.1-1
Morphine µ-opioid~1-5~20-100

Data compiled from multiple sources and represent approximate values. Actual values may vary depending on the specific assay conditions.[2][3]

Key Experimental Protocols

Protocol 1: Radioligand Competition Binding Assay

This protocol is designed to determine the binding affinity (Ki) of this compound for the µ-opioid receptor.

  • Membrane Preparation: Prepare cell membranes from a cell line expressing the µ-opioid receptor or from brain tissue.

  • Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Reaction Setup: In a 96-well plate, combine:

    • Cell membranes (typically 10-50 µg of protein).

    • A fixed concentration of a radiolabeled µ-opioid receptor ligand (e.g., [³H]DAMGO) at or near its Kd.

    • Varying concentrations of unlabeled this compound (e.g., from 10⁻¹² M to 10⁻⁵ M).

    • For non-specific binding control wells, add a high concentration of a non-radiolabeled µ-opioid agonist (e.g., 10 µM DAMGO).

    • Bring the final volume to 200 µL with assay buffer.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through glass fiber filters (pre-soaked in a blocking agent) using a cell harvester. Wash the filters multiple times with ice-cold assay buffer.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of this compound. Fit the data to a one-site competition model to determine the IC₅₀. Calculate the Ki using the Cheng-Prusoff equation.

Protocol 2: [³⁵S]GTPγS Functional Assay

This assay measures the activation of G-proteins following receptor stimulation by this compound.

  • Membrane Preparation: As described in Protocol 1.

  • Assay Buffer: Prepare an assay buffer containing 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, and 1 mM EDTA.

  • Reaction Setup: In a 96-well plate, combine:

    • Cell membranes (10-20 µg of protein).

    • GDP (typically 10-30 µM).

    • Varying concentrations of this compound (e.g., from 10⁻¹² M to 10⁻⁵ M).

    • For basal binding, add vehicle instead of this compound. For non-specific binding, add a high concentration of unlabeled GTPγS.

  • Incubation: Pre-incubate the plate at 30°C for 15 minutes.

  • Initiate Reaction: Add [³⁵S]GTPγS (final concentration ~0.05-0.1 nM) to each well to start the reaction.

  • Incubation: Incubate at 30°C for 60 minutes.

  • Termination and Separation: Stop the reaction by rapid filtration through glass fiber filters. Wash the filters with ice-cold buffer.

  • Quantification: Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis: Plot the stimulated binding (as a percentage over basal) against the log concentration of this compound. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Emax.

Visualizations

Signaling Pathway

G µ-Opioid Receptor Signaling Pathway This compound This compound (Tyr-Arg-Phe-Lys-NH2) MOR µ-Opioid Receptor (GPCR) This compound->MOR Binds and Activates G_protein Heterotrimeric G-protein (Gαi/o, Gβγ) MOR->G_protein Activates AC Adenylate Cyclase G_protein->AC Gαi inhibits Channels Ion Channels (e.g., K+, Ca2+) G_protein->Channels Gβγ modulates MAPK MAPK Pathway (e.g., ERK) G_protein->MAPK Gβγ can activate cAMP cAMP AC->cAMP Converts ATP to cAMP PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response (e.g., Analgesia, Neuronal Inhibition) PKA->Response Phosphorylates targets Channels->Response Alters membrane potential MAPK->Response Regulates transcription

Caption: Activation of the µ-opioid receptor by this compound initiates intracellular signaling.

Experimental Workflow

G Workflow for Receptor Binding Assay start Start prep Prepare Cell Membranes and Reagents start->prep incubate Incubate Membranes with Radioligand and this compound prep->incubate filter Filter to Separate Bound and Free Ligand incubate->filter wash Wash Filters filter->wash count Quantify Radioactivity wash->count analyze Analyze Data (IC50 -> Ki) count->analyze end End analyze->end

Caption: A typical workflow for a competitive radioligand binding experiment.

References

Validation & Comparative

A Comparative Guide to Validating the Biological Effects of Tyrosyl-arginyl-phenylalanyl-lysinamide (YRFL-amide)

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative overview of key experimental methods for validating the biological effects of Tyrosyl-arginyl-phenylalanyl-lysinamide, a tetrapeptide amide. Given its structural similarity to FMRFamide-related peptides (FaRPs), this guide focuses on methods to characterize its activity as a neuropeptide that likely acts through G-protein coupled receptors (GPCRs).[1][2][3] The methodologies presented are essential for researchers in pharmacology and drug development seeking to elucidate the peptide's functional role and mechanism of action.

The primary validation approaches for a novel peptide like YRFL-amide involve confirming its interaction with cell surface receptors and quantifying the subsequent intracellular signaling events. The most common signaling pathways modulated by FaRPs and other neuropeptides involve changes in intracellular calcium ([Ca²⁺]i) and cyclic adenosine monophosphate (cAMP).[1][2][4] This guide compares two principal in vitro assays—the Calcium Mobilization Assay and the cAMP Assay—and an in vivo model for assessing physiological function.

In Vitro Validation: Second Messenger Assays

In vitro cell-based assays are fundamental for determining if YRFL-amide can activate a GPCR and for characterizing the primary signaling pathway it engages. The choice between a calcium mobilization assay and a cAMP assay depends on the G-protein subtype (Gαq, Gαs, or Gαi) the receptor is coupled to.

Calcium Mobilization Assay

This assay is the primary method for identifying activation of GPCRs that couple to the Gαq pathway, which triggers the release of calcium from intracellular stores.[5][6] It can also be adapted for Gαs and Gαi-coupled receptors by co-expressing a promiscuous G-protein like Gα16, which redirects any signaling to the calcium pathway.[5][7]

  • Cell Culture and Plating:

    • Culture HEK293 cells (or another suitable cell line) stably or transiently expressing the target orphan GPCR.

    • Seed the cells into a 96-well or 384-well black, clear-bottom microplate at a density of 25,000–50,000 cells per well.[8]

    • Allow cells to adhere by incubating overnight at 37°C in a 5% CO₂ incubator.

  • Dye Loading:

    • Prepare a calcium-sensitive fluorescent dye loading solution (e.g., Fluo-4 AM or Calcium-6) in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).[8]

    • Remove the culture medium from the wells and add 50 µL of the dye loading solution to each well.

    • Incubate the plate for 60 minutes at 37°C, followed by 30 minutes at room temperature in the dark to allow for de-esterification of the dye.[8]

  • Compound Preparation and Addition:

    • Prepare serial dilutions of YRFL-amide and a known control agonist in the assay buffer at 2x the final desired concentration.

    • Place the plate into a fluorescence plate reader equipped with an automated injection system (e.g., FLIPR, FlexStation).

    • Record a baseline fluorescence reading for 10-20 seconds.

    • The instrument then injects 50 µL of the peptide solution into the wells.

  • Data Acquisition and Analysis:

    • Immediately after injection, measure the fluorescence intensity (Excitation: ~485 nm, Emission: ~525 nm) every 1-2 seconds for a total of 90-180 seconds to capture the transient calcium flux.[9]

    • The response is quantified as the change in fluorescence (F_max - F_baseline).

    • Plot the response against the logarithm of the peptide concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ value.

The following table illustrates hypothetical data comparing the potency and efficacy of YRFL-amide with a known standard agonist for a target GPCR.

CompoundTarget ReceptorMax Response (% of Control)EC₅₀ (nM)
YRFL-amide Orphan GPCR X95%75
Control Agonist Orphan GPCR X100%15
Vehicle Orphan GPCR X2%N/A

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis p1 Seed GPCR-expressing cells in microplate p2 Incubate cells overnight p1->p2 p3 Load cells with calcium-sensitive dye p2->p3 a1 Measure baseline fluorescence p3->a1 a2 Inject YRFL-amide or control a1->a2 a3 Record kinetic fluorescence changes a2->a3 d1 Calculate Δ Fluorescence (Max - Baseline) a3->d1 d2 Plot dose-response curve d1->d2 d3 Determine EC₅₀ value d2->d3

cAMP Assay

This assay is used to measure the activation of GPCRs coupled to Gαs (which increases cAMP) or Gαi (which decreases cAMP).[4] Common methods include competitive immunoassays using technologies like HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaScreen.[10][11]

  • Cell Culture and Stimulation:

    • Harvest and resuspend GPCR-expressing cells in a stimulation buffer containing a phosphodiesterase (PDE) inhibitor like IBMX to prevent cAMP degradation.[10]

    • Dispense 5 µL of the cell suspension (e.g., 2,000 cells/well) into a 384-well low-volume white plate.

    • Add 5 µL of YRFL-amide or control compound dilutions. For Gαi-coupled receptors, a co-treatment with an adenylyl cyclase activator like Forskolin is required to induce a measurable signal decrease.

    • Incubate the plate at room temperature for 30 minutes.[12]

  • cAMP Detection (Lysis):

    • Prepare the HTRF detection reagents: cAMP-d2 (acceptor) and anti-cAMP-cryptate (donor) in the supplied lysis buffer.

    • Add 5 µL of the cAMP-d2 solution to each well.

    • Add 5 µL of the anti-cAMP-cryptate solution to each well.

  • Data Acquisition and Analysis:

    • Seal the plate and incubate for 60 minutes at room temperature in the dark.

    • Read the plate on an HTRF-compatible reader, measuring emission at both 665 nm (acceptor) and 620 nm (donor) following excitation at 320 nm.

    • Calculate the 665/620 emission ratio and convert it to cAMP concentration using a standard curve generated with known cAMP amounts.

    • Plot the cAMP concentration against the peptide concentration to determine EC₅₀ (for Gαs) or IC₅₀ (for Gαi) values.

The table below shows hypothetical data for YRFL-amide on both Gαs and Gαi-coupled receptors.

CompoundTarget ReceptorPathwayMax ResponsePotency (EC₅₀/IC₅₀, nM)
YRFL-amide Orphan GPCR YGαs110% (cAMP increase)120
Isoproterenol β₂-Adrenergic (Control)Gαs100% (cAMP increase)10
YRFL-amide Orphan GPCR ZGαi85% (cAMP decrease)90
Forskolin Adenylyl CyclaseN/ABaseline cAMP increaseN/A

G cluster_stim Cell Stimulation cluster_detect Detection cluster_read Analysis s1 Dispense cells into microplate s2 Add YRFL-amide and incubate s1->s2 d1 Add cAMP-d2 (acceptor) s2->d1 d2 Add anti-cAMP-cryptate (donor) d1->d2 d3 Incubate 60 min d2->d3 r1 Read HTRF signal (665nm / 620nm) d3->r1 r2 Calculate cAMP conc. from standard curve r1->r2 r3 Determine EC₅₀/IC₅₀ r2->r3

In Vivo Validation: Analgesic Effect

Given that vertebrate FaRPs can modulate opioid receptors and produce naloxone-sensitive antinociception, an in vivo model is crucial for validating a physiologically relevant effect.[1] The tail-flick test is a standard method for assessing analgesic properties.

Experimental Protocol: Tail-Flick Test in Rodents
  • Animal Acclimation:

    • Acclimate male Sprague-Dawley rats (200-250g) to the testing environment for at least 3 days.

    • Handle the animals daily to reduce stress-induced analgesia.

  • Baseline Latency Measurement:

    • Place each rat in a restraining device and position its tail over a radiant heat source on a tail-flick apparatus.

    • Measure the time it takes for the rat to flick its tail away from the heat. This is the baseline latency.

    • A cut-off time (e.g., 10 seconds) must be set to prevent tissue damage.

  • Compound Administration:

    • Divide animals into groups (n=8-10 per group): Vehicle control, Morphine (positive control, e.g., 5 mg/kg, subcutaneous), and YRFL-amide (various doses, e.g., 1, 5, 10 mg/kg, intracerebroventricular or intravenous).

    • Administer the compounds.

  • Post-Treatment Latency Measurement:

    • Measure the tail-flick latency at several time points after administration (e.g., 15, 30, 60, and 120 minutes).

  • Data Analysis:

    • Calculate the Maximum Possible Effect (%MPE) for each animal at each time point using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100

    • Compare the %MPE between groups using ANOVA followed by a post-hoc test.

The table below presents hypothetical peak analgesic effects observed 30 minutes post-administration.

Treatment GroupDose (mg/kg)RoutePeak Analgesic Effect (%MPE ± SEM)
Vehicle N/AS.C.5.2 ± 1.5
Morphine 5S.C.85.4 ± 4.1
YRFL-amide 1I.V.15.7 ± 3.2
YRFL-amide 5I.V.42.1 ± 5.5
YRFL-amide 10I.V.68.9 ± 6.3

G cluster_setup Setup cluster_test Testing cluster_result Analysis s1 Acclimate animals s2 Measure baseline tail-flick latency s1->s2 t1 Administer compound (Vehicle, Morphine, or YRFL-amide) s2->t1 t2 Measure post-treatment latency at time points t1->t2 r1 Calculate % Maximum Possible Effect (%MPE) t2->r1 r2 Compare group effects (ANOVA) r1->r2 r3 Conclusion on Analgesic Activity r2->r3

Conclusion

The validation of Tyrosyl-arginyl-phenylalanyl-lysinamide's biological effects requires a multi-step, hierarchical approach. The initial characterization should be performed using in vitro second messenger assays to confirm GPCR activation and identify the primary signaling pathway. Calcium mobilization and cAMP assays are robust, high-throughput methods suitable for determining peptide potency and efficacy. Following in vitro validation, in vivo models, such as the tail-flick test, are indispensable for demonstrating a physiologically relevant function and providing a basis for further preclinical development. Together, these methods provide a comprehensive framework for elucidating the biological role of novel peptides.

References

A Comparative Analysis of the Opioid Peptide TAPA and Morphine for Pain Management

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a detailed comparative analysis of the synthetic opioid tetrapeptide, Tyrosyl-D-arginyl-phenylalanyl-lysinamide (TAPA), also known as DALDA, and the classical opioid analgesic, morphine. The comparison focuses on their pharmacological profiles, analgesic efficacy, and side effect profiles, drawing upon key experimental data to inform researchers, scientists, and drug development professionals. A modified, more potent analog of TAPA, [Dmt¹]this compound, is also included in this analysis due to its significant therapeutic potential.

Executive Summary

TAPA (this compound) and its analog [Dmt¹]this compound are highly potent and selective µ-opioid receptor agonists. Experimental data reveal that these peptides, particularly [Dmt¹]this compound, exhibit a significantly higher analgesic potency and a potentially safer side effect profile, especially concerning respiratory depression, when compared to morphine. While morphine remains a cornerstone of pain management, these synthetic peptides represent a promising avenue for the development of novel analgesics with improved therapeutic windows.

Pharmacological Profile: A Quantitative Comparison

The fundamental differences in the pharmacological actions of TAPA, [Dmt¹]this compound, and morphine are rooted in their interactions with opioid receptors. The following tables summarize their binding affinities and analgesic potencies based on preclinical data.

Compoundµ-Opioid Receptor (MOR) Ki (nM)δ-Opioid Receptor (DOR) Ki (nM)κ-Opioid Receptor (KOR) Ki (nM)Receptor Selectivity (MOR vs. DOR/KOR)
TAPA (this compound) ~1.69[1]> 10,000> 100Highly µ-selective
[Dmt¹]this compound ~0.22[2]HighHighHighly µ-selective
Morphine ~1.2 - 1.168[3][4]Moderate AffinityModerate AffinityNon-selective µ-opioid agonist

Table 1: Opioid Receptor Binding Affinities (Ki). Lower Ki values indicate higher binding affinity.

CompoundAdministration RouteAnalgesic Potency (Relative to Morphine)Analgesic ED₅₀Duration of Action (Equipotent Dose)
TAPA (this compound) Intrathecal (rat)~14x237 pmol/rat (tail-flick)[1]~7 hours
[Dmt¹]this compound Intrathecal (rat)~3000xNot explicitly stated in pmol, but significantly lower than TAPA~13 hours
[Dmt¹]this compound Systemic (mouse)>200xNot explicitly statedLonger than morphine
Morphine Intrathecal (rat)1x (Reference)Not explicitly stated in pmol~3 hours

Table 2: Comparative Analgesic Efficacy.

Side Effect Profile: Respiratory Depression

A critical differentiator for opioid analgesics is the risk of respiratory depression. Studies using whole-body plethysmography have demonstrated a significant advantage for [Dmt¹]this compound over morphine in this regard.

CompoundDoseEffect on Minute Ventilation
TAPA (this compound) 3x and 30x Antinociceptive ED₅₀Significant depression at both doses
[Dmt¹]this compound 3x and 30x Antinociceptive ED₅₀No significant depression at either dose
Morphine 30x Antinociceptive ED₅₀Significant depression

Table 3: Comparative Respiratory Effects in Rats.

Mechanism of Action and Signaling Pathways

Both TAPA and morphine exert their primary analgesic effects through agonism of the µ-opioid receptor (MOR), a G-protein coupled receptor (GPCR). Activation of the MOR initiates a signaling cascade that ultimately leads to a reduction in neuronal excitability and neurotransmitter release, thereby dampening the transmission of pain signals.

The canonical signaling pathway for MOR activation is depicted below:

MOR_Signaling cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular MOR μ-Opioid Receptor G_protein Gi/o Protein (αβγ) MOR->G_protein Activates G_alpha Gα-GTP G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase cAMP ↓ cAMP AC->cAMP Ca_channel Voltage-gated Ca²⁺ Channel Ca_influx ↓ Ca²⁺ Influx Ca_channel->Ca_influx K_channel GIRK Channel (K⁺ Channel) K_efflux ↑ K⁺ Efflux (Hyperpolarization) K_channel->K_efflux Ligand TAPA / Morphine Ligand->MOR Binds to G_alpha->AC Inhibits G_beta_gamma->Ca_channel Inhibits G_beta_gamma->K_channel Activates Neurotransmitter ↓ Neurotransmitter Release Ca_influx->Neurotransmitter K_efflux->Neurotransmitter

Figure 1: µ-Opioid Receptor Signaling Pathway.

Interestingly, [Dmt¹]this compound exhibits a dual mechanism of action. In addition to its potent µ-opioid receptor agonism, it also inhibits the reuptake of norepinephrine in the spinal cord. This secondary action contributes to its profound analgesic effects, particularly in neuropathic pain states.

Dmt1_DALDA_Mechanism Dmt1_this compound [Dmt¹]this compound MOR_Agonism μ-Opioid Receptor Agonism Dmt1_this compound->MOR_Agonism NE_Uptake Norepinephrine (NE) Reuptake Inhibition Dmt1_this compound->NE_Uptake Analgesia Potent Analgesia MOR_Agonism->Analgesia NE_Uptake->Analgesia

Figure 2: Dual Mechanism of [Dmt¹]this compound.

Experimental Protocols

The data presented in this guide are derived from standard preclinical models for assessing the efficacy and side effects of opioid analgesics.

Radioligand Binding Assays
  • Objective: To determine the binding affinity (Ki) of a compound for specific opioid receptor subtypes (µ, δ, κ).

  • Methodology:

    • Homogenates of brain tissue (e.g., guinea pig or rat brain) or cells expressing the specific human opioid receptor subtype are prepared.

    • The tissue homogenates are incubated with a radiolabeled ligand (e.g., [³H]DAMGO for MOR) and varying concentrations of the test compound (TAPA or morphine).

    • The amount of radioligand displaced by the test compound is measured using a scintillation counter.

    • The concentration of the test compound that inhibits 50% of the radioligand binding (IC₅₀) is determined.

    • The Ki value is calculated from the IC₅₀ using the Cheng-Prusoff equation, providing a measure of the binding affinity.

Tail-Flick Test for Analgesia
  • Objective: To assess the spinal analgesic effects of a compound.

  • Methodology:

    • A focused beam of heat is applied to the underside of a rodent's tail.

    • The latency for the animal to "flick" its tail away from the heat source is recorded.

    • A baseline latency is established before drug administration.

    • The test compound (TAPA or morphine) is administered, typically via intrathecal or systemic injection.

    • The tail-flick latency is measured at various time points after drug administration.

    • An increase in the tail-flick latency indicates an analgesic effect. A cut-off time is used to prevent tissue damage.

Tail_Flick_Workflow start Start baseline Measure Baseline Tail-Flick Latency start->baseline administer Administer Compound (TAPA or Morphine) baseline->administer wait Wait for Predetermined Time Interval administer->wait measure Measure Post-Drug Tail-Flick Latency wait->measure analyze Analyze Data: Compare Latencies measure->analyze end End analyze->end

Figure 3: Experimental Workflow for the Tail-Flick Test.

Whole-Body Plethysmography for Respiratory Monitoring
  • Objective: To measure respiratory parameters (e.g., respiratory rate, tidal volume, minute ventilation) in conscious, unrestrained animals to assess opioid-induced respiratory depression.

  • Methodology:

    • The animal is placed in a sealed plethysmography chamber.

    • Pressure changes in the chamber caused by the animal's breathing are continuously monitored by a sensitive pressure transducer.

    • Baseline respiratory parameters are recorded.

    • The test compound is administered.

    • Respiratory parameters are continuously monitored post-administration to detect any changes, such as a decrease in minute ventilation (the total volume of air inhaled per minute), which is indicative of respiratory depression.

Conclusion

The synthetic opioid peptide TAPA (this compound) and its analog [Dmt¹]this compound demonstrate a pharmacological profile that is, in several key aspects, superior to that of morphine. Their high affinity and selectivity for the µ-opioid receptor, coupled with significantly greater analgesic potency, mark them as compounds of considerable interest. Most notably, the reduced propensity of [Dmt¹]this compound to induce respiratory depression at equianalgesic doses presents a major potential advantage in clinical settings, where respiratory depression is a life-threatening side effect of conventional opioids. The dual mechanism of action of [Dmt¹]this compound may also offer enhanced efficacy in complex pain states like neuropathic pain. Further research is warranted to translate these promising preclinical findings into clinically effective and safer pain therapeutics.

References

A Comparative Guide to Tyr-Arg-Phe-Lys-NH2 and Other Synthetic Opioid Peptides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the synthetic opioid peptide Tyr-Arg-Phe-Lys-NH2 (Dermorphin) with other widely used synthetic opioid peptides: DAMGO, DPDPE, and U-50488. The information presented is curated from experimental data to assist in the objective evaluation of their pharmacological profiles.

Overview of Compared Peptides

Tyr-Arg-Phe-Lys-NH2 (Dermorphin): A naturally occurring heptapeptide first isolated from the skin of frogs of the genus Phyllomedusa.[1] It is a potent and highly selective agonist for the µ-opioid receptor.[1]

DAMGO ([D-Ala², N-MePhe⁴, Gly⁵-ol]-enkephalin): A synthetic enkephalin analog that is a highly selective agonist for the µ-opioid receptor.

DPDPE ([D-Pen², D-Pen⁵]-enkephalin): A synthetic enkephalin analog that is a highly selective agonist for the δ-opioid receptor.

U-50488: A synthetic compound that is a highly selective agonist for the κ-opioid receptor.[2]

Comparative Analysis of Receptor Binding Affinity

The binding affinity of these peptides to the three main opioid receptor subtypes (μ, δ, and κ) is a critical determinant of their pharmacological effects. The inhibition constant (Ki) is a measure of the affinity of a ligand for a receptor; a lower Ki value indicates a higher binding affinity.

PeptideReceptor SubtypeKi (nM)Source
Tyr-Arg-Phe-Lys-NH2 (Dermorphin) μ (mu)0.33[3]
δ (delta)--
κ (kappa)--
DAMGO μ (mu)1.23[4]
δ (delta)>1000[4]
κ (kappa)>1000[4]
DPDPE μ (mu)>1000[4]
δ (delta)1.4[4]
κ (kappa)>1000[4]
U-50488 μ (mu)>1000[4]
δ (delta)>1000[4]
κ (kappa)0.89[4]

Note: Data for DAMGO, DPDPE, and U-50488 are from a comparative study in monkey brain membranes.[4] The Ki value for Dermorphin is from a separate study using human μ-opioid receptors.[3] Direct comparison should be made with caution due to potential variations in experimental conditions.

Comparative In Vivo Analgesic Potency

The analgesic potency of these peptides is often determined using animal models, such as the hot-plate and tail-flick tests. The ED50 value represents the dose of a drug that produces a therapeutic effect in 50% of the population. A lower ED50 value indicates a higher potency.

PeptideAnalgesic AssayED50Source
Tyr-Arg-Phe-Lys-NH2 (Dermorphin) Not available--
DAMGO Formalin Test (Late Phase)~1 mg/kg[5]
DPDPE Formalin Test (Late Phase)~1 mg/kg[5]
U-50488 Acetic Acid Writhing Test~5 mg/kg[6]

Note: A direct comparison of ED50 values from the same study using the hot-plate or tail-flick test for all four compounds was not available in the searched literature. The data presented are from different analgesic assays and should be interpreted with caution.

Signaling Pathways

Opioid peptides exert their effects by binding to G-protein coupled receptors (GPCRs). The canonical signaling pathway involves the inhibition of adenylyl cyclase and modulation of ion channels.

cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Opioid Opioid Peptide (e.g., Dermorphin) Receptor Opioid Receptor (μ, δ, or κ) Opioid->Receptor Binds to G_protein G-protein (Gi/o) Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ion_Channel Ion Channels (K+, Ca2+) G_protein->Ion_Channel Modulates cAMP ↓ cAMP AC->cAMP Neuronal_Activity ↓ Neuronal Excitability Ion_Channel->Neuronal_Activity

Caption: Canonical Opioid Receptor Signaling Pathway.

A key area of current research is the concept of "biased agonism," where a ligand can preferentially activate either the G-protein signaling pathway, which is thought to mediate analgesia, or the β-arrestin pathway, which may be associated with adverse effects.

cluster_pathways Alternative Signaling Pathways Ligand Opioid Ligand Receptor Opioid Receptor Ligand->Receptor G_Protein G-Protein Activation Receptor->G_Protein Biased Agonism Beta_Arrestin β-Arrestin Recruitment Receptor->Beta_Arrestin Biased Agonism Analgesia Analgesia G_Protein->Analgesia Side_Effects Side Effects (e.g., Respiratory Depression) Beta_Arrestin->Side_Effects Start Start Prepare Prepare Membrane Homogenate Start->Prepare Incubate Incubate Membrane, Radioligand, and Test Compound Prepare->Incubate Filter Rapid Filtration Incubate->Filter Wash Wash Filters Filter->Wash Count Scintillation Counting Wash->Count Analyze Data Analysis (IC50 & Ki) Count->Analyze End End Analyze->End Start Start Baseline Determine Baseline Latency on Hot Plate Start->Baseline Administer Administer Test Compound or Vehicle Baseline->Administer Test Measure Post-Drug Latency on Hot Plate Administer->Test Calculate Calculate %MPE Test->Calculate Analyze Determine ED50 Calculate->Analyze End End Analyze->End

References

Ensuring Reproducibility of Tyrosyl-arginyl-phenylalanyl-lysinamide (DALDA) Experimental Results: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the experimental protocols and analytical methods required to ensure the reproducibility of results for the synthetic opioid peptide, Tyrosyl-arginyl-phenylalanyl-lysinamide (DALDA). By offering detailed methodologies and comparative data, this document aims to facilitate consistent and reliable experimental outcomes in research and development settings.

Comparative Data of this compound and its Analogs

To ensure the biological activity and purity of synthesized this compound, it is crucial to compare its performance with established standards and analogs. The following table summarizes key performance indicators for this compound and its well-characterized analog, [Dmt¹]this compound.

ParameterTyrosyl-arginyl-phenylalanyl-lysinamide (this compound)[Dmt¹]this compoundReference Compound (e.g., Morphine)
Purity (Post-HPLC) >98%>98%>99% (Pharmaceutical Grade)
Molecular Weight (Da) 554.66 (monoisotopic)582.72 (monoisotopic)285.34 (monoisotopic)
μ-Opioid Receptor Binding Affinity (Ki, nM) 1.690.05 - 0.21-10
Agonist Potency (EC50/ED50) Varies by assay (e.g., pmol range in tail-flick test)~10-40 fold more potent than this compoundVaries by assay

Detailed Experimental Protocols

Reproducibility is contingent on meticulous adherence to standardized protocols. The following sections detail the methodologies for the synthesis, purification, and characterization of this compound.

Solid-Phase Peptide Synthesis (SPPS) of this compound

This protocol outlines the manual synthesis of this compound using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Materials:

  • Fmoc-Lys(Boc)-Wang resin

  • Fmoc-protected amino acids: Fmoc-Phe-OH, Fmoc-Arg(Pbf)-OH, Fmoc-Tyr(tBu)-OH

  • Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane), Methanol

  • Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the Fmoc-Lys(Boc)-Wang resin in DMF for 30 minutes.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine in DMF solution to the resin and agitate for 5 minutes.

    • Drain and repeat the piperidine treatment for 15 minutes.

    • Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

  • Amino Acid Coupling (for Phe, Arg, Tyr in sequence):

    • In a separate vessel, pre-activate the Fmoc-amino acid (3 equivalents) with HBTU (3 eq.) and DIPEA (6 eq.) in DMF for 5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 2 hours.

    • Monitor the coupling reaction using a Kaiser test. If the test is positive (blue beads), repeat the coupling.

    • Wash the resin with DMF (3x), DCM (3x), and DMF (3x).

  • Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each subsequent amino acid in the sequence (Phenylalanine, Arginine, Tyrosine).

  • Final Fmoc Deprotection: After the final coupling, perform the Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the peptide-resin with DMF, DCM, and Methanol and dry under vacuum.

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the crude peptide pellet under vacuum.

Purification by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Instrumentation and Columns:

  • Preparative RP-HPLC system with a UV detector.

  • Column: C18 column (e.g., 10 µm particle size, 250 x 22 mm).

Mobile Phase:

  • Solvent A: 0.1% TFA in water.

  • Solvent B: 0.1% TFA in acetonitrile.

Procedure:

  • Sample Preparation: Dissolve the crude peptide in a minimal amount of Solvent A.

  • Purification:

    • Equilibrate the column with 95% Solvent A and 5% Solvent B.

    • Inject the dissolved crude peptide.

    • Elute the peptide using a linear gradient of 5% to 65% Solvent B over 60 minutes.

    • Monitor the elution at 220 nm and 280 nm.

    • Collect fractions corresponding to the major peak.

  • Analysis of Fractions: Analyze the purity of the collected fractions using analytical RP-HPLC.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified peptide as a white powder.

Characterization and Quality Control

a) Mass Spectrometry

  • Technique: Electrospray Ionization Mass Spectrometry (ESI-MS).

  • Procedure:

    • Dissolve a small amount of the purified peptide in 50% acetonitrile/water with 0.1% formic acid.

    • Infuse the sample into the ESI-MS instrument.

    • Acquire the mass spectrum in positive ion mode.

    • Expected Result: A major peak corresponding to the calculated monoisotopic mass of this compound ([M+H]⁺ ≈ 555.33 Da).

b) Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Purpose: To confirm the amino acid sequence and structural integrity.

  • Experiments: 2D NMR experiments such as COSY (Correlation Spectroscopy), TOCSY (Total Correlation Spectroscopy), and NOESY (Nuclear Overhauser Effect Spectroscopy) are recommended.

  • Sample Preparation: Dissolve the peptide in a suitable solvent (e.g., H₂O/D₂O 9:1) at a concentration of 1-5 mM.

  • Analysis:

    • COSY/TOCSY: Identify the spin systems of the individual amino acid residues.

    • NOESY: Identify spatial proximities between protons to establish the sequential connectivity of the amino acid residues.

Visualizations

Experimental Workflow for Reproducibility

experimental_workflow start Start spps Solid-Phase Peptide Synthesis (SPPS) of this compound start->spps cleavage Cleavage from Resin & Side-chain Deprotection spps->cleavage crude_peptide Crude Peptide Precipitation cleavage->crude_peptide hplc RP-HPLC Purification crude_peptide->hplc pure_fractions Collection of Pure Fractions hplc->pure_fractions lyophilization Lyophilization pure_fractions->lyophilization final_product Purified this compound Peptide lyophilization->final_product qc Quality Control final_product->qc ms Mass Spectrometry (ESI-MS) qc->ms Identity nmr NMR Spectroscopy (COSY, TOCSY, NOESY) qc->nmr Structure bioassay Biological Activity Assay (e.g., Receptor Binding) qc->bioassay Function pass Pass ms->pass Correct Mass fail Fail ms->fail Incorrect Mass nmr->pass Correct Sequence nmr->fail Incorrect Structure bioassay->pass Active bioassay->fail Inactive repurify Re-purify / Re-synthesize fail->repurify repurify->hplc dalda_signaling_pathway This compound This compound mor μ-Opioid Receptor (MOR) This compound->mor Binds and Activates gi_go Gi/o Protein mor->gi_go Activates beta_arrestin β-Arrestin Recruitment mor->beta_arrestin Phosphorylation-dependent g_alpha Gαi/o (GTP-bound) gi_go->g_alpha g_beta_gamma Gβγ gi_go->g_beta_gamma ac Adenylyl Cyclase g_alpha->ac Inhibits k_channel GIRK K+ Channels g_beta_gamma->k_channel Activates ca_channel Voltage-gated Ca2+ Channels g_beta_gamma->ca_channel Inhibits camp cAMP ac->camp Produces pka Protein Kinase A (PKA) camp->pka Activates k_efflux K+ Efflux (Hyperpolarization) k_channel->k_efflux ca_influx Ca2+ Influx Inhibition ca_channel->ca_influx neuro_inhibit Reduced Neurotransmitter Release k_efflux->neuro_inhibit ca_influx->neuro_inhibit analgesia Analgesia neuro_inhibit->analgesia internalization Receptor Internalization (Desensitization) beta_arrestin->internalization

A Comparative Guide to Tyrosyl-arginyl-phenylalanyl-lysinamide as a Reference Compound in Screening Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Tyrosyl-arginyl-phenylalanyl-lysinamide (also known as DALDA) with other common reference compounds used in screening assays targeting the µ-opioid receptor (MOR). The information presented herein is intended to assist researchers in selecting the most appropriate reference standards for their specific experimental needs, with a focus on binding affinity and functional G-protein activation assays.

Introduction to Tyrosyl-arginyl-phenylalanyl-lysinamide (this compound)

Tyrosyl-arginyl-phenylalanyl-lysinamide (Tyr-Arg-Phe-Lys-NH₂), or this compound, is a potent and highly selective synthetic tetrapeptide agonist for the µ-opioid receptor. Its high affinity and selectivity make it a valuable tool in opioid research. This guide will compare this compound's performance against established reference compounds, providing quantitative data and detailed experimental protocols to support assay design and data interpretation.

Comparison of Reference Compounds

The selection of a reference compound is critical for the validation and interpretation of screening assay results. The following tables summarize the in vitro pharmacological profiles of this compound and other commonly used µ-opioid receptor agonists.

Table 1: Comparative Binding Affinities at the Human µ-Opioid Receptor
CompoundAbbreviationTypeKi (nM) at human MORSelectivity Profile
Tyrosyl-arginyl-phenylalanyl-lysinamideThis compoundPeptide Agonist1.69[1]Highly selective for µ-opioid receptor
[D-Ala², N-MePhe⁴, Gly-ol]-enkephalinDAMGOPeptide Agonist0.5 - 2.3[2]Standard selective µ-opioid receptor agonist
[Dmt¹]this compound[Dmt¹]this compoundPeptide Agonist0.143Highly potent and selective µ-opioid receptor agonist
Morphine-Alkaloid Agonist~1-10Prototypical µ-opioid agonist, also binds to other opioid receptors at higher concentrations
Fentanyl-Synthetic Agonist~0.3-1.0Highly potent µ-opioid receptor agonist
Endomorphin-2EM-2Endogenous Peptide0.69Endogenous high-affinity and selective µ-opioid receptor agonist

Note: Ki values can vary between different studies and experimental conditions.

Table 2: Comparative Functional Potency in GTPγS Binding Assays
CompoundEC50 (nM) at human MOREmax (% relative to DAMGO)
This compound~10-20Full agonist
DAMGO~5-15100% (Reference)
[Dmt¹]this compound~0.5-2.0Full agonist
Morphine~20-50Full agonist

Note: EC50 and Emax values are dependent on the specific cell line and assay conditions.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for generating high-quality screening data. Below are representative protocols for key in vitro assays used to characterize µ-opioid receptor ligands.

Radioligand Competition Binding Assay

This assay measures the affinity of a test compound by quantifying its ability to displace a radiolabeled ligand from the µ-opioid receptor.

Materials:

  • Cell membranes expressing the human µ-opioid receptor (e.g., from CHO-hMOR cells).

  • Radioligand: [³H]DAMGO or [³H]diprenorphine.

  • Unlabeled reference compound (e.g., this compound, DAMGO).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • Prepare serial dilutions of the unlabeled test compound and reference compound.

  • In a 96-well plate, add cell membranes (15-20 µg of protein per well).

  • Add the radioligand at a concentration near its Kd (e.g., 1 nM [³H]DAMGO).

  • Add the various concentrations of the test or reference compound.

  • For non-specific binding control wells, add a high concentration of an unlabeled ligand (e.g., 10 µM naloxone).

  • Incubate at 25°C for 60-90 minutes.

  • Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold wash buffer.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify radioactivity using a liquid scintillation counter.

  • Calculate the Ki values using the Cheng-Prusoff equation.

[³⁵S]GTPγS Functional Assay

This assay measures the functional activation of G-proteins coupled to the µ-opioid receptor upon agonist binding.

Materials:

  • Cell membranes expressing the human µ-opioid receptor.

  • [³⁵S]GTPγS.

  • GDP (Guanosine diphosphate).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 100 mM NaCl, 3 mM MgCl₂, and 1 mM EGTA.

  • Agonist compounds (e.g., this compound, DAMGO).

Procedure:

  • Prepare serial dilutions of the agonist compounds.

  • In a 96-well plate, add cell membranes (10-20 µg of protein per well).

  • Add GDP to a final concentration of 10-30 µM.

  • Add the various concentrations of the agonist compounds.

  • Pre-incubate for 10-15 minutes at 30°C.

  • Initiate the reaction by adding [³⁵S]GTPγS to a final concentration of 0.05-0.1 nM.

  • Incubate for 60 minutes at 30°C.

  • Terminate the reaction by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold wash buffer.

  • Quantify the bound [³⁵S]GTPγS using a liquid scintillation counter.

  • Analyze the data using non-linear regression to determine EC50 and Emax values.

Visualizations

To further illustrate the concepts discussed, the following diagrams visualize the relevant signaling pathway and a typical experimental workflow.

mu_opioid_signaling cluster_downstream Intracellular Signaling MOR µ-Opioid Receptor G_protein Gα(i/o)βγ (GDP-bound) MOR->G_protein Beta_arrestin β-Arrestin MOR->Beta_arrestin Recruitment G_alpha_GTP Gα(i/o)-GTP G_protein->G_alpha_GTP GTP for GDP exchange G_beta_gamma Gβγ Ligand This compound / Agonist Ligand->MOR AC Adenylyl Cyclase G_alpha_GTP->AC Inhibition GIRK GIRK Channel G_beta_gamma->GIRK Activation Ca_channel Ca²⁺ Channel G_beta_gamma->Ca_channel Inhibition cAMP cAMP AC->cAMP Conversion of ATP Internalization Receptor Internalization Beta_arrestin->Internalization Leads to experimental_workflow start Start prepare_reagents Prepare Reagents: - Cell Membranes - Radioligand - Buffers start->prepare_reagents serial_dilutions Prepare Serial Dilutions of Test Compounds prepare_reagents->serial_dilutions plate_setup Set up 96-well Plate: - Total Binding - Non-specific Binding - Compound Wells serial_dilutions->plate_setup incubation Incubate Plate (e.g., 60 min at 25°C) plate_setup->incubation filtration Rapid Filtration & Washing incubation->filtration scintillation_counting Scintillation Counting filtration->scintillation_counting data_analysis Data Analysis: - Calculate % Inhibition - Determine IC50 & Ki scintillation_counting->data_analysis end End data_analysis->end

References

A Comparative Analysis of Tyrosyl-arginyl-phenylalanyl-lysinamide (DALDA) Activity Across Model Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of the biological activity of Tyrosyl-arginyl-phenylalanyl-lysinamide (DALDA), a potent and selective µ-opioid receptor agonist. We present a comparative analysis of its performance against other opioid peptides and morphine across various in vitro and in vivo model systems, supported by experimental data and detailed methodologies.

Comparative Efficacy of this compound and its Analogs

Tyrosyl-arginyl-phenylalanyl-lysinamide (this compound) and its derivative, [Dmt¹]this compound (H-Dmt-D-Arg-Phe-Lys-NH₂), where the N-terminal tyrosine is replaced with 2',6'-dimethyltyrosine, have demonstrated high affinity and potent agonism at the µ-opioid receptor (MOR).[1][2][3] The following tables summarize key quantitative data from various studies, comparing the activity of these peptides with standard opioids like DAMGO and morphine.

In Vitro Receptor Binding and Functional Activity

The in vitro activity of these peptides has been extensively characterized using receptor binding assays and functional assays such as the guinea pig ileum (GPI) and mouse vas deferens (MVD) bioassays. The GPI assay is a classic model for assessing the activity of µ-opioid receptor agonists.[4]

Compoundµ-Opioid Receptor (MOR) Binding Affinity (Ki, nM)GPI Assay (µ-agonist activity, IC₅₀, nM)MVD Assay (δ-agonist activity, IC₅₀, nM)G-Protein Activation (EC₅₀, nM)
This compound 1.691.8>10,00029.2
[Dmt¹]this compound 0.1430.01>10,0000.1
DAMGO (reference) 1.30.31.51.0
Morphine 1.00.4--

Data compiled from multiple sources.[1][2][4][5]

These data highlight the significantly higher potency of [Dmt¹]this compound compared to both this compound and the standard µ-opioid agonist DAMGO. The replacement of Tyr¹ with Dmt¹ leads to a substantial increase in both binding affinity and functional agonism at the µ-opioid receptor.[1]

In Vivo Antinociceptive Activity

The analgesic properties of this compound and its analogs have been evaluated in rodent models using tests such as the hot plate and tail-flick assays, which measure the response to thermal pain.[6][7][8]

CompoundRoute of AdministrationAntinociceptive Potency (ED₅₀)Potency Relative to Morphine
This compound Intrathecal (rat)0.14 nmol~14x
[Dmt¹]this compound Intrathecal (rat)0.007 nmol~3000x
Morphine Intrathecal (rat)2.0 nmol1x

Data represents approximate values from published studies.[2][6]

The in vivo data further substantiates the exceptional potency of [Dmt¹]this compound, particularly when administered directly to the central nervous system via intrathecal injection.[2]

Experimental Protocols

Receptor Binding Assay (Displacement of [³H]DAMGO)

Objective: To determine the binding affinity of test compounds to the µ-opioid receptor.

Materials:

  • Rat brain membrane preparations

  • [³H]DAMGO (radiolabeled µ-opioid agonist)

  • Test compounds (this compound, [Dmt¹]this compound, etc.)

  • Incubation buffer (e.g., Tris-HCl)

  • Scintillation fluid and counter

Procedure:

  • Rat brain membrane preparations are incubated with a fixed concentration of [³H]DAMGO.

  • Increasing concentrations of the test compound are added to the incubation mixture.

  • The mixture is incubated to allow for competitive binding to reach equilibrium.

  • Bound and free radioligand are separated by rapid filtration.

  • The amount of radioactivity on the filters is quantified using liquid scintillation counting.

  • The concentration of the test compound that inhibits 50% of the specific binding of [³H]DAMGO (IC₅₀) is determined.

  • The binding affinity (Ki) is calculated from the IC₅₀ value using the Cheng-Prusoff equation.[4][5]

Guinea Pig Ileum (GPI) Bioassay

Objective: To assess the functional agonist activity of compounds at the µ-opioid receptor.

Procedure:

  • A segment of the guinea pig ileum is suspended in an organ bath containing a physiological salt solution and electrically stimulated to induce contractions.

  • The test compound is added to the bath in increasing concentrations.

  • Agonists of the µ-opioid receptor inhibit the electrically induced contractions in a dose-dependent manner.

  • The concentration of the compound that produces 50% of the maximal inhibition (IC₅₀) is determined.[4]

Hot Plate Test for Antinociception in Rats

Objective: To evaluate the analgesic effect of a compound by measuring the latency of a thermal pain response.[7][8]

Procedure:

  • A rat is placed on a metal surface maintained at a constant temperature (e.g., 55°C).

  • The latency to a nociceptive response (e.g., licking a hind paw or jumping) is recorded.

  • A cut-off time is established to prevent tissue damage.

  • The test compound is administered (e.g., via intrathecal injection).

  • The hot plate test is repeated at various time points after drug administration to determine the time course and peak effect of analgesia.[9]

Intrathecal Administration in Rats

Objective: To deliver drugs directly to the cerebrospinal fluid in the spinal cord.

Procedure:

  • Rats are anesthetized.

  • A small incision is made to expose the cisterna magna or lumbar vertebrae.

  • A fine-gauge needle or catheter is inserted into the intrathecal space.

  • The test compound is slowly injected in a small volume.

  • The incision is closed, and the animal is allowed to recover.[10][11][12]

Signaling Pathways and Experimental Workflow

The biological effects of this compound and its analogs are mediated through the activation of the µ-opioid receptor, a G-protein coupled receptor (GPCR).[13]

G_protein_signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound / [Dmt¹]this compound MOR µ-Opioid Receptor (MOR) This compound->MOR Binds to G_protein G-protein (Gi/o) MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ion_Channels Ion Channels (K+, Ca²⁺) G_protein->Ion_Channels Modulates cAMP cAMP AC->cAMP Produces Analgesia Analgesia cAMP->Analgesia Leads to reduced neuronal excitability Ion_Channels->Analgesia Contributes to

Caption: µ-Opioid receptor signaling pathway activated by this compound.

Upon binding of this compound or its analogs, the µ-opioid receptor activates an inhibitory G-protein (Gi/o). This leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and the modulation of ion channel activity (activation of K⁺ channels and inhibition of Ca²⁺ channels).[14] These signaling events collectively result in a reduction of neuronal excitability and the analgesic effect.

experimental_workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment Binding Receptor Binding Assay (Determine Ki) Functional Functional Assay (GPI) (Determine IC50) Binding->Functional Correlate binding with function AnimalModel Rat Model Functional->AnimalModel Inform in vivo dose selection Administration Intrathecal Administration of Test Compound AnimalModel->Administration Behavioral Hot Plate Test (Measure Analgesia) Administration->Behavioral DataAnalysis Determine ED50 and Compare Potency Behavioral->DataAnalysis

References

A Comparative Guide to the Structure-Activity Relationship of Tyrosyl-arginyl-phenylalanyl-lysinamide (DALDA) Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Tyrosyl-arginyl-phenylalanyl-lysinamide (DALDA) analogs, focusing on their structure-activity relationships (SAR). The information presented herein is intended to aid in the rational design of novel opioid receptor ligands with improved potency, selectivity, and pharmacokinetic profiles.

Introduction

Tyrosyl-arginyl-phenylalanyl-lysinamide (Tyr-Arg-Phe-Lys-NH₂), also known as this compound, is a potent and highly selective µ-opioid receptor (MOR) agonist. Its unique pharmacological profile, characterized by high polarity and potent analgesic effects, has made it a valuable lead compound in the development of novel pain therapeutics. This guide explores the impact of systematic structural modifications on the biological activity of this compound, providing a framework for understanding the key determinants of its interaction with the µ-opioid receptor.

Data Presentation: Quantitative Comparison of this compound Analogs

The following tables summarize the in vitro binding affinities (Ki) and functional potencies (IC₅₀ or EC₅₀) of various this compound analogs at the µ-opioid receptor. These data highlight the critical role of each amino acid residue in receptor recognition and activation.

Table 1: Modifications at the Tyr¹ Position

AnalogModificationKi (nM) for µ-receptorIC₅₀ (nM) in GPI assayReference
This compoundH-Tyr-D-Arg-Phe-Lys-NH₂1.691.3[1]
[Dmt¹]this compoundH-Dmt-D-Arg-Phe-Lys-NH₂0.1430.023[1][2]
[Tmt¹]this compoundH-Tmt-D-Arg-Phe-Lys-NH₂0.440.04[3]
[Mmt¹]this compoundH-Mmt-D-Arg-Phe-Lys-NH₂-0.3[3]
[Hmt¹]this compoundH-Hmt-D-Arg-Phe-Lys-NH₂-0.8[3]

Dmt = 2',6'-dimethyltyrosine; Tmt = N,2',6'-trimethyltyrosine; Mmt = 2'-methyltyrosine; Hmt = 2'-hydroxy,6'-methyltyrosine; GPI = Guinea Pig Ileum.

Table 2: Modifications at the Phe³ Position in [Dmt¹]this compound

AnalogModificationKi (nM) for µ-receptorIC₅₀ (nM) in GPI assayReference
[Dmt¹, Dmp³]this compoundH-Dmt-D-Arg-Dmp-Lys-NH₂0.0450.007[4]
[Dmt¹, Tmp³]this compoundH-Dmt-D-Arg-Tmp-Lys-NH₂0.0650.011[4]
[Dmt¹, Imp³]this compoundH-Dmt-D-Arg-Imp-Lys-NH₂0.0880.015[4]
[Dmt¹, Emp³]this compoundH-Dmt-D-Arg-Emp-Lys-NH₂0.0760.013[4]
[Dmt¹, 1-Nal³]this compoundH-Dmt-D-Arg-1-Nal-Lys-NH₂0.1090.018[4]
[Dmt¹, 2-Nal³]this compoundH-Dmt-D-Arg-2-Nal-Lys-NH₂0.450.075[4]
[Dmt¹, Trp³]this compoundH-Dmt-D-Arg-Trp-Lys-NH₂0.130.022[4]

Dmp = 2',6'-dimethylphenylalanine; Tmp = 2',4',6'-trimethylphenylalanine; Imp = 2'-isopropyl-6'-methylphenylalanine; Emp = 2'-ethyl-6'-methylphenylalanine; 1-Nal = 3'-(1-naphthyl)alanine; 2-Nal = 3'-(2-naphthyl)alanine.

Table 3: Modifications at the Lys⁴ Position

AnalogModificationKi (nM) for µ-receptorIC₅₀ (nM) in GPI assayReference
[Orn⁴]this compoundH-Tyr-D-Arg-Phe-Orn-NH₂-1.5[3]
[A₂bu⁴]this compoundH-Tyr-D-Arg-Phe-A₂bu-NH₂-2.5[3]

Orn = Ornithine; A₂bu = α,γ-diaminobutyric acid.

Key Structure-Activity Relationship Insights

  • Tyr¹ Position: The phenolic hydroxyl group of Tyr¹ is crucial for µ-opioid receptor binding and activation. Methylation of the aromatic ring at the 2' and 6' positions, as seen in [Dmt¹]this compound, dramatically increases both binding affinity and agonist potency.[1][2] This is likely due to a combination of increased lipophilicity and a constrained conformation that is more favorable for receptor interaction.

  • Arg² Position: The D-Arg residue at position 2 is critical for metabolic stability and high µ-receptor selectivity.[1]

  • Phe³ Position: The aromatic ring of Phe³ is another key pharmacophoric element. Modifications with bulky, lipophilic groups, particularly dialkylated phenylalanine analogs, can further enhance µ-agonist potency.[4]

  • Lys⁴ Position: The basic side chain of Lys⁴ contributes to the overall positive charge of the peptide, which is important for receptor interaction. Shortening the side chain, as in the Orn and A₂bu analogs, leads to a slight decrease in potency, suggesting that the length and basicity of this side chain are important for optimal activity.[3]

Experimental Protocols

Opioid Receptor Binding Assay

This protocol is used to determine the binding affinity (Ki) of this compound analogs for the µ-opioid receptor.

Materials:

  • Membrane preparations from cells stably expressing the human µ-opioid receptor (e.g., CHO-hMOR cells).

  • Radioligand: [³H]DAMGO (a selective µ-opioid agonist).

  • Non-specific binding control: Naloxone.

  • Assay buffer: 50 mM Tris-HCl, pH 7.4.

  • Test compounds (this compound analogs) at various concentrations.

Procedure:

  • Incubate the cell membranes with various concentrations of the test compound in the presence of a fixed concentration of [³H]DAMGO.

  • A parallel set of incubations is performed in the presence of an excess of naloxone to determine non-specific binding.

  • Incubate at 25°C for 60 minutes.

  • Separate bound and free radioligand by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold assay buffer.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

  • Convert the IC₅₀ value to a Ki value using the Cheng-Prusoff equation.

[³⁵S]GTPγS Binding Assay

This functional assay measures the ability of this compound analogs to activate G-proteins coupled to the µ-opioid receptor, providing a measure of their agonist efficacy.

Materials:

  • Membrane preparations from cells expressing the µ-opioid receptor.

  • [³⁵S]GTPγS (a non-hydrolyzable GTP analog).

  • GDP.

  • Assay buffer: 50 mM Tris-HCl, pH 7.4, containing 100 mM NaCl and 5 mM MgCl₂.

  • Test compounds (this compound analogs) at various concentrations.

Procedure:

  • Pre-incubate the membranes with the test compound for 15 minutes at 30°C.

  • Initiate the binding reaction by adding [³⁵S]GTPγS and GDP.

  • Incubate for 60 minutes at 30°C.

  • Terminate the reaction by rapid filtration.

  • Wash the filters with ice-cold buffer.

  • Quantify the amount of bound [³⁵S]GTPγS by scintillation counting.

  • Plot the concentration-response curves to determine the EC₅₀ (potency) and Emax (efficacy) values.

In Vivo Analgesia Assessment: Tail-Flick Test

This is a common behavioral test in rodents to assess the analgesic properties of compounds.

Apparatus:

  • Tail-flick analgesiometer with a radiant heat source.

  • Animal restrainer.

Procedure:

  • Acclimatize the animals (e.g., rats or mice) to the testing environment and the restrainer.

  • Determine the baseline tail-flick latency by focusing the radiant heat source on the distal portion of the tail and measuring the time it takes for the animal to flick its tail away from the heat. A cut-off time (e.g., 10-15 seconds) is set to prevent tissue damage.

  • Administer the test compound (this compound analog) or vehicle control via the desired route (e.g., intrathecal, intravenous).

  • Measure the tail-flick latency at various time points after drug administration.

  • The analgesic effect is typically expressed as the Maximum Possible Effect (%MPE), calculated as: %MPE = [(post-drug latency - baseline latency) / (cut-off time - baseline latency)] x 100.

Signaling Pathways and Experimental Workflows

µ-Opioid Receptor Signaling Pathway

Activation of the µ-opioid receptor by an agonist like a this compound analog initiates a cascade of intracellular events. The receptor is a G-protein coupled receptor (GPCR) that primarily couples to inhibitory G-proteins (Gi/o).

mu_opioid_signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound Analog MOR µ-Opioid Receptor (GPCR) This compound->MOR Binds to G_protein Gi/o Protein (αβγ subunits) MOR->G_protein Activates G_alpha Gαi/o-GTP G_protein->G_alpha G_betagamma Gβγ G_protein->G_betagamma AC Adenylyl Cyclase G_alpha->AC Inhibits K_channel GIRK Channels G_betagamma->K_channel Activates Ca_channel Voltage-gated Ca²⁺ Channels G_betagamma->Ca_channel Inhibits cAMP ↓ cAMP AC->cAMP Analgesia Analgesia cAMP->Analgesia K_efflux ↑ K⁺ Efflux (Hyperpolarization) K_channel->K_efflux K_efflux->Analgesia Ca_influx ↓ Ca²⁺ Influx Ca_channel->Ca_influx NT_release ↓ Neurotransmitter Release Ca_influx->NT_release NT_release->Analgesia

Caption: µ-Opioid Receptor Signaling Cascade.

Experimental Workflow for SAR Studies

The following diagram illustrates a typical workflow for the structure-activity relationship study of this compound analogs.

SAR_Workflow cluster_design Design & Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_analysis Analysis Design Analog Design (Structural Modification) Synthesis Peptide Synthesis & Purification Design->Synthesis Binding Receptor Binding Assay (Ki determination) Synthesis->Binding Functional Functional Assay ([³⁵S]GTPγS, EC₅₀/Emax) Synthesis->Functional SAR SAR Analysis & Lead Optimization Binding->SAR Analgesia Analgesia Testing (e.g., Tail-Flick) Functional->Analgesia Functional->SAR ADME Pharmacokinetics (ADME/Tox) Analgesia->ADME Analgesia->SAR ADME->SAR SAR->Design Iterative Refinement

Caption: Workflow for SAR Studies of this compound Analogs.

Conclusion

The structure-activity relationship studies of this compound analogs have provided valuable insights into the molecular requirements for high-affinity binding and potent activation of the µ-opioid receptor. Modifications at the Tyr¹ and Phe³ positions with bulky, lipophilic groups have proven to be particularly effective in enhancing agonist potency. This guide serves as a foundational resource for researchers in the field, offering a comparative overview of key analogs and the experimental methodologies used to characterize them. Future research in this area will likely focus on optimizing the pharmacokinetic properties of these potent analgesics to improve their clinical utility.

References

A Comparative Analysis of the Mu-Opioid Receptor Agonist Tyr-Arg-Phe-Lys-NH2 and Other Opioids

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive benchmark of the potency and efficacy of the tetrapeptide Tyr-Arg-Phe-Lys-NH2 (also known as DALDA) against a range of other opioid receptor agonists. The information presented herein is intended for researchers, scientists, and professionals involved in drug development and discovery in the field of opioid pharmacology. This document summarizes quantitative data, details experimental methodologies, and visualizes key biological pathways to facilitate an objective comparison of these compounds.

Data Presentation: Comparative Potency and Efficacy

The following table summarizes the binding affinity (Ki) and functional potency (EC50) of Tyr-Arg-Phe-Lys-NH2 and other selected opioid agonists at the mu-opioid receptor (MOR). This data is compiled from various in vitro studies. It is important to note that absolute values can vary between different experimental setups, tissues, and cell lines. Therefore, the relative potencies should be considered for a more accurate comparison.

AgonistReceptor TargetBinding Affinity (Ki, nM)Functional Potency (EC50, nM)Notes
Tyr-Arg-Phe-Lys-NH2 (this compound) Mu-opioid (μ)~0.537More potent than DAMGOHighly selective for the mu-opioid receptor. Ki value is inferred from studies stating its affinity is not appreciably different from DAMGO.[1] Antinociceptive potency is 14 times that of morphine.[2]
[Dmt¹]this compound Mu-opioid (μ)0.22More potent than DAMGOA potent and highly selective mu-opioid agonist derivative of this compound.[1]
Morphine Mu-opioid (μ)1.2~5.2 (τ value)A classic opioid analgesic, often used as a reference compound.[3]
DAMGO Mu-opioid (μ)0.537High EfficacyA highly selective mu-opioid receptor peptide agonist.
Dermorphin Mu-opioid (μ)High AffinityHigh PotencyA natural opioid peptide with high affinity and selectivity for the mu-opioid receptor.[4]
Fentanyl Mu-opioid (μ)~1-100High PotencyA potent synthetic opioid, approximately 100 times more potent than morphine.[5]
Sufentanil Mu-opioid (μ)<1High PotencyA potent synthetic opioid, approximately 5 to 10 times more potent than fentanyl.
Carfentanil Mu-opioid (μ)0.19~85 times more potent than fentanyl in cAMP inhibitionAn extremely potent synthetic opioid, with about 100 times the potency of fentanyl.[6][7]
Buprenorphine Mu-opioid (μ)0.2Partial AgonistA partial agonist at the mu-opioid receptor with high binding affinity and slow dissociation.[8]

Experimental Protocols

The data presented in this guide are primarily derived from two key in vitro experimental techniques: radioligand binding assays and functional assays such as GTPγS binding or cAMP inhibition assays.

Radioligand Binding Assay

This technique is used to determine the binding affinity (Ki) of a ligand for a specific receptor.

Objective: To measure the affinity of an unlabeled ligand (e.g., Tyr-Arg-Phe-Lys-NH2) by its ability to compete with a radiolabeled ligand for binding to the mu-opioid receptor.

General Procedure:

  • Membrane Preparation: Cell membranes expressing the mu-opioid receptor are prepared from cultured cells or animal brain tissue.

  • Incubation: The membranes are incubated with a constant concentration of a radiolabeled ligand (e.g., [³H]DAMGO) and varying concentrations of the unlabeled competitor ligand.

  • Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the competitor ligand that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

GTPγS Binding Assay

This functional assay measures the efficacy of an agonist in activating G-protein coupled receptors (GPCRs), such as the mu-opioid receptor.

Objective: To determine the potency (EC50) and efficacy (Emax) of an agonist by measuring its ability to stimulate the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins coupled to the receptor.

General Procedure:

  • Membrane Preparation: Similar to the radioligand binding assay, membranes containing the mu-opioid receptor and associated G-proteins are prepared.

  • Incubation: The membranes are incubated with varying concentrations of the agonist in the presence of GDP and [³⁵S]GTPγS.

  • Reaction Termination: The binding reaction is stopped, and the bound [³⁵S]GTPγS is separated from the unbound form by filtration.

  • Quantification: The amount of [³⁵S]GTPγS bound to the G-proteins is quantified by scintillation counting.

  • Data Analysis: The concentration of the agonist that produces 50% of the maximal stimulation (EC50) is determined from the dose-response curve. The maximal stimulation (Emax) provides a measure of the agonist's efficacy.

Mandatory Visualizations

Opioid Receptor Signaling Pathway

The binding of an agonist to the mu-opioid receptor initiates a cascade of intracellular events. The following diagram illustrates the canonical G-protein signaling pathway.

cluster_membrane Cell Membrane MOR Mu-Opioid Receptor (MOR) G_protein Gαi/o-βγ (Inactive) MOR->G_protein Activates G_alpha_GTP Gαi/o-GTP (Active) G_protein->G_alpha_GTP GDP-GTP Exchange G_beta_gamma Gβγ G_protein->G_beta_gamma Dissociates AC Adenylyl Cyclase (AC) cAMP cAMP AC->cAMP Converts Agonist Opioid Agonist (e.g., Tyr-Arg-Phe-Lys-NH2) Agonist->MOR Binds G_alpha_GTP->AC Inhibits ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Analgesia) PKA->Cellular_Response Phosphorylates Downstream Targets

Caption: Canonical G-protein signaling pathway activated by a mu-opioid receptor agonist.

Experimental Workflow for Radioligand Binding Assay

The following diagram outlines the key steps involved in a competitive radioligand binding assay to determine the binding affinity of a test compound.

Start Start: Prepare Receptor Membranes Incubate Incubate Membranes with: - Radiolabeled Ligand ([³H]L) - Varying concentrations of  Test Compound (L) Start->Incubate Separate Separate Bound from Unbound Ligand (Filtration) Incubate->Separate Quantify Quantify Bound Radioligand ([³H]L) Separate->Quantify Analyze Analyze Data: - Generate Competition Curve - Determine IC50 Quantify->Analyze Calculate Calculate Ki from IC50 (Cheng-Prusoff Equation) Analyze->Calculate End End: Determine Binding Affinity (Ki) Calculate->End

Caption: Workflow of a competitive radioligand binding assay.

References

Safety Operating Guide

Navigating the Disposal of Tyrosyl-arginyl-phenylalanyl-lysinamide: A Guide to Safe Laboratory Practices

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals on the proper disposal of Tyrosyl-arginyl-phenylalanyl-lysinamide and related waste. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.

Immediate Safety and Handling

Before beginning any work that will generate waste, ensure you are familiar with the appropriate handling procedures for synthetic peptides.

  • Personal Protective Equipment (PPE): Always wear gloves, protective clothing, and chemical safety glasses to avoid inhalation, eye, and skin contact.[3]

  • Emergency Procedures:

    • Skin Contact: Wash the affected area thoroughly with soap and water.[3]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.[3]

    • Spills: For small spills of solid peptide, sweep up the material and place it in a closed container for disposal. For solutions, absorb the spill with sand or vermiculite before placing it in a closed container.[3] Thoroughly ventilate the area and wash the spill site after cleanup is complete.[3]

Step-by-Step Disposal Protocol

The proper disposal of peptide waste requires careful segregation to prevent hazardous reactions and ensure that each waste stream is handled by the appropriate disposal route.

Step 1: Waste Segregation

Proper segregation is the first and most critical step in the waste disposal process.[4] At the point of generation, separate waste into the categories outlined in the table below. All waste containers must be clearly labeled with their contents.[2][5]

Step 2: Solid Waste Disposal
  • Collect Solid Peptide Waste: Place any unused or waste Tyrosyl-arginyl-phenylalanyl-lysinamide powder into a dedicated, sealed container labeled "Hazardous Chemical Waste: Solid Peptide."

  • Dispose of Contaminated Labware: Items such as weigh boats, contaminated gloves, and pipette tips should be collected in a designated solid waste container.[6][7] If these items are contaminated with biohazardous materials, they must be placed in a red biohazard bag.[2] Sharps, such as needles or blades, must be disposed of in a puncture-resistant sharps container.[2][6][8]

  • Storage: Store the sealed solid waste container in a designated satellite accumulation area, typically within a fume hood, until it is collected by your institution's EHS personnel.[2]

Step 3: Liquid Waste Disposal
  • Aqueous Peptide Solutions:

    • Collect all aqueous solutions containing the peptide in a sealed, leak-proof container labeled "Hazardous Chemical Waste: Aqueous Peptide Solution."[6]

    • Do not pour aqueous peptide solutions down the drain unless explicitly permitted by your institution's EHS office.

  • Organic Solvent Waste:

    • Waste solvents (e.g., from synthesis or purification) must be collected in a separate, appropriately labeled container for flammable or halogenated organic waste.[9][10]

    • Never mix organic solvent waste with aqueous waste or other chemical waste streams to avoid dangerous reactions.

  • Storage: Store liquid waste containers in secondary containment tubs within a designated satellite accumulation area to prevent spills.[2] Ensure containers are kept closed when not in use.[9]

Data Presentation: Peptide Waste Stream Management

Waste TypeDescriptionRecommended ContainerDisposal Route
Solid Peptide Waste Unused or expired pure peptide powder.Sealed, labeled hazardous waste container.EHS Pickup (Chemical Waste)
Contaminated Solids Gloves, weigh paper, pipette tips, etc., contaminated with peptide.Labeled solid hazardous waste container or biohazard bag if applicable.[2][8]EHS Pickup (Chemical or Biohazardous Waste)
Contaminated Sharps Needles, syringes, scalpels contaminated with peptide.Puncture-resistant, labeled sharps container.[6][8]EHS Pickup (Sharps Waste)
Aqueous Liquid Waste Solutions of peptide in water or buffers.Sealed, leak-proof, labeled hazardous waste container.[6]EHS Pickup (Chemical Waste)
Organic Liquid Waste Solvents from synthesis or purification (e.g., DMF, Acetonitrile, TFA).[11]Sealed, leak-proof, labeled organic solvent waste container.[10]EHS Pickup (Chemical Waste)

Experimental Protocol: Example of Liquid Waste Decontamination

The following is a general protocol for the chemical disinfection of some types of liquid biological waste. Its suitability for deactivating Tyrosyl-arginyl-phenylalanyl-lysinamide has not been determined. This protocol is for illustrative purposes only. Consult your EHS department to validate any decontamination procedure for this specific peptide.

Objective: To neutralize potentially bioactive liquid waste before disposal.

Materials:

  • Liquid waste containing the peptide.

  • Sodium hypochlorite solution (household bleach, ~6-8% available chlorine).

  • Appropriate PPE (gloves, safety glasses, lab coat).

  • Labeled waste container.

Methodology:

  • Work within a certified chemical fume hood.

  • Slowly add bleach to the liquid peptide waste to reach a final concentration of 10% bleach.[2] For example, add approximately 30 mL of bleach to a 250 mL bacterial culture.[2]

  • Gently mix the solution.

  • Allow the mixture to sit for a minimum contact time of 20-30 minutes to ensure adequate decontamination.[2][3]

  • After the required contact time, the treated solution may be eligible for drain disposal, pending institutional approval. This must be confirmed with your local EHS guidelines.[2]

  • CRITICAL NOTE: Do not add bleach or other chemical disinfectants to waste that will be autoclaved, as this can create hazardous gases.[2]

Disposal Workflow

The following diagram illustrates the general decision-making process for the disposal of waste generated from peptide research.

G cluster_0 Waste Generation cluster_1 Segregation & Assessment cluster_2 Containerization cluster_3 Final Disposal start Peptide Waste Generated (Solid or Liquid) is_sharp Is it a Sharp? start->is_sharp is_liquid Is it Liquid? is_sharp->is_liquid No sharps_cont Place in Puncture-Proof Sharps Container is_sharp->sharps_cont Yes is_haz Contains Hazardous Chemicals? is_liquid->is_haz Yes solid_cont Place in Labeled Solid Chemical Waste Bin is_liquid->solid_cont No liquid_cont Place in Labeled Liquid Chemical Waste Container is_haz->liquid_cont Yes non_haz_cont Place in General Lab Waste is_haz->non_haz_cont No (After Decontamination, If Applicable & Approved) ehs_pickup EHS Pickup sharps_cont->ehs_pickup solid_cont->ehs_pickup liquid_cont->ehs_pickup trash Regular Trash non_haz_cont->trash

Caption: General workflow for laboratory peptide waste disposal.

References

Essential Safety and Logistical Information for Handling Tyrosyl-arginyl-phenylalanyl-lysinamide

Author: BenchChem Technical Support Team. Date: November 2025

This document provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling Tyrosyl-arginyl-phenylalanyl-lysinamide. The procedural guidance herein is intended to directly answer specific operational questions regarding personal protective equipment and disposal.

Personal Protective Equipment (PPE)

When handling Tyrosyl-arginyl-phenylalanyl-lysinamide, which is typically a lyophilized powder, it is crucial to use appropriate personal protective equipment to prevent inhalation, skin contact, and eye exposure. The following table summarizes the recommended PPE.

Protection Type Recommended Equipment Reasoning
Eye/Face Protection Safety glasses with side shields or gogglesProtects eyes from airborne peptide dust.
Skin Protection Nitrile gloves and a lab coatPrevents skin contact with the peptide.[1]
Respiratory Protection Use in a well-ventilated area. A dust mask or respirator may be necessary for large quantities or if there is a risk of aerosolization.Minimizes the inhalation of fine peptide particles.

Operational Plan: Handling and Storage

Proper handling and storage are critical to maintain the integrity of the peptide and ensure the safety of laboratory personnel.

  • Receiving and Storage : Upon receipt, store the lyophilized peptide at -20°C in a tightly sealed container, protected from light.[1][2]

  • Preparation for Use : Before opening, allow the container to equilibrate to room temperature to prevent condensation and moisture absorption.[3]

  • Weighing and Reconstitution : Conduct weighing and reconstitution in a designated area with minimal air currents to avoid dispersal of the powder. For reconstitution, gently swirl the vial to dissolve the peptide in the appropriate sterile buffer.[1] Avoid vigorous shaking.

  • Aliquotting : To avoid repeated freeze-thaw cycles, it is recommended to aliquot the reconstituted peptide into single-use volumes for storage.[1][3]

Disposal Plan

Dispose of Tyrosyl-arginyl-phenylalanyl-lysinamide and any contaminated materials in accordance with local, state, and federal regulations. As peptides are generally considered non-hazardous chemical waste, the following general disposal plan can be followed.

Material to be Disposed Disposal Procedure
Unused Peptide Powder Collect in a clearly labeled, sealed container for chemical waste.
Contaminated Labware (e.g., pipette tips, tubes) Place in a designated chemical waste container.
Empty Vials Rinse with a suitable solvent, collect the rinse as chemical waste, and then dispose of the vial according to laboratory procedures for glass or plastic waste.
Aqueous Peptide Solutions Neutralize if necessary and dispose of as chemical waste. Do not pour down the drain unless permitted by local regulations.

Experimental Workflow: Safe Handling and Disposal

The following diagram illustrates the logical workflow for the safe handling and disposal of Tyrosyl-arginyl-phenylalanyl-lysinamide.

G cluster_handling Handling Protocol cluster_disposal Disposal Protocol A Receive and Store Peptide at -20°C B Equilibrate to Room Temperature Before Use A->B C Don Appropriate PPE B->C D Weigh and Reconstitute in Ventilated Area C->D E Aliquot and Store Reconstituted Peptide D->E F Collect Unused Peptide and Contaminated Materials E->F After Experimentation G Segregate into Labeled Chemical Waste Containers F->G H Arrange for Chemical Waste Pickup G->H

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
DALDA
Reactant of Route 2
DALDA

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.